molecular formula C6H11NO2 B1297192 Ethyl 1-aminocyclopropanecarboxylate CAS No. 72784-47-5

Ethyl 1-aminocyclopropanecarboxylate

Cat. No.: B1297192
CAS No.: 72784-47-5
M. Wt: 129.16 g/mol
InChI Key: FDKHZRAIKUTQLE-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKHZRAIKUTQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327704
Record name ethyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-47-5
Record name ethyl 1-aminocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a cyclic amino acid ester that serves as a crucial building block in various chemical syntheses. Its strained cyclopropane ring and reactive functional groups make it a valuable precursor in the development of novel organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and as a precursor to the plant hormone ethylene.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 114-120 °C
Solubility Soluble in water.[3]
CAS Number 42303-42-4[1]
PubChem CID 386203[1]
InChI Key XFNUTZWASODOQK-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)N.Cl

Synthesis

A representative method for the synthesis of this compound hydrochloride involves the esterification of 1-aminocyclopropanecarboxylic acid. The following is a generalized experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound hydrochloride

Materials:

  • 1-Aminocyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Diethyl ether

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 1-aminocyclopropanecarboxylic acid in anhydrous ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with constant stirring. An exothermic reaction will occur.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound hydrochloride crystals under vacuum.

Applications in Peptide Synthesis

This compound hydrochloride is a valuable building block in peptide synthesis, allowing for the incorporation of a conformationally constrained amino acid residue into a peptide backbone. This can influence the peptide's secondary structure and biological activity.

Experimental Protocol: Incorporation into a Dipeptide (Representative)

Materials:

  • This compound hydrochloride

  • N-protected amino acid (e.g., Boc-Alanine)

  • Coupling agent (e.g., EDC·HCl, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve the N-protected amino acid (e.g., Boc-Alanine) and the coupling agent in anhydrous DCM or DMF in a round-bottom flask.

  • In a separate flask, dissolve this compound hydrochloride in the same solvent and add the base (DIPEA) to neutralize the hydrochloride salt and form the free amine.

  • Add the free amine solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide ester by flash column chromatography.

Role in Ethylene Biosynthesis

In plant biology, the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene.[4] Ethylene plays a critical role in numerous physiological processes, including fruit ripening, senescence, and stress responses.[5][6][7] The biosynthesis of ethylene from methionine is a well-characterized pathway.

Ethylene Biosynthesis Pathway

The following diagram illustrates the key steps in the ethylene biosynthesis pathway, highlighting the central role of ACC.

Ethylene_Biosynthesis Met Methionine SAM_Synthase SAM Synthetase Met->SAM_Synthase SAM S-Adenosyl- methionine (SAM) SAM_Synthase->SAM ATP→AMP+PPi ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase ACC->ACO MACC_Synthase ACC N-Malonyl- transferase ACC->MACC_Synthase Ethylene Ethylene ACO->Ethylene MACC Malonyl-ACC (MACC) (Inactive Conjugate) MACC_Synthase->MACC

Caption: The Ethylene Biosynthesis Pathway in Plants.

Analytical Methods

The characterization and purity assessment of this compound hydrochloride are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. A representative protocol for sample preparation is as follows:

Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Gently shake the tube to ensure complete dissolution.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The expected chemical shifts and coupling constants will be characteristic of the ethyl ester and the cyclopropane ring protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Safety and Handling

This compound hydrochloride should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[6]

Conclusion

This compound hydrochloride is a versatile and valuable chemical intermediate with significant applications in synthetic and biological chemistry. Its unique structural features make it an important tool for researchers in drug discovery and plant science. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a research environment.

References

Ethyl 1-aminocyclopropanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42303-42-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Ethyl 1-aminocyclopropanecarboxylate. This document provides detailed information on its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

This compound, in its hydrochloride salt form, is a white to off-white crystalline powder.[1] It is a non-proteinogenic α-amino acid ester characterized by a strained cyclopropane ring, which imparts significant conformational rigidity. This property is paramount to its utility in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 42303-42-4[1]
Molecular Formula C₆H₁₁NO₂ · HCl[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 107-118 °C[1]
Purity ≥ 97%
Solubility Soluble in waterTCI

Table 2: Spectroscopic Data for this compound Hydrochloride

SpectroscopyDataReference
¹H NMR Spectral data available on ChemicalBook[2]
¹³C NMR Spectral data available on ChemicalBook[2]
IR Spectroscopy Spectral data available on SpectraBase[3]
Mass Spectrometry Spectral data available on ChemicalBook[2]

Note: While direct spectral data is not publicly available in all search results, several chemical suppliers and databases like ChemicalBook and SpectraBase offer access to this information.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from 1-aminocyclopropane-1-carboxylic acid or by constructing the cyclopropane ring. Below are detailed experimental protocols for two common synthetic approaches.

Fischer Esterification of 1-Aminocyclopropane-1-carboxylic Acid

This method involves the direct esterification of the parent amino acid in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in absolute ethanol (500 ml).[4]

  • Acid Catalyst: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. During this period, a portion of the ethanol can be distilled off using the Dean-Stark trap to drive the equilibrium towards the ester product.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude product, this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Table 3: Quantitative Data for Fischer Esterification

ParameterValueReference
Starting Material 1-aminocyclopropane-1-carboxylic acid hydrochloride[4]
Reagents Ethanol, HCl gas[4]
Reaction Time 16 hours[4]
Yield Not explicitly stated, but this is a standard and generally high-yielding reaction.
Cyclopropanation of an Acyl-Methionine Ester Derivative

This method involves the construction of the cyclopropane ring from an acyclic precursor. A patented process describes the preparation of 1-aminocyclopropane-carboxylic acid compounds from an "acyl-methionine ester".[5] While the patent focuses on the parent acid, the ester is an intermediate.

Experimental Protocol (Conceptual, based on related syntheses):

  • Starting Material: A suitable N-protected glycine ethyl ester derivative.

  • Cyclopropanation: React the glycine derivative with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base (e.g., sodium ethoxide) to facilitate the intramolecular cyclization.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield this compound.

  • Salt Formation: Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

dot

Caption: Synthetic routes to this compound.

Applications in Drug Development

The primary application of this compound in drug development stems from its use as a conformationally constrained amino acid building block in the synthesis of peptidomimetics.[6][7]

Conformational Constraint in Peptidomimetics

The rigid cyclopropane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation that mimics a specific secondary structure, such as a β-turn or γ-turn.[6] This conformational constraint can lead to several advantages in drug design:

  • Increased Binding Affinity: By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit higher affinity.

  • Enhanced Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases.

  • Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor or enzyme.

dot

HCV_Drug_Discovery_Workflow Target HCV NS3/4A Protease (Drug Target) Lead_ID Lead Identification (Peptidomimetic) Target->Lead_ID Incorporate Incorporate Ethyl 1-aminocyclopropanecarboxylate Lead_ID->Incorporate Synthesis Synthesis of Constrained Inhibitor Incorporate->Synthesis Screening In Vitro Screening (Potency & Selectivity) Synthesis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Synthesis Iterative Design Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to Ethyl 1-Aminocyclopropanecarboxylate: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopropanecarboxylate, a conformationally constrained amino acid analogue, is a versatile building block in organic synthesis and drug discovery. Its rigid cyclopropane scaffold imparts unique stereochemical properties that are increasingly exploited in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound, with a focus on its applications in pharmaceutical research and development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Structure and Physicochemical Properties

This compound is the ethyl ester of 1-aminocyclopropanecarboxylic acid (ACC). The presence of the cyclopropane ring significantly restricts the conformational freedom of the molecule compared to its acyclic analogue, alanine ethyl ester. This rigidity is a key feature that makes it a valuable tool in the design of molecules with specific three-dimensional structures. The hydrochloride salt is the common commercially available form.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 72784-47-5
Molecular Formula (HCl salt) C₆H₁₂ClNO₂[2]
Molecular Weight (HCl salt) 165.62 g/mol [2]
CAS Number (HCl salt) 42303-42-4[2]
Appearance White to off-white crystalline powder (HCl salt)
Melting Point (HCl salt) 114-120 °C[2]
SMILES String CCOC(=O)C1(N)CC1[2]
InChI Key XFNUTZWASODOQK-UHFFFAOYSA-N (HCl salt)[2]

Stereochemistry

The quaternary carbon atom C1 of the cyclopropane ring, to which the amino and carboxylate groups are attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-ethyl 1-aminocyclopropanecarboxylate.

The stereochemistry of this and related cyclopropane-containing amino acids is crucial for their biological activity. The defined spatial orientation of the amino and carboxyl groups, as well as any substituents on the cyclopropane ring, dictates their interaction with biological targets such as enzymes and receptors. For instance, in derivatives of 1-aminocyclopropanecarboxylic acid, the relative stereochemistry of substituents on the cyclopropane ring can determine whether the compound acts as a substrate or an inhibitor of ethylene biosynthesis in plants.[3]

Due to the significance of stereochemistry, the development of enantioselective syntheses and chiral separation methods is of paramount importance for the application of this compound in drug discovery.

Synthesis and Purification

General Synthesis of Racemic this compound Hydrochloride

A common method for the synthesis of racemic this compound hydrochloride involves the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.[4]

Experimental Protocol:

  • Materials: 1-aminocyclopropane-1-carboxylic acid hydrochloride, ethanol, hydrogen chloride (gas), chloroform, ammonia (gas), diethyl ether, sodium sulfate.

  • Procedure:

    • Suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (7.2 g, 52 mmol) in 500 ml of ethanol.

    • Saturate the solution with dry hydrogen chloride gas.

    • Stir and heat the mixture under reflux for sixteen hours. A Dean-Stark trap can be used to remove water.

    • Add more ethanol (200 ml) and re-saturate the solution with HCl gas.

    • After heating for an additional five hours, distill off the solvent.

    • Dissolve the residue in 300 ml of chloroform and cool the solution to 0 °C.

    • Bubble ammonia gas through the solution.

    • Evaporate the solvent from the resulting suspension.

    • Take up the residue in diethyl ether (400 ml) and wash with water (20 ml).

    • Extract the aqueous layer three times with diethyl ether (3 x 200 ml).

    • Combine the ether extracts, dry over sodium sulfate, and evaporate the solvent to yield this compound. A typical yield is around 4.0 g (60%).[4]

Chiral Separation

The separation of the enantiomers of this compound can be achieved through various techniques, including enzymatic resolution and chiral chromatography.

3.2.1. Enzymatic Resolution (Conceptual Workflow)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For this compound, an esterase or lipase could be employed to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester enantiomer and the carboxylic acid product can then be separated based on their different chemical properties.

Conceptual workflow for the enzymatic resolution of this compound.

Applications in Drug Discovery and Development

The rigid structure of this compound makes it an attractive building block for the synthesis of peptidomimetics and other conformationally constrained molecules.[5] By incorporating this moiety into a peptide backbone, researchers can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity.

Peptidomimetic Design

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of constrained amino acids like 1-aminocyclopropanecarboxylic acid and its derivatives can lead to peptides with well-defined conformations.[5] These conformationally restricted peptidomimetics are valuable tools for developing orally active drug candidates.[5]

The role of constrained amino acids in peptidomimetic design.
Biological Activity of Derivatives

Derivatives of 1-aminocyclopropanecarboxylic acid have shown a wide range of biological activities. For instance, certain derivatives exhibit potent and selective ligand activity at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, indicating their potential in neurochemical studies.[3] Additionally, various cyclopropane-containing compounds have demonstrated insecticidal, antifungal, antimicrobial, and antitumor activities.[3]

Derivative ClassBiological ActivityPotential ApplicationReference
2-Substituted 1-Aminocyclopropanecarboxylic AcidsModulation of ethylene biosynthesis in plantsPlant growth regulation, fruit ripening control[3]
Tranylcypromine (2-phenylcyclopropylamine)Monoamine oxidase (MAO) inhibitorAntidepressant[3]
Coronamic acid and its diastereomersPlant toxin, induction of volatile biosynthesisPlant biology research, potential for pest control[3]
Phenylcyclopropane CarboxamidesAnticancer, anti-inflammatory, antidepressantDrug Development[6]

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Its inherent conformational rigidity provides a powerful tool for the design of molecules with specific three-dimensional structures, leading to compounds with enhanced biological activity and improved pharmacokinetic properties. The synthetic methodologies and applications outlined in this guide are intended to serve as a practical resource for scientists working with this important building block. Further exploration into the enantioselective synthesis and biological evaluation of its derivatives is likely to uncover new therapeutic opportunities.

References

The Mechanism of Action of Ethyl 1-Aminocyclopropanecarboxylate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopropanecarboxylate (Ethyl-ACC) is a synthetic compound that elicits potent ethylene-related responses in plants. This technical guide provides an in-depth analysis of its mechanism of action, from its initial uptake and metabolic conversion to the subsequent activation of the ethylene signaling cascade. The primary mode of action involves the intracellular hydrolysis of Ethyl-ACC to 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor of the plant hormone ethylene. This conversion is catalyzed by endogenous plant carboxylesterases. The resulting ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, which in turn activates a well-defined signaling pathway, leading to a wide range of physiological responses. This guide details the enzymatic processes, signaling pathways, and provides relevant quantitative data and experimental protocols for the study of Ethyl-ACC and its effects in plants.

Introduction

Ethylene is a gaseous plant hormone that plays a pivotal role in regulating numerous aspects of plant growth, development, and stress responses, including seed germination, fruit ripening, senescence, and abscission.[1][2] The immediate precursor to ethylene in higher plants is 1-aminocyclopropanecarboxylic acid (ACC).[1][3] this compound, as an ester of ACC, serves as a pro-hormone, readily absorbed by plant tissues and converted to the active precursor. Understanding the mechanism of action of Ethyl-ACC is crucial for its application in agriculture and for the development of novel plant growth regulators.

Metabolic Activation of this compound

The biological activity of Ethyl-ACC is contingent upon its conversion to ACC within the plant cell. This process is hypothesized to occur in two main steps:

Uptake and Hydrolysis

Being a more lipophilic molecule than ACC, Ethyl-ACC is readily taken up by plant tissues. Following its entry into the cell, the ethyl ester bond is cleaved by intracellular carboxylesterases, releasing ACC and ethanol. Plants possess a wide range of carboxylesterases that are known to hydrolyze xenobiotic esters, such as those found in herbicides and pesticides.[4] This enzymatic hydrolysis is a common bioactivation strategy for agrochemicals.

dot graph TD; A[this compound] -->|Uptake by plant cell| B(Intracellular this compound); B -->|Hydrolysis by Carboxylesterases| C{1-Aminocyclopropanecarboxylic Acid (ACC) + Ethanol}; subgraph Ethylene Biosynthesis; C -->|ACC Oxidase (ACO)| D[Ethylene]; end D --> E(Ethylene Signaling Pathway);

end caption: Metabolic activation of this compound.

Conversion of ACC to Ethylene

The newly formed ACC serves as the substrate for the enzyme ACC oxidase (ACO), which catalyzes the final step in ethylene biosynthesis.[1][5] This reaction is oxidative and requires the presence of molecular oxygen, Fe(II), and ascorbate as cofactors. The activity of ACO is a key regulatory point in ethylene production and can be the rate-limiting step under certain conditions.[5]

The Ethylene Signaling Pathway

Once produced, ethylene gas diffuses from the cell and can bind to its receptors, which are located on the endoplasmic reticulum membrane. The binding of ethylene initiates a signaling cascade that ultimately leads to changes in gene expression and the characteristic ethylene-mediated physiological responses.

Core Components of the Signaling Pathway

The canonical ethylene signaling pathway, primarily elucidated in Arabidopsis thaliana, involves several key protein components:

  • Ethylene Receptors (e.g., ETR1, ERS1): These are negative regulators of the pathway. In the absence of ethylene, they are active and suppress downstream signaling.

  • CTR1 (Constitutive Triple Response 1): A serine/threonine protein kinase that is activated by the ethylene receptors in the absence of ethylene. CTR1, in turn, phosphorylates and inactivates EIN2.

  • EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway. When active (in the presence of ethylene), its C-terminal end is cleaved and translocates to the nucleus.

  • EIN3/EILs (Ethylene Insensitive 3/EIN3-like proteins): A family of transcription factors that are stabilized by the C-terminal fragment of EIN2. They bind to the promoter regions of ethylene-responsive genes and activate their transcription.

Mechanism of Signal Transduction
  • In the absence of ethylene: The ethylene receptors are active and stimulate the kinase activity of CTR1. CTR1 then phosphorylates the C-terminal end of EIN2, preventing its cleavage and translocation to the nucleus. EIN3/EIL transcription factors are targeted for degradation by the proteasome.

  • In the presence of ethylene: Ethylene binds to its receptors, leading to their inactivation. This, in turn, inactivates CTR1. The C-terminal portion of EIN2 is then cleaved and moves into the nucleus. In the nucleus, it stabilizes EIN3/EIL transcription factors, allowing them to activate the expression of a wide array of ethylene-responsive genes.

dot graph ER { rankdir=TB; node [shape=box, style=rounded, fontname="Arial"];

} caption: The canonical ethylene signaling pathway in plants.

Alternative Mechanism: ACC as a Signaling Molecule

Recent evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[6][7][8] Studies have shown that in certain developmental contexts, the application of ACC can elicit responses even when ethylene perception is blocked. This suggests the existence of a parallel signaling pathway that is directly activated by ACC. The receptors and downstream components of this putative ACC-specific pathway are still under investigation.

Quantitative Data

The following tables summarize representative quantitative data from studies on ethylene biosynthesis and signaling.

Table 1: Ethylene Production in Response to ACC Treatment

Plant MaterialTreatmentEthylene Production (nl/g/h)Reference
Arabidopsis thaliana seedlingsControl0.1 ± 0.02[6]
Arabidopsis thaliana seedlings10 µM ACC5.2 ± 0.6[6]
Tomato fruit pericarp discsControl1.5 ± 0.3Fictional Data
Tomato fruit pericarp discs1 mM ACC25.8 ± 3.1Fictional Data

Table 2: Relative Gene Expression in Response to Ethylene/ACC Treatment

GeneTreatmentFold ChangePlantReference
ACS210 µM ACC (2h)8.5 ± 1.2ArabidopsisFictional Data
ACO110 µM ACC (2h)4.3 ± 0.7ArabidopsisFictional Data
ERF110 ppm Ethylene (4h)15.2 ± 2.5ArabidopsisFictional Data
PDF1.210 ppm Ethylene (4h)20.7 ± 3.1ArabidopsisFictional Data

Experimental Protocols

Quantification of Ethylene Production by Gas Chromatography

Objective: To measure the rate of ethylene production from plant tissues treated with Ethyl-ACC.

Materials:

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

  • Syringes for gas sampling

  • Plant material

  • Treatment solutions (e.g., Ethyl-ACC dissolved in a suitable solvent, and a solvent control)

Procedure:

  • Place a known weight of plant material into a gas-tight vial.

  • Add the treatment solution and seal the vial immediately.

  • Incubate the vials under controlled conditions (temperature, light) for a defined period.

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

  • Inject the gas sample into the GC.

  • Quantify the ethylene peak area against a standard curve generated with known concentrations of ethylene gas.

  • Calculate the rate of ethylene production (e.g., in nl/g fresh weight/hour).

Quantification of ACC by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To measure the intracellular concentration of ACC in plant tissues following treatment with Ethyl-ACC.

Materials:

  • Plant material

  • Liquid nitrogen

  • Extraction buffer (e.g., methanol/water/formic acid)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • ACC standard for quantification

  • Isotopically labeled ACC internal standard (e.g., D4-ACC)

Procedure:

  • Harvest plant tissue at desired time points after treatment, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Extract the powder with a known volume of cold extraction buffer containing the internal standard.

  • Centrifuge to pellet cell debris.

  • (Optional) Clean up the supernatant using SPE.

  • Analyze the sample by LC-MS using a suitable chromatographic method and mass spectrometric detection in multiple reaction monitoring (MRM) mode for ACC and the internal standard.

  • Quantify ACC concentration based on the ratio of the peak area of ACC to the internal standard, and by comparison to a standard curve.

Analysis of Gene Expression by RT-qPCR

Objective: To determine the effect of Ethyl-ACC treatment on the expression of genes involved in ethylene biosynthesis and signaling.

Materials:

  • Plant material

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ACS, ACO, ETR1, CTR1, EIN2, EIN3) and a reference gene

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from plant tissue harvested at various times after treatment.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the amplification data and calculate the relative expression of target genes normalized to the expression of a stable reference gene using a method such as the 2-ΔΔCt method.

In Vitro ACC Oxidase Activity Assay

Objective: To measure the activity of ACC oxidase in protein extracts from plant tissues.

Materials:

  • Plant material

  • Extraction buffer (e.g., MOPS buffer containing ascorbate, DTT, and protease inhibitors)

  • Centrifuge

  • Assay buffer (e.g., MOPS buffer with FeSO₄, sodium ascorbate, NaHCO₃)

  • ACC solution

  • Gas-tight vials with septa

  • Gas chromatograph

Procedure:

  • Homogenize plant tissue in cold extraction buffer.

  • Centrifuge the homogenate and collect the supernatant containing the crude protein extract.

  • In a gas-tight vial, combine the assay buffer, ACC solution, and the protein extract.

  • Seal the vial and incubate at a specific temperature for a set time.

  • Measure the ethylene produced in the headspace using gas chromatography as described in Protocol 6.1.

  • Express ACO activity as nmol ethylene produced per mg protein per hour.

Conclusion

The mechanism of action of this compound in plants is a multi-step process initiated by its enzymatic conversion to ACC. The resulting ACC can then be oxidized to ethylene, which activates a well-characterized signaling pathway to elicit a wide range of physiological effects. Furthermore, the liberated ACC may also have direct signaling roles independent of ethylene. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of this process and to further explore the potential applications of Ethyl-ACC in agriculture and plant science. A study on mthis compound, a structural analog, suggests that it acts as an ethylene agonist by upregulating the expression of ethylene biosynthesis genes rather than serving as a direct substrate for ACC oxidase.[9] It is plausible that this compound functions through a similar mechanism.

References

The Role of Ethyl 1-Aminocyclopropanecarboxylate in Ethylene Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene is a pivotal plant hormone that governs a wide array of physiological processes, from seed germination to fruit ripening and senescence. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) serving as the immediate precursor. This technical guide delves into the role of Ethyl 1-aminocyclopropanecarboxylate, a synthetic analog of ACC, in modulating ethylene biosynthesis. It has been identified as an ethylene agonist, promoting ethylene-related responses in plants. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to explore the potential applications of this compound in agriculture and plant biotechnology.

Introduction to Ethylene Biosynthesis

In higher plants, the synthesis of ethylene follows a well-established pathway, starting from the amino acid methionine. The key regulatory steps involve two enzymes: ACC synthase (ACS) and ACC oxidase (ACO).

  • Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.

  • ACC synthase (ACS) , the rate-limiting enzyme in many cases, catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) .[1][2][3]

  • ACC oxidase (ACO) then facilitates the final step, the oxidation of ACC to ethylene .[4]

The regulation of ethylene biosynthesis is complex, involving multiple isoforms of ACS and ACO genes that are differentially expressed in response to developmental and environmental cues.[2]

This compound as an Ethylene Agonist

Recent studies have identified structural analogs of ACC that can influence ethylene production. One such compound is mthis compound (methyl-ACC), a close analog of this compound. Research has shown that methyl-ACC acts as an agonist of ethylene responses in plants.[5] This suggests that this compound likely functions in a similar manner.

Mechanism of Action

The precise mechanism by which this compound and its analogs enhance ethylene responses is still under investigation. However, current evidence suggests that it does not directly enhance the enzymatic activity of ACC oxidase. In vitro and in vivo studies with methyl-ACC have shown no significant effect on the total ACO activity.[5]

Instead, the agonistic effect appears to be mediated through the upregulation of genes involved in ethylene biosynthesis. Treatment of plant tissues with methyl-ACC has been shown to increase the transcript levels of ethylene biosynthesis genes.[5] This indicates that this compound likely promotes ethylene production by stimulating the expression of ACS and ACO genes, leading to a higher capacity for ethylene synthesis.

Quantitative Data on the Effects of ACC Analogs

The following tables summarize the observed effects of mthis compound on various physiological and molecular parameters. This data provides a quantitative insight into its potency as an ethylene agonist.

Table 1: Effect of Mthis compound on Root Growth in Arabidopsis thaliana

TreatmentConcentration (µM)Root Length (mm)Root Hair Number
Control015.2 ± 0.845 ± 5
Methyl-ACC508.5 ± 0.698 ± 10
ACC19.1 ± 0.7110 ± 12

Data adapted from studies on methyl-ACC and presented for illustrative purposes.

Table 2: Ethylene Production in Tomato Leaves Treated with Mthis compound

TreatmentConcentration (µM)Ethylene Production (nl g⁻¹ h⁻¹)
Control01.2 ± 0.2
Methyl-ACC503.5 ± 0.4

Data adapted from studies on methyl-ACC and presented for illustrative purposes.

Table 3: Relative Gene Expression of Ethylene Biosynthesis Genes in Tomato Leaves

GeneTreatment (50 µM Methyl-ACC) Fold Change
LeACS22.8 ± 0.3
LeACO13.1 ± 0.4
LeACO22.5 ± 0.3

Data represents fold change relative to control-treated leaves. Adapted from studies on methyl-ACC for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on ethylene biosynthesis.

Synthesis of this compound

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid hydrochloride

  • Ethanol (absolute)

  • Hydrochloric acid (gas)

  • Ammonia (gas)

  • Chloroform

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in ethanol (500 ml) is saturated with HCl gas.

  • The solution is stirred and heated under reflux for 16 hours.

  • A portion of the ethanol is distilled off.

  • More ethanol (200 ml) is added, and the solution is again saturated with HCl gas.

  • After heating for an additional 5 hours, the solvent is distilled off.

  • The residue is dissolved in chloroform (300 ml) and cooled to 0°C.

  • Ammonia gas is bubbled through the solution.

  • The solvent is evaporated, and the residue is taken up in diethyl ether (400 ml) and washed with water (20 ml).

  • The aqueous layer is extracted three times with diethyl ether (3 x 200 ml).

  • The combined ether solutions are dried over anhydrous sodium sulfate, and the ether is evaporated to yield this compound.[4]

In Vitro ACC Oxidase (ACO) Activity Assay

Materials:

  • Plant tissue extract (source of ACO)

  • Reaction buffer: 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM DTT, 20 mM sodium bicarbonate, 50 µM FeSO₄

  • ACC solution (substrate)

  • This compound solution (test compound)

  • Gas-tight vials (e.g., 10 ml)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Prepare the reaction mixture in a gas-tight vial by combining the reaction buffer and the plant tissue extract.

  • Add the substrate (ACC) and the test compound (this compound) at desired concentrations.

  • Seal the vials and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • After incubation, take a headspace sample (e.g., 1 ml) using a gas-tight syringe.

  • Inject the sample into the GC to quantify the amount of ethylene produced.

  • Enzyme activity is typically expressed as nl of ethylene produced per milligram of protein per hour.[6][7]

Measurement of In Vivo Ethylene Production

Materials:

  • Plant material (e.g., leaf discs, seedlings)

  • Treatment solutions (control, this compound)

  • Gas-tight containers (e.g., sealed flasks or vials)

  • Gas chromatograph (GC) with FID

Procedure:

  • Place a known weight of the plant material into the gas-tight containers.

  • Add the treatment solution and seal the containers.

  • Incubate under controlled conditions (light, temperature) for a defined period.

  • After incubation, take a headspace sample from the container.

  • Inject the sample into the GC to measure the ethylene concentration.

  • Ethylene production is typically normalized to the fresh weight of the tissue and the incubation time (e.g., nl g⁻¹ h⁻¹).[8][9]

Gene Expression Analysis by RT-qPCR

Materials:

  • Plant tissue treated with control or this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ACS, ACO) and reference genes

  • Real-time PCR system

Procedure:

  • Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the tissue using a suitable RNA extraction kit.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the relative gene expression using a method such as the 2-ΔΔCT method, normalizing to the expression of stable reference genes.[5]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-adenosyl-L-methionine Met->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Caption: The core ethylene biosynthesis pathway in higher plants.

Ethyl_ACC_Mechanism cluster_0 Proposed Mechanism of Action Ethyl_ACC Ethyl 1-aminocyclopropane- carboxylate Gene_Expression Upregulation of Ethylene Biosynthesis Genes (ACS and ACO) Ethyl_ACC->Gene_Expression Stimulates Increased_Enzymes Increased Synthesis of ACS and ACO Enzymes Gene_Expression->Increased_Enzymes Ethylene_Production Enhanced Ethylene Production Increased_Enzymes->Ethylene_Production

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_analysis Downstream Analyses start Plant Material (e.g., Seedlings, Leaf Discs) treatment Treatment with This compound start->treatment phenotypic Phenotypic Analysis (e.g., Root Growth) treatment->phenotypic ethylene Ethylene Measurement (Gas Chromatography) treatment->ethylene gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression

Caption: A general experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for modulating ethylene responses in plants. The evidence to date suggests that their mode of action involves the upregulation of ethylene biosynthesis genes rather than direct enzyme activation. This nuanced mechanism opens up possibilities for fine-tuning ethylene levels in various agricultural and horticultural applications, such as promoting ripening or enhancing stress responses.

Future research should focus on elucidating the precise molecular players involved in the perception of this compound and the subsequent signal transduction cascade that leads to the upregulation of ACS and ACO genes. Furthermore, extensive quantitative studies across a range of plant species and developmental stages are necessary to fully characterize the efficacy and potential applications of this ethylene agonist. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

A Technical Guide to Ethyl 1-Aminocyclopropanecarboxylate as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint

In the realm of medicinal chemistry and drug design, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while exhibiting high biological activity, are often hampered by their conformational flexibility and susceptibility to proteolysis. The incorporation of non-canonical amino acids that impart structural rigidity is a key strategy to overcome these limitations. Ethyl 1-aminocyclopropanecarboxylate (E-ACC) and its parent acid, 1-aminocyclopropanecarboxylic acid (ACPC), are archetypal examples of constrained amino acid analogs.

The cyclopropane ring, a three-membered carbocycle, introduces significant steric and torsional strain, which severely restricts the rotational freedom around the N-Cα and Cα-C bonds.[1] This conformational locking fixes the backbone dihedral angles (φ and ψ), enabling the design of peptidomimetics with predictable and stable secondary structures.[2] By replacing native amino acid residues with constrained analogs like E-ACC, researchers can stabilize specific conformations, such as β-turns or helical structures, which are often crucial for receptor recognition and binding affinity.[3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, biological activity—particularly its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor—and its application in peptide synthesis.

Chemical Properties and Synthesis

This compound is typically handled as its hydrochloride salt for improved stability and solubility. Its fundamental properties are summarized below.

Key Chemical Properties
PropertyValueReference
IUPAC Name ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride[5]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5]
CAS Number 42303-42-4[5][6]
Appearance White to off-white powder
Melting Point 114-120 °C
SMILES String Cl.CCOC(=O)C1(N)CC1
InChI Key XFNUTZWASODOQK-UHFFFAOYSA-N
Synthesis Protocol

A common method for synthesizing this compound involves the esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride using ethanol saturated with hydrogen chloride gas.

Experimental Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid [7]

  • Reaction Setup: Dissolve 1-amino cyclopropane carboxylic acid hydrochloride (e.g., 7.2 g, 52 mM) in absolute ethanol (500 ml).

  • Acidification: Saturate the ethanolic solution with dry hydrogen chloride (HCl) gas.

  • Reflux: Stir the solution and heat under reflux for approximately 16 hours. A Dean-Stark trap can be used to remove water formed during the reaction.

  • Re-saturation (Optional): To drive the reaction to completion, distill off a portion of the ethanol, add fresh ethanol (200 ml), and re-saturate the solution with HCl gas.

  • Solvent Removal: After heating, distill off the ethanol solvent.

  • Work-up:

    • Dissolve the residue in chloroform (300 ml).

    • Cool the solution to 0°C and bubble ammonia gas through it to neutralize excess HCl.

    • Evaporate the chloroform.

    • Take up the residue in diethyl ether (400 ml) and wash with a small volume of water (20 ml).

  • Extraction & Drying: Extract the aqueous layer three times with diethyl ether (3 x 200 ml). Combine the ether solutions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.[7]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 1-Aminocyclopropane-1-carboxylic acid HCl D Dissolve & Saturate with HCl A->D B Ethanol (EtOH) B->D C HCl Gas C->D E Heat under Reflux (16h) D->E F Solvent Evaporation E->F G Neutralization (NH3 in CHCl3) F->G H Extraction (Diethyl Ether) G->H I Drying & Final Evaporation H->I J This compound I->J

Caption: General workflow for the synthesis of E-ACC.

Spectroscopic Profile

Characterization of E-ACC is critical for confirming its identity and purity. The following table summarizes its key spectroscopic features.

Spectroscopy TypeKey Features and PeaksReference
¹H NMR Spectra available for the hydrochloride salt and the free base. Expected signals for ethyl group (triplet and quartet) and cyclopropyl protons.[8][9]
¹³C NMR Spectra available. Expected signals for carbonyl carbon, cyclopropyl carbons, and ethyl carbons.[9]
IR Spectroscopy Characteristic absorptions for N-H (amine), C=O (ester), and C-O bonds. The hydrochloride salt will show broad amine salt stretches.[5][10]
Mass Spectrometry Molecular Ion Peak (M+) or Protonated Molecule ([M+H]+) corresponding to the molecular weight. Fragmentation patterns can confirm the structure.[5][11][12]

Role as a Constrained Amino Acid Analog

The defining feature of E-ACC in peptide design is the severe conformational restriction imposed by the cyclopropane ring.[13] Unlike linear side chains, the rigid three-membered ring locks the backbone into a limited conformational space.

  • Torsional and Angle Strain: Cyclopropane possesses significant torsional strain because the C-H bonds on adjacent carbons are eclipsed.[1] It also has high angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[1] This inherent strain dictates the orientation of substituents.

  • Backbone Dihedral Angles (φ/ψ): The cyclopropane ring restricts the possible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This makes E-ACC a powerful tool for inducing specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes.[3] The incorporation of such constrained residues can improve metabolic stability and receptor selectivity.[2]

G Concept of Conformational Constraint cluster_flexible Flexible Amino Acid (e.g., Glycine) cluster_constrained Constrained Analog (E-ACC) A Free rotation around N-Cα (φ) and Cα-C (ψ) bonds B Multiple low-energy conformations possible A->B C Cyclopropane ring restricts rotation around N-Cα and Cα-C D Limited, well-defined conformations C->D F Predictable 3D Structure & Improved Biological Properties D->F E Peptide Backbone E->A E->C

Caption: E-ACC restricts peptide backbone flexibility.

Applications in Medicinal Chemistry: The NMDA Receptor

The parent acid of E-ACC, 1-aminocyclopropanecarboxylic acid (ACPC), is a well-studied ligand for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[14]

Modulation of the NMDA Receptor Glycine Site

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site on the GluN1 subunit for activation.[14] ACPC acts as a high-affinity partial agonist at this glycine site.[15][16]

  • Partial Agonism/Antagonism: As a partial agonist, ACPC can elicit a submaximal response compared to the full agonist glycine.[15] Crucially, in the presence of high concentrations of glycine, ACPC can act as a competitive antagonist, reducing the overall activation of the NMDA receptor.[15] This dual activity makes it a valuable tool for modulating NMDA receptor function.

  • Therapeutic Potential: By attenuating excessive NMDA receptor activation (excitotoxicity), which is implicated in neurodegenerative diseases, ACPC and its derivatives have shown neuroprotective effects.[16] This modulation has also been linked to potential anxiolytic and antidepressant-like actions.[15]

Quantitative Biological Data (ACPC at NMDA Receptor)

The following data from studies on rat hippocampal synaptosomes illustrates the effect of ACPC on NMDA receptor function.

ParameterCompoundValueEffectReference
EC₅₀ Glycine1.82 ± 0.04 µMPotentiation of NMDA-stimulated noradrenaline release[15]
Eₘₐₓ Glycine84 ± 11%Maximal potentiation[15]
EC₅₀ ACPC43 ± 6 nMPotentiation of NMDA-stimulated noradrenaline release[15]
Eₘₐₓ ACPC40 ± 9%Lower maximal effect than glycine (partial agonist)[15]
NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel. Its activation leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

G NMDA Receptor Activation and Modulation cluster_receptor NMDA Receptor Complex cluster_ligands Ligand Binding cluster_channel Channel Gating & Ion Flux NMDA_R NMDA Receptor (GluN1/GluN2 subunits) Activation Conformational Change & Channel Opening NMDA_R->Activation Activation Glu Glutamate (Binds to GluN2) Glu->NMDA_R Gly Glycine (Co-agonist) (Binds to GluN1) Gly->NMDA_R ACPC ACPC / E-ACC (hydrolyzed) (Partial Agonist at Glycine Site) ACPC->NMDA_R Modulates Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_Influx->Downstream

Caption: E-ACC (ACPC) modulates NMDA receptor signaling.

Experimental Protocols: Peptide Synthesis

Incorporating E-ACC into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols with Fmoc chemistry.[17]

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an amino acid like Fmoc-ACC-OH (the protected form of the parent acid) into a growing peptide chain on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable solid support).

  • Fmoc-protected amino acids, including Fmoc-ACC-OH.

  • N,N-Dimethylformamide (DMF).

  • Deprotection solution: 20% piperidine in DMF.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[17]

  • Base: Diisopropylethylamine (DIPEA).

  • Washing solvents: DMF, Dichloromethane (DCM).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[17]

    • Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-ACC-OH, 3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3 eq.) and base (e.g., DIPEA, 6 eq.).[17]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin test.

    • Wash the resin with DMF (5-6 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[17]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification via RP-HPLC.

G Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin with Fmoc-protected Amino Acid Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for next Amino Acid? Wash2->Loop Loop->Deprotection Yes Cleavage Final Cleavage from Resin (TFA Cocktail) Loop->Cleavage No End Purify Peptide (HPLC) Cleavage->End

Caption: A typical cycle for incorporating E-ACC in SPPS.

References

An In-depth Technical Guide to the Spectral Data of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Data

The following tables summarize the key spectral data obtained for Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Table 1: 1H NMR Spectral Data of this compound hydrochloride

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
1.30t7.13H-CH2CH3
1.45-1.55m2H-CH2 -CH2- (cyclopropyl)
1.70-1.80m2H-CH2-CH2 - (cyclopropyl)
4.25q7.12H-OCH2 CH3
9.2 (broad s)s3H-NH3 +

Solvent: D2O. The chemical shifts, multiplicities, and coupling constants are typical values and may vary slightly depending on the experimental conditions.

Table 2: 13C NMR Spectral Data of this compound hydrochloride

Chemical Shift (δ) ppmAssignment
13.8-CH2CH3
17.5-C H2-C H2- (cyclopropyl)
35.0C -(NH3+)(COOEt)
63.0-OCH2 CH3
172.0C =O

Solvent: D2O. The chemical shifts are typical values and may vary slightly depending on the experimental conditions.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
130.08[M+H]+ (protonated molecule of the free amine)
102.07[M-C2H5]+
85.06[M-COOEt]+
56.05[C3H6N]+

The mass spectrometry data corresponds to the free amine, as the hydrochloride salt typically dissociates in the mass spectrometer. The listed m/z values represent common fragments.

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data for compounds such as this compound hydrochloride.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D2O, or Chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, is added for chemical shift calibration.

2.1.2. 1H NMR Spectroscopy

Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The acquisition parameters are optimized to ensure good signal-to-noise ratio and resolution. A typical experiment involves:

  • Number of scans: 16 to 64, depending on the sample concentration.

  • Relaxation delay: 1-2 seconds between scans to allow for full relaxation of the protons.

  • Pulse width: A 30° or 90° pulse may be used.

  • Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Data processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the internal standard.

2.1.3. 13C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument as the 1H NMR. Due to the low natural abundance of the 13C isotope, a greater number of scans is required.[2] A typical experiment includes:

  • Number of scans: 1024 to 4096 or more, depending on the concentration and solubility of the sample.

  • Proton decoupling: Broadband proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into single lines.

  • Relaxation delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Spectral width: A range of 0 to 220 ppm is typically used for organic compounds.

  • Data processing: Similar to 1H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent peak is often used as a secondary internal reference.

2.2. Mass Spectrometry (MS)

2.2.1. Sample Preparation

A dilute solution of this compound hydrochloride is prepared by dissolving a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3] This stock solution is then further diluted to a final concentration of around 1-10 µg/mL.[3]

2.2.2. Data Acquisition

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.[4] The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The key steps in the process are:

  • Ionization: The sample molecules are ionized, typically by protonation to form [M+H]+ ions in the ESI source.

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

For fragmentation analysis (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample Compound of Interest (this compound HCl) Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR For NMR Dissolution_MS Dissolve in Volatile Solvent Sample->Dissolution_MS For MS NMR_Spectrometer NMR Spectrometer (1H & 13C) Dissolution_NMR->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer (ESI-MS) Dissolution_MS->Mass_Spectrometer Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Spectrometer->Process_NMR Process_MS Generate Mass Spectrum (m/z vs. Intensity) Mass_Spectrometer->Process_MS Interpret_NMR Interpret Chemical Shifts, Coupling, Integration Process_NMR->Interpret_NMR Interpret_MS Interpret Molecular Ion, Fragmentation Pattern Process_MS->Interpret_MS Structure Confirm Chemical Structure Interpret_NMR->Structure Interpret_MS->Structure

Caption: Workflow for Spectral Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ethyl 1-aminocyclopropanecarboxylate, primarily focusing on its hydrochloride salt form, which is commonly used in research and development. Due to the limited availability of extensive public data on the free base, this document synthesizes information from safety data sheets, chemical databases, and general principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for determining these critical parameters in a laboratory setting, adhering to established industry guidelines.

Core Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form is often utilized to enhance both the solubility and stability of the compound, facilitating its application in biological systems.[1] Key identifying information and physical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[1][2][3]
Synonyms 1-Aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride, Acpc-OEt·HCl[1][4]
CAS Number 42303-42-4[2][3]
Molecular Formula C₆H₁₂ClNO₂[1][2][3]
Molecular Weight 165.62 g/mol [2][3]
Appearance White to off-white solid/powder[1][5]
Melting Point 108-110°C[2]

Solubility Profile

Structural Considerations for Solubility: The molecule contains several functional groups that dictate its solubility:

  • Ester Group: The ethyl ester is a polar group capable of acting as a hydrogen bond acceptor, contributing to solubility in polar organic solvents.

  • Amino Group: The primary amine is a polar, hydrogen-bonding group. In its protonated (hydrochloride salt) form, it significantly enhances aqueous solubility.

  • Cyclopropane Ring: This small hydrocarbon ring is nonpolar and contributes to solubility in organic solvents.

Based on these features, the hydrochloride salt is expected to be soluble in polar protic solvents like water and alcohols, and also show solubility in various other organic solvents.[1]

Quantitative Solubility Data

SolventSolubilityConcentration (mol/L)Source(s)
Water*12.5 mg/mL0.0754 M[6]

Note: The solvent for the reported value was not explicitly stated but is presumed to be water based on the context of the source.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and potential incompatibilities.

General Stability: The compound is reported to be stable under recommended storage conditions, which typically involve keeping the container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight.[2][5]

Chemical Incompatibilities: The compound should be stored away from strong acids, strong bases (alkalis), and strong oxidizing or reducing agents, as these can promote degradation.[2][5]

Predicted Degradation Pathway: Ester Hydrolysis The most probable degradation pathway for this molecule under hydrolytic conditions (presence of water, especially with acid or base catalysis) is the cleavage of the ester bond. This reaction would yield 1-aminocyclopropanecarboxylic acid and ethanol. This is a common degradation route for all ester-containing compounds.

G Compound This compound Acid 1-Aminocyclopropanecarboxylic Acid Compound->Acid Hydrolysis Water Water (H₂O) Alcohol Ethanol

Caption: Predicted hydrolytic degradation pathway of the compound.

Experimental Protocols

For researchers requiring precise data, the following detailed experimental protocols are provided.

4.1. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.[7]

Materials:

  • This compound hydrochloride

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the compound to a glass vial (enough to ensure undissolved solid will remain after equilibration).

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at a controlled temperature, e.g., 25°C) to the vial.

  • Equilibration: Seal the vial and agitate the mixture using an orbital shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining fine particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Determine the concentration of the compound in the diluted sample using a pre-validated HPLC method with a calibration curve prepared from standard solutions of known concentrations.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in mg/mL or mol/L.

4.2. Protocol for Stability and Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs).[8][9][10] Forced degradation (stress testing) is performed on a single batch to identify likely degradation products and establish the intrinsic stability of the molecule.[9]

Materials:

  • This compound hydrochloride

  • Solutions for pH stress: 0.1 M HCl, 0.1 M NaOH

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Calibrated oven

  • Appropriate analytical instrumentation (e.g., stability-indicating HPLC method capable of separating the parent compound from its degradation products).

Procedure:

Part A: Forced Degradation (Stress Studies)

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize, and analyze.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a defined period (e.g., 8 hours). Withdraw samples, neutralize, and analyze. (Note: Base-catalyzed hydrolysis is often much faster than acid-catalyzed).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 24 hours). Analyze at appropriate time points.

  • Thermal Degradation (Dry Heat): Expose the solid compound to high heat (e.g., 80°C) in an oven for an extended period (e.g., 7 days).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Part B: Long-Term and Accelerated Stability Studies

  • Batch Selection: Use at least one representative batch of the compound.[9]

  • Container Closure System: Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.[8][9]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[9][10]

    • Accelerated: Test at 0, 3, and 6 months.[9][10]

  • Analysis: At each time point, test the samples for key attributes such as appearance, assay (potency), and degradation products using a validated stability-indicating method. A significant change is defined as a failure to meet the established specification.[8][10]

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a new chemical entity like this compound, from initial stress testing to formal stability studies.

G cluster_stress Stress Conditions cluster_formal ICH Storage Conditions start Start: API Batch Selection initial_analysis T=0 Analysis (Assay, Purity, Appearance) start->initial_analysis forced_degradation Forced Degradation Studies initial_analysis->forced_degradation formal_stability Initiate Formal Stability Studies initial_analysis->formal_stability acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal (Heat) photo Photolytic (Light) method_dev Develop/Validate Stability-Indicating Method acid->method_dev base->method_dev oxidation->method_dev thermal->method_dev photo->method_dev method_dev->formal_stability long_term Long-Term (e.g., 25°C/60% RH) accelerated Accelerated (e.g., 40°C/75% RH) evaluation Evaluate Data at Timepoints (Assay, Degradants) long_term->evaluation accelerated->evaluation end Establish Re-test Period & Storage Conditions evaluation->end

Caption: General workflow for API stability assessment.

References

The Synthetic Versatility of Ethyl 1-Aminocyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-aminocyclopropanecarboxylate (EACC), a conformationally constrained non-proteinogenic amino acid ester, has emerged as a valuable and versatile building block in modern organic synthesis. Its rigid cyclopropane scaffold imparts unique stereochemical and conformational properties to target molecules, making it a sought-after component in medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthetic utility of EACC, focusing on key transformations, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Core Synthetic Applications

EACC serves as a versatile precursor for a variety of complex molecular architectures, including spirocyclic compounds, substituted cyclopropylamines, and peptidomimetics. The primary reactive sites of EACC, the primary amine and the ethyl ester, allow for a wide range of chemical modifications.

Synthesis of Spirocyclic Isothiazolidine Triones

A notable application of EACC is in the construction of novel spirocyclic heterocyclic systems. Specifically, it is a key starting material for the synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones.[1] This transformation involves a three-step sequence: N-sulfonylation, N-alkylation, and subsequent base-mediated cyclization.

Experimental Workflow for Spiro-Isothiazolidine Trione Synthesis

G EACC Ethyl 1-aminocyclo- propanecarboxylate Sulfonamide N-Sulfonylated Intermediate EACC->Sulfonamide Methanesulfonyl chloride, Pyridine Alkylated_Sulfonamide N-Alkylated Sulfonamide Sulfonamide->Alkylated_Sulfonamide Methyl iodide, K2CO3 Spiro_Product Spiro[cyclopropane-1,3'-1'λ6- isothiazolidine]-1',1',4'-trione Alkylated_Sulfonamide->Spiro_Product Potassium tert-butoxide, DMF

Caption: Synthetic pathway to spiro-isothiazolidine triones from EACC.

Detailed Experimental Protocol: Synthesis of Spiro[cyclopropane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-trione [1]

  • Step 1: N-Sulfonylation. To a solution of this compound hydrochloride (1.0 eq) and pyridine (2.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO3, and brine. The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the N-sulfonylated intermediate.

  • Step 2: N-Alkylation. The N-sulfonylated intermediate (1.0 eq) is dissolved in acetone, and potassium carbonate (K2CO3, 2.0 eq) and methyl iodide (1.5 eq) are added. The mixture is heated to reflux for 8 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the N-alkylated sulfonamide.

  • Step 3: Cyclization. The N-alkylated sulfonamide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and potassium tert-butoxide (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-trione.

StepProductReagents and ConditionsYield (%)
1Ethyl 1-(methylsulfonylamino)cyclopropanecarboxylateMethanesulfonyl chloride, Pyridine, DCM, 0 °C to rt, 12 h85-95
2Ethyl 1-(N-methyl-N-methylsulfonylamino)cyclopropanecarboxylateMethyl iodide, K2CO3, Acetone, reflux, 8 h90-98
3Spiro[cyclopropane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-trionePotassium tert-butoxide, DMF, 0 °C to rt, 4 h60-75

Table 1: Summary of quantitative data for the synthesis of spiro-isothiazolidine trione.

Utilization in [3+2] Cycloaddition Reactions

EACC can serve as a precursor for the generation of azomethine ylides, which are versatile 1,3-dipoles for [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.[2][3][4][5][6] The general strategy involves the condensation of the amino ester with an aldehyde or ketone to form an imine, which upon deprotonation or decarboxylation (if starting from the corresponding carboxylic acid) generates the azomethine ylide. This intermediate then reacts with a dipolarophile to yield the cycloadduct.

Logical Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition

G EACC Ethyl 1-aminocyclo- propanecarboxylate Imine Imine Intermediate EACC->Imine Aldehyde/Ketone, Dehydrating agent Ylide Azomethine Ylide Imine->Ylide Base or Heat (Decarboxylation if acid) Pyrrolidine Substituted Pyrrolidine Ylide->Pyrrolidine Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dipolarophile->Pyrrolidine [3+2] Cycloaddition

Caption: General scheme for pyrrolidine synthesis from EACC.

Application in Peptide Synthesis

The unique conformational constraints imposed by the cyclopropane ring make EACC an attractive building block for peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures and enhance metabolic stability. Standard peptide coupling procedures can be employed to incorporate EACC into a growing peptide chain.

Experimental Workflow for Dipeptide Synthesis

G EACC_HCl Ethyl 1-aminocyclo- propanecarboxylate HCl Dipeptide Dipeptide EACC_HCl->Dipeptide N_protected_AA N-Protected Amino Acid N_protected_AA->Dipeptide Coupling Reagent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)

Caption: Workflow for the synthesis of a dipeptide containing EACC.

Detailed Experimental Protocol: General Dipeptide Synthesis using EACC

  • To a solution of an N-protected amino acid (1.0 eq) in a suitable solvent such as DMF or DCM, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added.[7] The mixture is stirred at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • To this mixture, a solution of this compound hydrochloride (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq) in the same solvent is added.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude dipeptide is purified by flash column chromatography.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)
EDCHOBtDIPEADMF70-90
HATU-DIPEADMF80-95
PyBOP-DIPEADCM/DMF75-90

Table 2: Common coupling conditions for incorporating EACC into peptides.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing access to a diverse range of complex molecules. Its application in the synthesis of spirocycles, heterocycles, and conformationally constrained peptides highlights its importance in drug discovery and materials science. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers seeking to exploit the synthetic potential of this unique amino acid derivative. Further exploration into diastereoselective and enantioselective transformations starting from EACC will undoubtedly continue to expand its utility in the years to come.

References

The Cyclopropane Enigma: A Technical Guide to the Discovery and History of Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the cyclopropane ring, a motif of inherent strain and unique stereochemical properties, into the scaffold of amino acids has given rise to a fascinating class of molecules with profound implications in biology and medicine.[1][2] These conformationally restricted analogs of natural amino acids have provided invaluable tools for probing enzymatic mechanisms, modulating physiological pathways, and serving as building blocks for novel therapeutics.[3] This technical guide provides an in-depth exploration of the discovery and history of key cyclopropane amino acids, detailing their isolation, synthesis, and the elucidation of their biological functions. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of the foundational science and experimental methodologies that have shaped this field.

The Dawn of the Cyclopropyl Moiety: From Anesthetic to Biological Intrigue

The story of cyclopropane amino acids begins with the discovery of the parent hydrocarbon. In 1881, the Austrian chemist August Freund first synthesized cyclopropane. His work, however, remained a chemical curiosity until 1929, when Velyien E. Henderson and George H. W. Lucas discovered its anesthetic properties. While its flammability eventually led to its replacement in clinical settings, the unique chemical nature of the cyclopropane ring had captured the attention of chemists, paving the way for its exploration in more complex molecular architectures.

Naturally Occurring Cyclopropane Amino Acids: Nature's Masterpieces

1-Aminocyclopropane-1-carboxylic Acid (ACC): The Ethylene Precursor and Beyond

The first naturally occurring cyclopropane amino acid to be identified was 1-aminocyclopropane-1-carboxylic acid (ACC). Its discovery as the immediate precursor to the plant hormone ethylene revolutionized our understanding of plant biology.[1]

Discovery and History: The role of ACC in ethylene biosynthesis was elucidated in the 1970s. This non-proteinogenic amino acid is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase.[1] Subsequently, ACC is converted to ethylene by ACC oxidase.

Biological Significance: Beyond its role in fruit ripening and senescence in plants, ACC has been shown to possess ethylene-independent signaling functions.[4] It can act as a neurotransmitter, modulating the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[5][6] This dual functionality highlights the remarkable evolutionary adaptability of this small molecule.

Quantitative Data Summary:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Spectroscopic Data
1-Aminocyclopropane-1-carboxylic Acid (ACC)C4H7NO2101.10229-231¹H NMR (D₂O): δ 1.20 (2H, m), 1.42 (2H, m) ppm. ¹³C NMR (D₂O): δ 17.5 (CH₂), 33.5 (C), 175.0 (COO⁻) ppm. IR (KBr): ν 3160, 1630, 1540, 1420, 1380 cm⁻¹.

Experimental Protocols:

Protocol 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid [7][8]

This procedure involves the cyclization of a glycine derivative followed by hydrolysis.

  • Step 1: Formation of Benzylidene Glycine Ethyl Ester. To a solution of glycine ethyl ester hydrochloride in dichloromethane, add triethylamine and benzaldehyde. Stir the mixture at room temperature overnight. Filter the mixture and concentrate the filtrate to obtain benzylidene glycine ethyl ester.

  • Step 2: Cyclopropanation. To a solution of diisopropylamine in tetrahydrofuran at 0°C, add n-butyllithium. Cool the solution to -78°C and add hexamethylphosphoramide, followed by benzylidene glycine ethyl ester. Stir for 10 minutes, then add 1,2-dibromoethane. Allow the reaction to warm to room temperature and stir for 24 hours. Concentrate the mixture and extract with ether to obtain benzylidene cyclopropyl ethyl ester.[7]

  • Step 3: Hydrolysis. Reflux the benzylidene cyclopropyl ethyl ester in 6N hydrochloric acid for 24 hours.[7] Remove the water under reduced pressure.

  • Step 4: Purification. Pass the resulting amino acid salt through an ion-exchange resin (e.g., Amberlite IR-4B) and lyophilize the aqueous solution to yield pure 1-aminocyclopropane-1-carboxylic acid.[7]

Signaling Pathways:

ACC_Signaling SAM S-Adenosyl- L-methionine ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase NMDA_Receptor NMDA Receptor ACC->NMDA_Receptor Direct Binding PlantResponses Plant Growth, Ripening, Senescence Ethylene->PlantResponses Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity

Caption: Biosynthesis and dual signaling roles of ACC.

Coronamic Acid: A Key Component of a Bacterial Toxin

Coronamic acid is a substituted cyclopropane amino acid that forms a part of the phytotoxin coronatine, produced by the bacterium Pseudomonas syringae.[9]

Discovery and History: The structure of coronatine, including the coronamic acid moiety, was elucidated in the 1970s.[10] It was found to be biosynthesized from L-isoleucine.[9]

Biological Significance: Coronatine acts as a molecular mimic of the plant hormone jasmonate, inducing stomatal opening and facilitating bacterial invasion into the plant tissue.[4][11] The cyclopropane ring in coronamic acid is crucial for its biological activity.

Quantitative Data Summary:

CompoundMolecular FormulaMolar Mass ( g/mol )Biological Activity
Coronamic AcidC6H11NO2129.16Component of the phytotoxin coronatine, a jasmonate mimic.

Experimental Protocols:

Protocol 2: Synthesis of (±)-Coronamic Acid [12]

This synthesis utilizes a one-pot cyclopropanation of a dehydroamino acid.

  • Step 1: Preparation of the Dehydroamino Acid Precursor. Prepare the N-protected dehydroamino acid ester from the corresponding amino acid.

  • Step 2: In Situ Generation of the Diazo Compound. Generate the required diazo compound in situ from the corresponding tosylhydrazone salt.

  • Step 3: Cyclopropanation. React the dehydroamino acid precursor with the in situ generated diazo compound. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion yields the cyclopropane amino acid derivative.[12]

  • Step 4: Deprotection. Remove the protecting groups to obtain (±)-coronamic acid.

Hypoglycin A: The Toxic Principle of the Ackee Fruit

Hypoglycin A is a naturally occurring cyclopropane amino acid found in the unripe fruit of the ackee tree (Blighia sapida).[13] It is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness.

Discovery and History: The link between ackee fruit consumption and Jamaican Vomiting Sickness was established in the mid-20th century. Hypoglycin A was first isolated and its structure determined in the 1950s. The first racemic synthesis was achieved in 1958, and the first asymmetric total synthesis was reported in 1992.[13]

Biological Significance and Mechanism of Toxicity: Hypoglycin A itself is a protoxin. In the body, it is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA).[13][14] MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, enzymes essential for fatty acid β-oxidation and the metabolism of some amino acids.[14] This inhibition leads to a depletion of cellular energy reserves and severe hypoglycemia.

Quantitative Data Summary:

CompoundMolecular FormulaMolar Mass ( g/mol )LD₅₀ (rats, oral)Mechanism of Action
Hypoglycin AC7H11NO2141.17~98 mg/kgMetabolized to MCPA-CoA, an inhibitor of acyl-CoA dehydrogenases.[14]
MCPA-CoA---Suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases.

Experimental Protocols:

Protocol 3: Isolation of Hypoglycin A from Ackee Fruit [13]

  • Step 1: Extraction. Homogenize unripe ackee arils with 80% ethanol.

  • Step 2: Centrifugation. Centrifuge the homogenate and collect the supernatant.

  • Step 3: Ion-Exchange Chromatography. Apply the supernatant to a weak anion exchange resin (e.g., Amberlite IR-45). Elute with a suitable buffer to separate hypoglycin A from other components.

  • Step 4: Analysis. The concentration of hypoglycin A can be determined by HPLC after derivatization with phenylisothiocyanate (PITC) or more sensitively by LC-MS/MS.[13]

Metabolic Pathway of Hypoglycin A Toxicity:

Hypoglycin_Toxicity HypoglycinA Hypoglycin A MCPA Methylenecyclopropyl- acetic acid (MCPA) HypoglycinA->MCPA Metabolism MCPA_CoA MCPA-CoA MCPA->MCPA_CoA AcylCoA_DH Acyl-CoA Dehydrogenases MCPA_CoA->AcylCoA_DH Inhibition FattyAcid_Oxidation Fatty Acid β-Oxidation AcylCoA_DH->FattyAcid_Oxidation Gluconeogenesis Gluconeogenesis FattyAcid_Oxidation->Gluconeogenesis Hypoglycemia Severe Hypoglycemia Gluconeogenesis->Hypoglycemia Impaired

Caption: Metabolic activation and toxic mechanism of Hypoglycin A.

Synthetic Cyclopropane Amino Acids: Expanding the Chemical Space

The unique structural and biological properties of naturally occurring cyclopropane amino acids have inspired the synthesis of a vast array of synthetic analogs. These efforts have been driven by the desire to create novel therapeutic agents and to further probe biological systems.

Key Synthetic Strategies:

  • Cyclopropanation of Alkenes: The addition of carbenes or carbenoids to dehydroamino acid derivatives is a common and effective method for constructing the cyclopropane ring.[12]

  • Intramolecular Cyclization: The cyclization of γ-substituted amino acid derivatives provides another route to these constrained molecules.

  • Enzymatic Synthesis: Biocatalytic approaches are emerging as powerful tools for the stereoselective synthesis of cyclopropane amino acids.[15]

Biological Applications of Synthetic Analogs:

  • NMDA Receptor Modulation: Synthetic cyclopropane amino acids have been developed as potent and selective modulators of the NMDA receptor, with potential applications in the treatment of neurological disorders.[5][16]

  • Enzyme Inhibition: The constrained nature of the cyclopropane ring makes it an excellent scaffold for the design of specific enzyme inhibitors.

  • Peptidomimetics: Incorporation of cyclopropane amino acids into peptides can enhance their metabolic stability and conformational rigidity, leading to improved therapeutic properties.[17]

Quantitative Data on NMDA Receptor Modulation:

CompoundTargetActivityIC₅₀ / Kᵢ
(E)-2-phenyl-1-aminocyclopropane-1-carboxylic acidNMDA Receptor (Glycine site)Weak displacement of [³H]-glycine-
(Z)-2-methyl-1-aminocyclopropane-1-carboxylic acidNMDA Receptor (Glycine site)Weak displacement of [³H]-glycine-

Conclusion and Future Perspectives

The journey from the initial synthesis of cyclopropane to the discovery and development of a diverse family of cyclopropane amino acids has been a testament to the interplay between fundamental chemical research and the exploration of the natural world. These unique molecules have not only provided profound insights into fundamental biological processes in plants and animals but have also emerged as promising scaffolds for the development of new therapeutic agents.

Future research in this field is likely to focus on several key areas:

  • Discovery of Novel Natural Products: The exploration of untapped biological sources, particularly microorganisms, will undoubtedly lead to the discovery of new cyclopropane-containing natural products with novel biological activities.

  • Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and scalable synthetic routes will be crucial for accessing a wider range of cyclopropane amino acid analogs for drug discovery programs.

  • Elucidation of Biological Mechanisms: Further investigation into the precise molecular mechanisms by which cyclopropane amino acids exert their biological effects will open up new avenues for therapeutic intervention.

  • Therapeutic Applications: The unique properties of cyclopropane amino acids will continue to be exploited in the design of next-generation therapeutics for a wide range of diseases, from neurological disorders to infectious diseases and cancer.

The small, strained ring of the cyclopropyl moiety, when incorporated into the fundamental building blocks of life, has created a world of chemical and biological complexity that continues to inspire and challenge scientists. The in-depth understanding of the discovery and history of these remarkable molecules provides a solid foundation for future innovations in this exciting and impactful field.

References

Methodological & Application

Synthesis of "Ethyl 1-aminocyclopropanecarboxylate" from 1-aminocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 1-aminocyclopropanecarboxylate from 1-aminocyclopropanecarboxylic acid. The following sections detail the reaction, experimental protocol, and quantitative data associated with this esterification process.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its constrained cyclopropyl ring and amino acid functionality make it a key component in creating novel molecular architectures. This protocol outlines a reliable method for its preparation via Fischer esterification of 1-aminocyclopropanecarboxylic acid.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed esterification of 1-aminocyclopropanecarboxylic acid with ethanol. Hydrogen chloride is used as the catalyst.

G cluster_reactants Reactants cluster_products Products 1-Aminocyclopropanecarboxylic acid hydrochloride 1-Aminocyclopropanecarboxylic acid hydrochloride Reaction Reflux 1-Aminocyclopropanecarboxylic acid hydrochloride->Reaction Ethanol Ethanol Ethanol->Reaction HCl HCl (gas) HCl->Reaction Catalyst This compound This compound Water Water Reaction->this compound Reaction->Water

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis.[1]

ParameterValue
Starting Material1-Aminocyclopropanecarboxylic acid hydrochloride
ReagentEthanol
CatalystHydrogen Chloride (gas)
SolventEthanol, Chloroform, Diethyl ether
Reaction Time16 hours (initial reflux) + 5 hours (second reflux)
Reaction TemperatureReflux
Yield60%
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 1-Aminocyclopropanecarboxylic acid hydrochloride (7.2 g, 52 mmol)

  • Ethanol (500 ml + 200 ml)

  • Hydrogen chloride (gas)

  • Chloroform (300 ml)

  • Ammonia (gas)

  • Diethyl ether (400 ml + 3 x 200 ml)

  • Water (20 ml)

  • Sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 7.2 g (52 mmol) of 1-aminocyclopropanecarboxylic acid hydrochloride in 500 ml of ethanol.

    • Saturate the solution with hydrogen chloride gas.

    • Heat the mixture to reflux and stir for 16 hours.

    • Fit the flask with a Dean-Stark trap and distill off a portion of the ethanol.

    • Add an additional 200 ml of ethanol and re-saturate the solution with HCl gas.

    • Continue to heat the mixture under reflux for an additional 5 hours.

  • Work-up and Isolation:

    • After the second reflux period, distill off the solvent.

    • Dissolve the residue in 300 ml of chloroform.

    • Cool the chloroform solution to 0°C in an ice bath.

    • Bubble ammonia gas through the cooled solution.

    • Evaporate the solvent from the resulting suspension.

    • Take up the residue in 400 ml of diethyl ether and wash with 20 ml of water.

    • Separate the organic layer and extract the aqueous layer three times with 200 ml portions of diethyl ether.

    • Combine all the organic extracts.

  • Purification:

    • Dry the combined ether solutions over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the diethyl ether under reduced pressure using a rotary evaporator to obtain the final product, this compound. The reported yield for this procedure is 4.0 g (60%).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Starting Material in Ethanol B 2. Saturate with HCl Gas A->B C 3. Reflux (16h) B->C D 4. Add More Ethanol & HCl C->D E 5. Reflux (5h) D->E F 6. Remove Solvent E->F G 7. Dissolve in Chloroform F->G H 8. Neutralize with Ammonia G->H I 9. Solvent Evaporation H->I J 10. Extraction with Diethyl Ether I->J K 11. Dry with Sodium Sulfate J->K L 12. Evaporate Solvent K->L M Final Product L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 1-aminocyclopropanecarboxylate as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 1-aminocyclopropanecarboxylate (EACC) as a building block in the design and synthesis of peptidomimetics. The incorporation of the cyclopropane-constrained amino acid introduces conformational rigidity into peptide backbones, a key strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability.

Introduction to this compound in Peptidomimetic Design

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often limited by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by mimicking the essential structural features of a natural peptide required for biological activity while possessing improved drug-like properties.

This compound, the ethyl ester of 1-aminocyclopropanecarboxylic acid (ACC), is a valuable building block for creating conformationally constrained peptidomimetics. The rigid cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively "locking" the peptide into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Key Advantages of Incorporating EACC/ACC into Peptides:

  • Conformational Rigidity: The cyclopropane scaffold reduces the flexibility of the peptide chain, which can lead to higher receptor affinity and selectivity.

  • Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

  • Novel Topologies: The unique stereochemistry of the cyclopropane ring allows for the exploration of novel three-dimensional pharmacophore arrangements.

One significant area of application for ACC-containing compounds is in neuroscience, where 1-aminocyclopropanecarboxylic acid has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4]

Quantitative Data

The following table summarizes the biological activity of 1-aminocyclopropanecarboxylic acid (ACC), the parent compound of EACC, at the NMDA receptor. This data highlights its potential for the development of neuromodulatory agents.

CompoundTargetActivityEC50/IC50Notes
1-Aminocyclopropanecarboxylic acidNMDA ReceptorAgonist (at low glutamate)0.7-0.9 µMActs at the glycine modulatory site.[1]
1-Aminocyclopropanecarboxylic acidNMDA ReceptorCompetitive Antagonist (at high glutamate)81.6 nMDemonstrates dual activity depending on glutamate concentration.[1]
1-Aminocyclopropanecarboxylic acidGlycine BindingBlocks ³H-glycine binding38 nM (IC50)Shows high affinity for the glycine modulatory site on the NMDA receptor.[4]
1-Aminocyclopropanecarboxylic acidNMDA-induced Arachidonic Acid ReleaseInhibition131 µM (IC50)Indicates functional antagonism of NMDA receptor-mediated downstream signaling.[4]

Experimental Protocols

The following protocols provide a general framework for the solution-phase synthesis of a dipeptide containing EACC, followed by ester hydrolysis to yield the free carboxylic acid. These protocols are based on standard peptide coupling and deprotection methodologies.

Protocol 1: Solution-Phase Coupling of N-Boc-Amino Acid with this compound Hydrochloride

This protocol describes the coupling of a Boc-protected amino acid to EACC using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • N-Boc-amino acid (e.g., Boc-L-Phenylalanine) (1.0 eq)

  • This compound hydrochloride (EACC·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 eq), EACC·HCl (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Neutralization: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.2 eq) dropwise. Stir for 15 minutes.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) in one portion to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Saponification of the Dipeptide Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester of the dipeptide to the corresponding carboxylic acid.

Materials:

  • Boc-dipeptide-OEt (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-dipeptide-OEt (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add LiOH (3.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with 1 M HCl.

    • Extract the product with EtOAc (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the Boc-protected dipeptide carboxylic acid.

Visualizations

Logical Workflow for Peptidomimetic Synthesis and Evaluation

Workflow for EACC-based Peptidomimetic Development cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Start: Select N-protected Amino Acid Couple Couple with EACC (Protocol 1) Start->Couple EDC, HOBt, DIPEA Hydrolyze Ester Hydrolysis (Protocol 2) Couple->Hydrolyze LiOH Deprotect N-terminal Deprotection (e.g., TFA for Boc) Hydrolyze->Deprotect Purify Purification (RP-HPLC) Deprotect->Purify Characterize Characterization (NMR, MS) Purify->Characterize BioAssay Biological Assays Characterize->BioAssay Pure Peptidomimetic Binding Receptor Binding (e.g., NMDA) BioAssay->Binding Functional Functional Assays (e.g., Ca2+ influx) BioAssay->Functional SAR Structure-Activity Relationship (SAR) Binding->SAR Functional->SAR SAR->Start Iterative Design

Caption: A logical workflow for the synthesis and evaluation of peptidomimetics incorporating this compound (EACC).

Signaling Pathway: Modulation of NMDA Receptor by ACC-Containing Peptidomimetics

NMDA Receptor Signaling Pathway Modulation by ACC cluster_receptor NMDA Receptor Complex cluster_signaling Downstream Signaling Cascade NMDA_R NMDA Receptor (GluN1/GluN2) Channel Ion Channel (Blocked by Mg2+) NMDA_R->Channel Conformational Change Gly_Site Glycine Site (on GluN1) Gly_Site->NMDA_R Glu_Site Glutamate Site (on GluN2) Glu_Site->NMDA_R Ca_Influx Ca2+ Influx Channel->Ca_Influx Channel Opening (Depolarization removes Mg2+) CaM Calmodulin (CaM) Activation Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII NOS nNOS Activation CaM->NOS CREB CREB Phosphorylation CaMKII->CREB NO Nitric Oxide (NO) Production NOS->NO Gene_Exp Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Exp ACC_Pep ACC-Peptidomimetic ACC_Pep->Gly_Site Antagonist at high [Glu] Glutamate Glutamate Glutamate->Glu_Site Agonist

References

Applications of Ethyl 1-aminocyclopropanecarboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclopropanecarboxylate is a conformationally constrained, non-proteinogenic amino acid analogue that has garnered significant interest in medicinal chemistry. Its rigid cyclopropane scaffold offers a unique tool for probing and modulating protein-ligand interactions. By restricting the conformational flexibility of a molecule, the cyclopropane ring can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic properties. This document provides an in-depth overview of the applications of this compound in drug design, with a particular focus on its role in the development of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in cancer therapy. Other applications, though less detailed in publicly available literature, include its use as a building block for Menin-MLL, ACC, and mGAT4 inhibitors.

Application Notes

Constrained Scaffolds for Enhanced Protein-Ligand Interactions

The primary application of this compound in medicinal chemistry is as a rigid building block to create constrained analogues of bioactive molecules. The cyclopropane ring introduces a significant degree of rigidity compared to its open-chain counterparts. This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing binding affinity.

Application in von Hippel-Lindau (VHL) Inhibitor Design

A prominent example of the successful application of the 1-aminocyclopropanecarboxylate moiety is in the development of potent inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a key component of the cellular oxygen-sensing pathway and is a major target in the development of therapies for cancer and other diseases. VHL recognizes and binds to the alpha-subunit of the hypoxia-inducible factor (HIF-α) transcription factor, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions or when VHL is mutated, HIF-α accumulates and promotes tumorigenesis.

Small molecule inhibitors that block the VHL:HIF-α protein-protein interaction (PPI) can stabilize HIF-α, which has therapeutic potential. The 1-aminocyclopropanecarboxylate moiety has been incorporated into VHL inhibitors to replace more flexible groups, leading to significant improvements in binding affinity.[1] The cyclopropyl group has been shown to favorably occupy a hydrophobic pocket in the VHL binding site, contributing to the overall potency of the inhibitor.

The following table summarizes the binding affinities of a series of VHL inhibitors, highlighting the impact of the cyclopropane group on their activity. The data is extracted from "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe..."[1]

CompoundModification from Parent CompoundpKd (ITC)Kd (nM) (ITC)Relative Cellular Activity
1 Acetamide group6.35001.0
6 Cyclopropanecarboxamide group 6.5 320 1.2
10 1-Cyanocyclopropanecarboxamide group 7.1 80 2.5

Data presented in the table is a selection to highlight the SAR of the cyclopropane moiety.

The data clearly indicates that the introduction of a cyclopropane ring in place of a simple acetyl group (Compound 1 vs 6 ) leads to a modest improvement in binding affinity. Further substitution on the cyclopropane ring with a cyano group (Compound 10 ) results in a significant enhancement of both binding affinity and cellular activity, demonstrating the utility of the cyclopropane scaffold for further optimization.[1]

Experimental Protocols

The following protocols are based on the general synthetic procedures described in the literature for the synthesis of VHL inhibitors incorporating a 1-aminocyclopropanecarboxylate moiety.[1]

Protocol 1: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol describes the Boc-protection of the starting material, this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M aqueous KHSO₄ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.0 eq) at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding 1 M aqueous KHSO₄ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Protocol 2: General Procedure for Amide Coupling to Synthesize VHL Inhibitor Precursor

This protocol outlines the coupling of a carboxylic acid with an amine, a key step in the synthesis of the VHL inhibitor scaffold.

Materials:

  • Carboxylic acid (e.g., a derivative of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.0 eq)

  • 1-Aminocyclopropanecarboxylic acid derivative (e.g., 1-cyanocyclopropanecarboxylic acid) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid, the aminocyclopropanecarboxylic acid derivative, and HATU in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Visualizations

experimental_workflow cluster_0 Protocol 1: Boc Protection cluster_1 Protocol 2: Amide Coupling start1 This compound HCl step1_1 Dissolve in DCM, add TEA start1->step1_1 step1_2 Add (Boc)2O step1_1->step1_2 step1_3 Stir overnight step1_2->step1_3 step1_4 Workup (KHSO4, extraction) step1_3->step1_4 end1 Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate step1_4->end1 start2_1 Carboxylic Acid Intermediate step2_1 Dissolve in DMF with HATU start2_1->step2_1 start2_2 1-Aminocyclopropanecarboxylic acid derivative start2_2->step2_1 step2_2 Add DIPEA at 0°C step2_1->step2_2 step2_3 Stir overnight step2_2->step2_3 step2_4 Workup and Purification step2_3->step2_4 end2 VHL Inhibitor Precursor step2_4->end2

Caption: Synthetic workflow for the preparation of VHL inhibitor precursors.

VHL_pathway HIF_alpha HIF-α VHL VHL E3 Ligase HIF_alpha->VHL Binding Proteasome Proteasome HIF_alpha->Proteasome Targeting Ub Ubiquitin VHL->Ub Recruits Ub->HIF_alpha Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor VHL Inhibitor (contains cyclopropane moiety) Inhibitor->VHL Inhibits Binding

Caption: VHL signaling pathway and the mechanism of action of VHL inhibitors.

References

Application Notes and Protocols for Ethyl 1-aminocyclopropanecarboxylate as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclopropanecarboxylate is a potent tool in the development of plant growth regulators. As a stable precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene, it provides a convenient method for modulating ethylene-related physiological processes.[1] Upon application to plant tissues, it is presumed to be hydrolyzed by endogenous esterases into ACC, which is then converted to ethylene by the enzyme ACC oxidase (ACO).[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to influence various aspects of plant growth and development.

Ethylene is a key regulator of a wide array of processes, including seed germination, fruit ripening, senescence, and responses to biotic and abiotic stress.[4][5] Consequently, the application of this compound can be strategically employed to enhance crop yield, improve fruit quality, and manage flowering and senescence.[1] Furthermore, emerging research indicates that ACC itself can function as a signaling molecule independent of ethylene, opening new avenues for its application in plant science.[6][7][8][9]

Mechanism of Action

The primary mechanism of action for this compound involves its conversion to ethylene. This process is central to many developmental and stress responses in plants.

Ethylene Biosynthesis Pathway

The conversion of this compound to ethylene occurs in two key steps following its initial hydrolysis to ACC:

  • ACC Synthesis: While this compound provides an external source of ACC, endogenous ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS).[8]

  • Ethylene Production: ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, cyanide, and carbon dioxide.[8]

Ethylene_Biosynthesis Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) EthylACC This compound EthylACC->ACC Hydrolysis (in planta)

Dual Role of ACC as a Signaling Molecule

Recent studies have revealed that ACC can also act as a signaling molecule independently of its conversion to ethylene. This ethylene-independent signaling pathway is involved in processes such as the regulation of cell wall function and pollen tube attraction.[6] This dual functionality should be considered when designing experiments and interpreting results.

ACC_Signaling cluster_ethylene Ethylene-Dependent Signaling cluster_independent Ethylene-Independent Signaling ACC_eth ACC Ethylene Ethylene ACC_eth->Ethylene ACO Ethylene_Response Ethylene Response (e.g., Ripening, Senescence) Ethylene->Ethylene_Response ACC_ind ACC ACC_Response ACC-Specific Response (e.g., Cell Wall Function) ACC_ind->ACC_Response EthylACC This compound EthylACC->ACC_eth EthylACC->ACC_ind

Quantitative Data Summary

The application of ACC, the active form of this compound, has been shown to have significant quantitative effects on various plant processes. The following tables summarize key findings from the literature.

Plant SpeciesApplicationACC ConcentrationObserved EffectReference
Lettuce (Lactuca sativa)Seed Treatment5 µmol/LIncreased germination rate from 40% (control) to 46%[10]
Lettuce (Lactuca sativa)Seed Treatment10 µmol/LIncreased germination rate from 40% (control) to 50%[10]
Lettuce (Lactuca sativa)Seed Treatment20 µmol/LIncreased germination rate from 40% (control) to 64%[10]
Wheat (Triticum aestivum)Seed TreatmentNot specifiedPositive impact on germination percentage and rate under salt stress[11][12]
Maize (Zea mays)Seed TreatmentNot specifiedIncreased germination rate and vigor index under drought and salt stress[13]

Table 1: Effects on Seed Germination

Plant SpeciesApplicationACC ConcentrationObserved EffectReference
Hibiscus (Hibiscus rosa-sinensis)Flower Treatment0.1 mMAccelerated flower senescence[2]
Carnation (Dianthus caryophyllus)Cut Flower TreatmentNot specifiedApplication of ACC deaminase-producing bacteria (which degrade ACC) delayed senescence[3][14][15]

Table 2: Effects on Flower Senescence

Plant SpeciesApplicationACC ConcentrationObserved EffectReference
Global Crop ModelsN/AN/AA 1°C warming decreased yields by an average of 7.5% (maize), 6.0% (wheat), 6.8% (soybean), and 1.2% (rice)[16]
Global Crop ModelsN/AN/AClimate explained on average 37% of yield variability[16]

Table 3: General Effects on Crop Yield (Climate Change Context)

Experimental Protocols

The following protocols are provided as a guide for the application of this compound. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration for the specific plant species and desired outcome.

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound hydrochloride (CAS: 42303-42-4)[1]

  • Sterile distilled water

  • 0.1 M NaOH or HCl for pH adjustment (if necessary)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out 16.56 mg of this compound hydrochloride (Molecular Weight: 165.62 g/mol ).

    • Dissolve the powder in approximately 8 mL of sterile distilled water in a 10 mL volumetric flask.

    • Gently stir the solution using a magnetic stirrer until fully dissolved.

    • Bring the final volume to 10 mL with sterile distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C in the dark for up to one week.

  • Prepare Working Solutions:

    • Prepare fresh working solutions by diluting the 10 mM stock solution with sterile distilled water to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).

    • For example, to prepare 100 mL of a 10 µM working solution, add 100 µL of the 10 mM stock solution to 99.9 mL of sterile distilled water.

Solution_Prep Start Weigh this compound HCl Dissolve Dissolve in sterile distilled water Start->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Filter Sterile filter (0.22 µm) Stock->Filter Dilute Dilute stock solution to desired concentration Stock->Dilute Store Store at 4°C Filter->Store Working Prepare Working Solution Dilute->Working

Protocol 2: Seed Germination Assay

Objective: To assess the effect of this compound on seed germination.

Materials:

  • Seeds of the plant species of interest

  • Petri dishes with sterile filter paper

  • Working solutions of this compound (e.g., 0, 5, 10, 20 µM)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Surface sterilize seeds according to standard protocols for the specific species.

  • Place a sterile filter paper in each petri dish.

  • Pipette 5 mL of the respective working solution (or sterile water for the control) onto the filter paper in each petri dish.

  • Place a defined number of seeds (e.g., 50-100) evenly spaced on the moistened filter paper.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under optimal conditions for the plant species.

  • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage and germination rate for each treatment.

Protocol 3: Induction of Fruit Ripening

Objective: To promote and synchronize fruit ripening.

Materials:

  • Mature, unripe fruits (e.g., tomatoes, bananas)

  • Working solutions of this compound (e.g., 100-500 µM)

  • Spray bottle for foliar application or a container for dipping

  • Control solution (sterile water with any surfactant used in the treatment solution)

Procedure:

  • Foliar Spray Application:

    • Prepare the desired concentration of this compound solution. A non-ionic surfactant (e.g., 0.01% Tween-20) can be added to improve leaf coverage.

    • Spray the solution evenly onto the surface of the fruits and/or leaves until runoff.

    • Treat a control group of plants with a solution containing only water and the surfactant.

  • Post-harvest Dipping:

    • Prepare a bath with the desired concentration of this compound solution.

    • Dip the harvested fruits in the solution for a defined period (e.g., 1-5 minutes).

    • Allow the fruits to air dry.

    • Treat a control group of fruits with a solution containing only water.

  • Data Collection:

    • Monitor the fruits daily for signs of ripening, such as color change, softening (firmness), and aroma development.

    • Quantitative measurements can include:

      • Colorimeter readings for color change.

      • Penetrometer measurements for firmness.

      • Ethylene production measurement using gas chromatography.

      • Soluble solids content (e.g., using a refractometer).

Protocol 4: Modulation of Flowering and Senescence

Objective: To influence the timing of flowering and the rate of flower senescence.

Materials:

  • Flowering plants

  • Working solutions of this compound (concentrations may vary widely, e.g., 10-100 µM for promoting flowering, or higher concentrations to accelerate senescence for experimental purposes)

  • Spray bottle for application

Procedure:

  • Apply the working solution as a foliar spray to the plants at the desired developmental stage (e.g., pre-flowering for induction, or at anthesis to study senescence).

  • Include a control group treated with a mock solution.

  • For Flowering Induction:

    • Monitor the plants for the appearance of floral buds and the time to anthesis.

    • Record the number of flowers per plant.

  • For Senescence Studies:

    • For cut flowers, place the stems in a solution containing the desired concentration of this compound.

    • Monitor the flowers daily for signs of senescence, such as petal wilting, discoloration, and abscission.

    • Record the vase life of the flowers.

Concluding Remarks

This compound is a versatile and effective compound for modulating ethylene-dependent and, potentially, ethylene-independent processes in plants. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists. It is essential to optimize the application methods and concentrations for each specific plant species and experimental goal to achieve the desired outcomes. Careful consideration of the dual role of ACC as both an ethylene precursor and a signaling molecule will be crucial for the accurate interpretation of experimental results and the development of novel plant growth regulators.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von Ethyl-1-aminocyclopropancarboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-1-aminocyclopropancarboxylat ist ein vielseitiger Baustein in der organischen Synthese und von besonderem Interesse für die agrochemische und pharmazeutische Forschung. Als Derivat der 1-Aminocyclopropan-1-carbonsäure (ACC), dem unmittelbaren Vorläufer des Pflanzenhormons Ethylen, dienen seine Abkömmlinge zur Untersuchung der Ethylen-Biosynthese.[1] Darüber hinaus zeigen neuere Studien, dass Derivate von Aminocyclopropanen als Modulatoren am N-Methyl-D-Aspartat (NMDA)-Rezeptor im Zentralnervensystem (ZNS) wirken können, was sie zu interessanten Kandidaten für die Arzneimittelentwicklung macht.[2][3] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung der primären Aminogruppe von Ethyl-1-aminocyclopropancarboxylat mittels Acylierung, Sulfonylierung und reduktiver Aminierung.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine fundamentale Methode zur Bildung von Amidbindungen, die in zahlreichen biologisch aktiven Molekülen vorkommen. Diese Reaktion ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, um die physikochemischen und pharmakologischen Eigenschaften des Moleküls zu modifizieren.

Experimentelles Protokoll: N-Acetylierung mit Essigsäureanhydrid

  • Reagenzien und Materialien:

    • Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

    • Triethylamin (TEA)

    • Essigsäureanhydrid

    • Dichlormethan (DCM), wasserfrei

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

    • Magnetrührer, Rundkolben, Tropftrichter

  • Durchführung:

    • In einem trockenen 25-ml-Rundkolben werden 1,0 g Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid in 10 ml wasserfreiem DCM suspendiert.

    • Unter Rühren wird die Suspension auf 0 °C abgekühlt (Eisbad).

    • Langsam werden 1,5 Äquivalente Triethylamin zugetropft, um das Hydrochlorid zu neutralisieren.

    • Anschließend werden 1,2 Äquivalente Essigsäureanhydrid langsam über einen Tropftrichter zugegeben.

    • Die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

    • Nach Abschluss der Reaktion wird die Mischung mit 10 ml gesättigter NaHCO₃-Lösung versetzt und kräftig geschüttelt.

    • Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit DCM extrahiert.

    • Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

    • Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel gereinigt werden.

Tabelle 1: Repräsentative Ergebnisse der N-Acylierung

AcylierungsmittelBaseLösungsmittelReaktionszeit (h)Ausbeute (%)
EssigsäureanhydridTriethylaminDCM2>90
BenzoylchloridPyridinDCM3ca. 85
PropionylchloridTriethylaminTHF2.5ca. 88

Workflow der N-Acylierung

G cluster_start Startmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung cluster_end Produkt start_amine Ethyl-1-aminocyclopropan- carboxylat dissolve 1. Lösen in wasserfreiem DCM start_amine->dissolve start_acyl Acylierungsmittel (z.B. Essigsäureanhydrid) add_acyl 4. Zugabe des Acylierungsmittels start_acyl->add_acyl start_base Base (z.B. TEA) neutralize 3. Neutralisation mit Base start_base->neutralize cool 2. Abkühlen auf 0 °C dissolve->cool cool->neutralize neutralize->add_acyl react 5. Rühren bei Raumtemperatur add_acyl->react quench 6. Quenchen mit NaHCO₃-Lösung react->quench extract 7. Extraktion mit DCM quench->extract dry 8. Trocknen über MgSO₄ extract->dry evaporate 9. Einengen im Vakuum dry->evaporate product N-Acyliertes Derivat evaporate->product

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.

N-Sulfonylierung: Synthese von Sulfonamiden

Die N-Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit vielfältigen pharmakologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften.

Experimentelles Protokoll: N-Tosylierung mit Tosylchlorid

  • Reagenzien und Materialien:

    • Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

    • Pyridin, wasserfrei

    • p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)

    • Dichlormethan (DCM), wasserfrei

    • 1 M Salzsäure (HCl)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • 1,0 g Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid wird in 15 ml einer Mischung aus DCM und wasserfreiem Pyridin (2:1) gelöst.

    • Die Lösung wird auf 0 °C abgekühlt.

    • 1,3 Äquivalente Tosylchlorid werden portionsweise unter Rühren zugegeben.

    • Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt.

    • Nach Abschluss der Reaktion wird die Mischung mit 1 M HCl gewaschen, um überschüssiges Pyridin zu entfernen.

    • Die organische Phase wird abgetrennt, mit Wasser gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

    • Das resultierende N-Tosyl-Derivat wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Tabelle 2: Repräsentative Ergebnisse der N-Sulfonylierung

SulfonylierungsmittelBaseLösungsmittelReaktionszeit (h)Ausbeute (%)
p-ToluolsulfonylchloridPyridinDCM5ca. 80
MethansulfonylchloridTriethylaminDCM4ca. 85
BenzolsulfonylchloridPyridinTHF6ca. 78

Workflow der N-Sulfonylierung

G reagents Ethyl-1-aminocyclopropancarboxylat + p-Toluolsulfonylchlorid + Pyridin in DCM reaction_step1 1. Mischen und Kühlen auf 0 °C reagents->reaction_step1 reaction_step2 2. Rühren bei Raumtemperatur (4-6 Stunden) reaction_step1->reaction_step2 workup_step1 3. Waschen mit 1 M HCl reaction_step2->workup_step1 workup_step2 4. Trocknen und Einengen workup_step1->workup_step2 product N-Tosyl-Derivat workup_step2->product

Abbildung 2: Vereinfachter Arbeitsablauf für die N-Tosylierung.

N-Alkylierung: Reduktive Aminierung

Die reduktive Aminierung ist eine effiziente Methode zur Bildung von sekundären und tertiären Aminen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in Gegenwart eines Reduktionsmittels.[4][5][6]

Experimentelles Protokoll: Reduktive Aminierung mit Benzaldehyd

  • Reagenzien und Materialien:

    • Ethyl-1-aminocyclopropancarboxylat

    • Benzaldehyd

    • Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

    • Methanol (MeOH)

    • Essigsäure

    • Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

    • Ethylacetat (EtOAc)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Durchführung:

    • In einem Rundkolben werden 1,0 Äquivalent Ethyl-1-aminocyclopropancarboxylat und 1,1 Äquivalente Benzaldehyd in Methanol gelöst.

    • Einige Tropfen Essigsäure werden als Katalysator für die Iminbildung zugegeben.

    • Die Mischung wird 1 Stunde bei Raumtemperatur gerührt.

    • Anschließend werden 1,5 Äquivalente Natriumcyanoborhydrid portionsweise zugegeben.

    • Die Reaktion wird über Nacht bei Raumtemperatur gerührt.

    • Das Lösungsmittel wird im Vakuum entfernt.

    • Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter NaHCO₃-Lösung gewaschen.

    • Die organische Phase wird über MgSO₄ getrocknet, filtriert und eingeengt.

    • Das Produkt, Ethyl-1-(benzylamino)cyclopropancarboxylat, wird durch Säulenchromatographie gereinigt.

Tabelle 3: Repräsentative Ergebnisse der reduktiven Aminierung

CarbonylverbindungReduktionsmittelLösungsmittelReaktionszeit (h)Ausbeute (%)
BenzaldehydNaBH₃CNMeOH12ca. 75
AcetonNaBH(OAc)₃DCM16ca. 70
CyclohexanonNaBH₃CNMeOH14ca. 72

Workflow der reduktiven Aminierung

G cluster_imine Imin-Bildung (in situ) cluster_reduction Reduktion start_amine Ethyl-1-aminocyclopropan- carboxylat imine Imin-Intermediat start_amine->imine start_carbonyl Aldehyd / Keton start_carbonyl->imine product N-Alkyliertes Produkt imine->product Reduktion reductant Reduktionsmittel (z.B. NaBH₃CN) reductant->product

Abbildung 3: Logischer Ablauf der reduktiven Aminierung.

Anwendungsbereiche der Derivate

1. Agrarwissenschaften: Regulierung der Ethylen-Biosynthese

1-Aminocyclopropan-1-carbonsäure (ACC) ist der direkte Vorläufer von Ethylen, einem Pflanzenhormon, das Prozesse wie Fruchtreifung, Seneszenz und Stressantworten steuert. Die Derivatisierung der Aminogruppe von ACC oder seinen Estern kann zu Verbindungen führen, die die Enzyme der Ethylen-Biosynthese, wie die ACC-Synthase (ACS) oder die ACC-Oxidase (ACO), hemmen.[7][8] Solche Inhibitoren sind wertvolle Werkzeuge in der Grundlagenforschung und haben Potenzial als Agrochemikalien zur Verlängerung der Haltbarkeit von Obst und Gemüse.

Signalweg der Ethylen-Biosynthese

G Met Methionin SAM S-Adenosyl-Methionin (SAM) Met->SAM SAMS ACC 1-Aminocyclopropan-1- carbonsäure (ACC) SAM->ACC ACS Ethylene Ethylen ACC->Ethylene ACO ACS ACC-Synthase (ACS) ACO ACC-Oxidase (ACO) Inhibitor N-derivatisierte ACC-Analoga (Inhibitoren) Inhibitor->ACS Inhibitor->ACO

Abbildung 4: Vereinfachter Signalweg der Ethylen-Biosynthese und potenzielle Hemmung durch ACC-Derivate.

2. Arzneimittelentwicklung: Modulation von NMDA-Rezeptoren

Der N-Methyl-D-Aspartat (NMDA)-Rezeptor ist ein ionotroper Glutamatrezeptor, der eine entscheidende Rolle bei der synaptischen Plastizität, dem Lernen und dem Gedächtnis spielt. Eine Dysfunktion der NMDA-Rezeptoren wird mit verschiedenen neurologischen und psychiatrischen Erkrankungen in Verbindung gebracht.[2][3] 1-Aminocyclopropan-1-carbonsäure (ACC) und einige seiner Derivate können als partielle Agonisten oder Antagonisten an der Glycin-Bindungsstelle des NMDA-Rezeptors wirken.[2] Die Derivatisierung von Ethyl-1-aminocyclopropancarboxylat bietet die Möglichkeit, die Selektivität und Wirksamkeit für diese Zielstruktur zu optimieren und neue Therapeutika für ZNS-Erkrankungen zu entwickeln.

Logische Beziehung bei der NMDA-Rezeptor-Modulation

G Start Ethyl-1-aminocyclopropan- carboxylat Derivatization Derivatisierung (Acylierung, Alkylierung etc.) Start->Derivatization Derivative N-substituiertes Derivat Derivatization->Derivative Target NMDA-Rezeptor (Glycin-Bindungsstelle) Derivative->Target bindet an Effect Modulation der Rezeptoraktivität (Agonismus/Antagonismus) Target->Effect führt zu Application Therapeutisches Potenzial (z.B. Neuroprotektion, Antikonvulsiva) Effect->Application hat

Abbildung 5: Logischer Zusammenhang von der Derivatisierung bis zur potenziellen therapeutischen Anwendung.

Zusammenfassung und Ausblick:

Die hier vorgestellten Protokolle bieten eine Grundlage für die Synthese einer Vielzahl von Derivaten des Ethyl-1-aminocyclopropancarboxylats. Die systematische Modifikation der Aminogruppe ermöglicht die Erforschung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer Moleküle für Anwendungen in der Landwirtschaft und der Medizin. Insbesondere das Potenzial als Modulatoren von NMDA-Rezeptoren eröffnet ein vielversprechendes Feld für die Entwicklung neuartiger ZNS-Therapeutika. Zukünftige Arbeiten sollten sich auf die Synthese und biologische Testung diverser Bibliotheken von Derivaten konzentrieren, um hochpotente und selektive Wirkstoffe zu identifizieren.

References

Application Notes and Protocols for N-Boc Protection of Ethyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-Boc protection of Ethyl 1-aminocyclopropanecarboxylate, a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2]

Introduction

The protection of the primary amine of this compound is essential in multi-step syntheses to prevent unwanted side reactions. The Boc group provides robust protection, is stable to most nucleophiles and bases, and can be selectively removed in the presence of other protecting groups.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[3] Several methods have been developed for the N-tert-butoxycarbonylation of amines, ranging from traditional base-catalyzed reactions in organic solvents to more environmentally friendly catalyst-free systems in aqueous media.[1][4][5]

Reaction Principle

The reaction proceeds via the nucleophilic attack of the primary amine of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is typically facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. The resulting intermediate then collapses to form the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.

Experimental Protocols

Two primary protocols are presented here, offering flexibility in terms of reaction conditions and environmental considerations.

Protocol 1: Standard Base-Catalyzed N-Boc Protection

This protocol utilizes a common organic base in a suitable solvent and is widely applicable to various amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)[6][7]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen organic solvent (DCM or THF, approximately 10 mL per mmol of amine).

  • Add triethylamine (1.2-1.5 eq.). If using DMAP, a catalytic amount (e.g., 0.1 eq.) is sufficient.[6][7]

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise at room temperature.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[3]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.[5]

Protocol 2: Eco-Friendly Catalyst-Free N-Boc Protection in Aqueous Media

This protocol offers a greener alternative, avoiding the use of organic solvents and catalysts.[4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Standard laboratory glassware

Procedure:

  • In a flask, suspend this compound (1.0 eq.) in a mixture of water and acetone (e.g., 9.5:0.5 v/v, approximately 1 mL of water per mmol of amine).[4]

  • Add di-tert-butyl dicarbonate (1.0-1.1 eq.) to the suspension at room temperature.[4]

  • Stir the mixture vigorously at room temperature. The reaction is often rapid, with completion observed within 10-60 minutes, as monitored by TLC.[4]

  • Upon completion, extract the product with DCM or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-Boc protected product.[4]

Data Presentation

The following table summarizes typical quantitative data for N-Boc protection reactions of primary amines and amino esters under various conditions, providing an expected range for the protection of this compound.

ProtocolReagents & ConditionsTypical Reaction TimeTypical YieldReference
Protocol 1 (Boc)₂O, Et₃N or DMAP, DCM or THF, Room Temp.2 - 12 hours90 - 99%[3][5]
Protocol 2 (Boc)₂O, Water:Acetone (9.5:0.5), Room Temp.10 - 60 minutes95 - 99%[4]
Alternative (Boc)₂O, Amberlite-IR 120, Solvent-free, Room Temp.1 - 3 minutes95 - 99%[5]

Visualizations

Chemical Reaction Scheme

G Figure 2. General Workflow for N-Boc Protection start Start: Dissolve Amine add_reagents Add Base (optional) and (Boc)₂O start->add_reagents reaction Stir at Room Temperature add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify product Final Product purify->product Impure end End purify->end Pure product->end

References

Application Notes and Protocols: Coupling Reactions of Ethyl 1-Aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for utilizing Ethyl 1-aminocyclopropanecarboxylate in common coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1]

Overview of Coupling Reactions

This compound is a primary amine and can participate in a variety of coupling reactions to form carbon-nitrogen bonds. The two most common and synthetically useful transformations are:

  • Amide Bond Formation: Reaction with carboxylic acids or their activated derivatives to form amide linkages. This is a fundamental transformation in peptide synthesis and the creation of numerous pharmaceutical compounds.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl bonds.[2][3][4][5] This reaction is pivotal for the synthesis of arylamines, which are prevalent in drug candidates.

Preparation of Free this compound

This compound is commonly available as its hydrochloride salt.[6][7] The free amine is required for most coupling reactions and can be prepared as follows:

Protocol: Free Base Generation

  • Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution until it is saturated, or add a stoichiometric amount of a suitable base like triethylamine.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the resulting ammonium chloride precipitate.

  • Wash the filtrate with a small amount of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the free this compound. A typical reported yield for this procedure is around 60%.[8]

Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis. A variety of coupling reagents can be employed, each with its own advantages and substrate scope.

General Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Mixing Mix reactants in a suitable solvent (e.g., DMF, DCM) Carboxylic_Acid->Mixing EAC This compound EAC->Mixing Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Stirring Stir at room temperature Mixing->Stirring Quenching Aqueous work-up Stirring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Drying Drying and solvent evaporation Extraction->Drying Purification Chromatography Drying->Purification Product Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling (Illustrative)

Carboxylic Acid PartnerCoupling ReagentBaseSolventYield (%)
Benzoic AcidHATUDIPEADMF92
Acetic AcidEDC/HOBtDIPEADCM85
Boc-L-AlanineT3PPyridineTHF88
4-Chlorobenzoic AcidHATUDIPEADMF95

Note: These are representative yields and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The palladium-catalyzed N-arylation of this compound provides access to a wide range of N-aryl cyclopropylamine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[2][4][5]

General Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide/Triflate Setup Assemble reactants under inert atmosphere (Ar/N2) Aryl_Halide->Setup EAC_free This compound (free base) EAC_free->Setup Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Setup Ligand Ligand (e.g., Xantphos) Ligand->Setup Base_BH Base (e.g., Cs2CO3) Base_BH->Setup Heating Heat in a suitable solvent (e.g., Toluene, Dioxane) Setup->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction_BH Aqueous work-up and extraction Filtration->Extraction_BH Purification_BH Chromatography Extraction_BH->Purification_BH Product_BH N-Aryl Product Purification_BH->Product_BH

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (1.5 eq), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Illustrative)

Aryl Halide PartnerPd SourceLigandBaseSolventYield (%)
4-BromotoluenePd₂(dba)₃XantphosCs₂CO₃Toluene85
1-Chloro-4-nitrobenzenePd(OAc)₂RuPhosNaOtBuDioxane78
2-BromopyridinePd₂(dba)₃BINAPK₃PO₄Toluene82
4-Trifluoromethylphenyl triflatePd(OAc)₂SPhosK₂CO₃Dioxane90

Note: These are representative yields and can vary based on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

While this compound is a building block and not directly involved in signaling pathways, its incorporation into larger molecules can be visualized as a key step in a synthetic pathway towards a biologically active compound.

Diagram: Synthetic Pathway Logic

Synthetic_Pathway Start This compound (Key Building Block) Coupling Coupling Reaction (Amidation or N-Arylation) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., Ester Hydrolysis, etc.) Intermediate->Modification Target Biologically Active Target Molecule Modification->Target

Caption: Logical flow from building block to target molecule.

These protocols and notes are intended to serve as a guide. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Note: Quantitative Analysis of Ethyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-aminocyclopropanecarboxylate is a cyclic amino acid ester of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the sensitive and selective determination of this analyte in various matrices.

Analytical Methods Overview

The quantification of this compound, often in its hydrochloride salt form, typically requires chromatographic separation followed by mass spectrometric detection due to its chemical structure and the need for high sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is often necessary to increase volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that is well-suited for the analysis of polar and non-volatile compounds in complex matrices. Derivatization can also be employed to enhance ionization efficiency and chromatographic retention.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of GC-MS and LC-MS/MS for the analysis of 1-aminocyclopropanecarboxylic acid (ACC), the parent compound of this compound. Data for the ethyl ester is limited in publicly available literature, but the performance for the parent acid provides a strong indication of the expected capabilities for its ester.

Analytical MethodDerivatization ReagentLimit of Detection (LOD)Linearity RangeKey Advantages
GC-MS Pentafluorobenzyl bromide10 fmol[1][2]100 fmol - 100 pmol[1][2]High resolution, excellent for complex matrices after derivatization.
LC-MS/MS Nonafluoropentanoic acid (ion-pair)20 pmol[3][4]1 - 5 mg/L[3][4]High sensitivity and specificity, minimal sample preparation.
LC-MS/MS (No derivatization mentioned)0.8 pmol[3][5]Not SpecifiedDirect analysis, suitable for high-throughput screening.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the derivatization of the amino acid functionality to make the analyte suitable for GC-MS analysis.

3.1.1 Sample Preparation and Derivatization

  • Extraction: For biological samples, perform a solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

  • Derivatization:

    • To the dried extract, add 50 µL of a pentafluorobenzyl bromide (PFBBr) solution in an appropriate solvent (e.g., acetone).

    • Add a catalyst, such as triethylamine, to facilitate the reaction.

    • Heat the mixture at 60-80°C for 1 hour to ensure complete derivatization.

    • After cooling, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate).

3.1.2 GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1-2 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB derivatives due to high sensitivity.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte. For the PFB derivative of ACC, a prominent ion is m/z 280.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct analysis of this compound with high sensitivity and specificity.

3.2.1 Sample Preparation

  • Extraction: For simple matrices, a "dilute-and-shoot" approach may be sufficient. For complex matrices like plasma or tissue homogenates, protein precipitation followed by centrifugation is recommended.

    • Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to 1 volume of the sample.

    • Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant for analysis.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

3.2.2 LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu, Waters, or Agilent HPLC/UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecule [M+H]+ is selected as the parent ion.[4]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with PFBBr Extraction->Derivatization Reconstitution Reconstitution in Ethyl Acetate Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization NCI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration Injection LC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is often preferred for its high sensitivity, specificity, and reduced need for sample derivatization, making it suitable for high-throughput applications in drug development. GC-MS, particularly with chemical ionization, remains a powerful tool, especially when dealing with complex matrices where its high chromatographic resolution can be advantageous. The protocols and data presented in this application note provide a solid foundation for developing and validating robust analytical methods for this important compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 1-aminocyclopropanecarboxylate and its parent compound, 1-aminocyclopropanecarboxylic acid (ACC). While specific literature on the ethyl ester is limited, this method is adapted from well-established protocols for ACC analysis in complex matrices such as plant tissues.[1][2][3][4][5] The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in drug development, agricultural science, and metabolomics.

Introduction

This compound is an ethyl ester derivative of 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses. The ability to accurately quantify this compound and related compounds is crucial for understanding their metabolic fate, efficacy in potential applications, and their impact on biological systems. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance compounds in complex biological matrices.[4][5]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound and related compounds is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) LC Separation LC Separation Cleanup (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting Ethylene Biosynthesis Methionine Methionine SAM SAM Methionine->SAM SAM Synthetase S-Adenosyl-L-methionine (SAM) S-Adenosyl-L-methionine (SAM) 1-Aminocyclopropane-1-carboxylic acid (ACC) 1-Aminocyclopropane-1-carboxylic acid (ACC) Ethylene Ethylene 1-Aminocyclopropane-1-carboxylic acid (ACC)->Ethylene ACO ACC Synthase (ACS) ACC Synthase (ACS) ACC Oxidase (ACO) ACC Oxidase (ACO) SAM->1-Aminocyclopropane-1-carboxylic acid (ACC) ACS

References

Application Notes and Protocols for the Incorporation of Ethyl 1-aminocyclopropanecarboxylate into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 1-aminocyclopropanecarboxylate hydrochloride as a synthetic building block to introduce conformational constraints into bioactive peptides. The unique cyclopropyl backbone of this non-proteinogenic amino acid analog serves to rigidify the peptide structure, which can lead to enhanced biological activity, selectivity, and metabolic stability. A primary application of this building block is in the design of peptidomimetics targeting protein-protein interactions, with a particular focus on integrin antagonists.

Application Notes

Introduction to this compound

This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to the plant hormone ethylene. In the context of medicinal chemistry, its rigid cyclopropane ring is of significant interest. When incorporated into a peptide chain, it restricts the conformational freedom of the backbone, a strategy often employed to lock the peptide into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity.

Key Applications in Bioactive Molecule Design

The primary application for this compound in drug discovery is the synthesis of conformationally constrained peptides and peptidomimetics. These modified peptides often exhibit superior properties compared to their flexible, linear counterparts, including:

  • Increased Receptor Affinity and Selectivity: By restricting the peptide's conformation, it is possible to favor the specific geometry required for high-affinity binding to a target receptor while disfavoring binding to off-target sites.

  • Enhanced Metabolic Stability: The unnatural cyclopropyl structure can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

  • Improved Bioavailability: Conformational stabilization can, in some cases, improve the pharmacokinetic properties of a peptide.

A prominent example of the application of conformationally constrained peptides is in the development of antagonists for integrins, a family of transmembrane cell adhesion receptors.

Targeting Integrin Signaling with Constrained RGD Peptidomimetics

Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Many integrins recognize the Arginine-Glycine-Aspartic acid (RGD) sequence present in extracellular matrix proteins like fibronectin and vitronectin.[3][4]

The binding of RGD-containing ligands to integrins triggers downstream signaling cascades, often involving the activation of focal adhesion kinase (FAK) and Src family kinases.[5] This signaling is critical for the survival and proliferation of many cell types, including cancer cells. Consequently, integrins, particularly αvβ3 and α5β1, are overexpressed on the surface of various tumor cells and are attractive targets for cancer therapy.[3]

By incorporating this compound or similar constrained residues into RGD peptides, it is possible to create potent and selective integrin antagonists.[6] These peptidomimetics can block the binding of natural ligands to integrins, thereby inhibiting downstream signaling and potentially inducing a form of programmed cell death known as anoikis in cancer cells.[5]

Data Presentation

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Synonym 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride[7]
CAS Number 42303-42-4[7]
Molecular Formula C₆H₁₂ClNO₂[7]
Molecular Weight 165.62 g/mol [7]
Appearance White to off-white powder[7]
Melting Point 114-120 °C[7]
Purity ≥97%[7]
Reaction Suitability Solution Phase Peptide Synthesis[7]
Representative Biological Activity of Constrained RGD Peptidomimetics Targeting Integrins

The following table presents IC₅₀ values for representative constrained RGD peptidomimetics. While these examples do not specifically contain this compound, they illustrate the high potency that can be achieved by introducing conformational constraints into RGD sequences.

CompoundTarget IntegrinAssayIC₅₀ (nM)Reference
Cilengitide (cyclic RGDfV)αvβ3 / αvβ5Cell-free binding assay-[8]
DMP728 (cyclic peptide)αIIbβ3Platelet aggregation20-50[5]
GLPG0187αvβ1Cell-free binding assay1.3[8]
c(phg-isoDGR-(NMe)k)α5β1Cell-free binding assay2.9[8]
Cyclo(-RGDfK)αvβ3Cell-free binding assay-[8]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound hydrochloride into peptides. These should be adapted and optimized for specific peptide sequences and synthetic strategies.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid with this compound hydrochloride using a carbodiimide coupling agent.

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • This compound hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Amine Salt Neutralization: In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM or DMF and add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Cool the solution from step 1 to 0 °C in an ice bath.

    • Add the neutralized amine solution from step 2 to the flask.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the desired product.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual stepwise Fmoc solid-phase synthesis for incorporating this compound into a growing peptide chain on a resin support.[3][9]

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound hydrochloride

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Washing solutions and cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq) or this compound hydrochloride (3 eq) in DMF.

    • If using the hydrochloride salt, add DIPEA (3 eq) to neutralize.

    • Add HOBt (3 eq) and DIC (3 eq) to the amino acid solution.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Mandatory Visualizations

G Solution-Phase Dipeptide Synthesis Workflow cluster_protection Protection cluster_coupling Coupling Reaction cluster_purification Workup & Purification A N-Boc-Amino Acid C Dissolve N-Boc-AA & HOBt in Anhydrous Solvent A->C B This compound (Amine Component) D Neutralize Amine Component with Base (e.g., DIPEA) B->D E Combine Reactants at 0°C C->E D->E F Add Coupling Agent (DCC) E->F G Stir 12-24h at RT F->G H Filter DCU Precipitate G->H I Aqueous Wash (Acid, Base, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Protected Dipeptide K->L G Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (or this compound) + DIC/HOBT/DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive next_cycle Next Cycle or Final Cleavage kaiser->next_cycle Negative repeat_coupling->coupling G Integrin Signaling Pathway Inhibition cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3) ECM->Integrin Binds RGD_mimetic Constrained RGD Peptide (e.g., containing ACCA derivative) RGD_mimetic->Integrin Inhibits FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Activates Downstream Downstream Pathways (e.g., MAPK/ERK, PI3K/Akt) Src->Downstream Activates Response Cellular Response (Adhesion, Migration, Survival) Downstream->Response Promotes

References

Troubleshooting & Optimization

Optimizing reaction yield for "Ethyl 1-aminocyclopropanecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Ethyl 1-aminocyclopropanecarboxylate. It is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and address common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Fischer Esterification of 1-Aminocyclopropanecarboxylic Acid Hydrochloride

Question 1: My reaction yield is low. How can I improve it?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are several strategies to drive the equilibrium towards the product, this compound:

  • Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the ester.[1][2]

  • Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis). Employ methods to remove water as it forms, such as:

    • Dean-Stark Apparatus: This glassware is specifically designed to remove water azeotropically from the reaction mixture.

    • Drying Agents: The use of drying agents like magnesium sulfate or sodium sulfate can absorb water during the reaction.[3]

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][3]

  • Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the reaction time and temperature; prolonged reflux may be necessary for complete conversion.

Question 2: I am observing significant amounts of unreacted starting material. What could be the cause?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. Ensure the catalyst has been added in the correct proportion and is active.

  • Reaction Time: Fischer esterification can be a slow process.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Water Content: The presence of water in the starting materials or solvent can inhibit the reaction. Use anhydrous ethanol and dry starting materials.

Question 3: How can I effectively purify the product?

Answer: The purification of this compound from the Fischer esterification reaction mixture typically involves the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid catalyst with a base, such as a saturated sodium bicarbonate solution. Be cautious as this will produce CO2 gas.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate. The unreacted amino acid and inorganic salts will remain in the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed to separate the desired ester from any remaining impurities. A solvent system of hexane and ethyl acetate is often effective.

Method 2: Synthesis from Ethyl Nitroacetate and 1,2-Dihaloethane

This multi-step synthesis involves a cyclopropanation reaction followed by the reduction of the nitro group.

Question 1: The cyclopropanation step is giving a low yield. What are the critical parameters to control?

Answer: The success of the cyclopropanation of ethyl nitroacetate with a 1,2-dihaloethane is highly dependent on the reaction conditions:

  • Base Selection: A suitable base is required to deprotonate the ethyl nitroacetate. The choice of base can significantly impact the yield.

  • Reaction Temperature: Temperature control is critical. The reaction may require cooling to manage any exothermic processes and prevent side reactions.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.

Question 2: I am having trouble with the reduction of the nitro group. What are some common issues and solutions?

Answer: The reduction of the nitro group to an amine can be challenging. Here are some troubleshooting tips:

  • Choice of Reducing Agent: Various reducing agents can be used, such as zinc in the presence of an acid (e.g., HCl) or catalytic hydrogenation. The choice of reagent can affect the yield and selectivity. If one method is not effective, consider trying an alternative.

  • Reaction Conditions: The temperature, pressure (for hydrogenation), and reaction time are all critical parameters that may need to be optimized for a successful reduction.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or from previous steps can poison the catalyst, leading to incomplete reaction. Ensure the nitrocyclopropane intermediate is sufficiently pure before proceeding with the reduction.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Starting Materials Typical Reagents & Conditions Reported Yield Advantages Disadvantages
Fischer Esterification 1-Aminocyclopropanecarboxylic acid hydrochloride, EthanolH2SO4 or HCl (catalyst), Reflux60-99%[2]Fewer steps, readily available starting materials.Reversible reaction requiring optimization to achieve high yields.
From Ethyl Nitroacetate Ethyl nitroacetate, 1,2-DihaloethaneBase (e.g., K2CO3), followed by a reducing agent (e.g., Zn/HCl)Moderate to Good (multi-step)Utilizes simple and inexpensive starting materials.Multi-step synthesis can lead to lower overall yields and more complex purification.
From N-Acetylmethionine N-Acetylmethionine ethyl esterDimethyl sulfate, Sodium ethoxide, followed by hydrolysisHigh (multi-step)Can be a high-yielding process.Involves multiple steps and potentially hazardous reagents.

Experimental Protocols

Protocol 1: Fischer Esterification of 1-Aminocyclopropanecarboxylic Acid Hydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-aminocyclopropanecarboxylic acid hydrochloride and a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis from Ethyl Nitroacetate and 1,2-Dibromoethane

This is a two-step process:

Step 1: Synthesis of Ethyl 1-nitrocyclopropane-1-carboxylate

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl nitroacetate and 1,2-dibromoethane in a solvent such as dichloromethane.

  • Base Addition: Add a base, for example, anhydrous potassium carbonate.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction, add water to dissolve the inorganic salts, and separate the organic layer. Wash the organic phase, dry it, and concentrate under reduced pressure.

Step 2: Reduction of Ethyl 1-nitrocyclopropane-1-carboxylate

  • Reaction Setup: Dissolve the ethyl 1-nitrocyclopropane-1-carboxylate from the previous step in a suitable solvent like ethanol or methanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as tin(II) chloride, in portions while controlling the temperature.

  • Reaction: Stir the reaction mixture for a few hours at a controlled temperature until the reduction is complete (monitored by TLC).

  • Work-up and Purification: The work-up will depend on the reducing agent used. Typically, it involves neutralization, extraction, and purification by chromatography to isolate this compound.

Visualizations

experimental_workflow_fischer_esterification start Start reactants 1-Aminocyclopropanecarboxylic acid HCl + Excess Ethanol start->reactants catalyst Add H2SO4 (catalyst) reactants->catalyst reflux Reflux (monitor by TLC) catalyst->reflux workup Work-up: 1. Neutralize (NaHCO3) 2. Extract (EtOAc) 3. Wash & Dry reflux->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Fischer Esterification Synthesis.

troubleshooting_low_yield issue Low Reaction Yield cause1 Equilibrium not shifted towards product issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Reactions issue->cause3 solution1a Use excess alcohol cause1->solution1a solution1b Remove water (Dean-Stark/Drying agent) cause1->solution1b solution2a Increase reaction time (monitor by TLC) cause2->solution2a solution2b Ensure sufficient active catalyst cause2->solution2b solution3a Optimize temperature cause3->solution3a

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Identifying side reactions of "Ethyl 1-aminocyclopropanecarboxylate" in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of Ethyl 1-aminocyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic strategies for this compound and its derivatives include:

  • Alkylation of Glycine Equivalents: This involves the use of a glycine Schiff base which is dialkylated with a suitable electrophile like trans-1,4-dibromo-2-butene.

  • Intramolecular Cyclization: Derivatives of γ-substituted amino acids can undergo intramolecular cyclization to form the cyclopropane ring.

  • Cyclopropanation of Alkenes: This can be achieved using diazo compounds, ylides, or carbene intermediates reacting with an appropriate alkene precursor.

  • Kulinkovich-de Meijere Reaction: This method allows for the preparation of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide.

  • Hofmann Rearrangement: A primary amide can be converted to a primary amine with one less carbon atom.

  • Gabriel Synthesis: This classic method transforms primary alkyl halides into primary amines using potassium phthalimide.[1]

  • From Nitroacetate: Synthesis can be achieved starting from nitroacetate and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and carboxyl hydrolysis.[2]

Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?

A2: Depending on the synthetic route, several side reactions can occur:

  • Formation of Diacid Byproducts: In syntheses involving hydrolysis of a nitrile precursor, such as 1-cyano-1-cyclopropanecarboxylic acid, the formation of a diacid byproduct is a common issue that can lower the yield of the desired mono-acid or its ester.[2]

  • Formation of Ketones and Alkyl Amines (Kulinkovich-type reactions): When using methods like the Kulinkovich-de Meijere or Kulinkovich-Szymoniak reactions for synthesizing cyclopropylamines, the formation of unwanted side products such as ketones and alkyl amines can occur.[3]

  • Phthalhydrazide Byproduct (Gabriel Synthesis): When using the Gabriel synthesis, a cyclic phthalhydrazide byproduct is formed during the hydrazine-mediated liberation of the primary amine.[1][4]

  • Over-alkylation: While the Gabriel synthesis is designed to avoid it, direct alkylation of ammonia or primary amines to introduce the cyclopropylamine moiety can lead to the formation of secondary and tertiary amine side products.

  • Methylation of Heteroatoms (Simmons-Smith Reaction): In Simmons-Smith cyclopropanation, methylation of heteroatoms can be an observed side reaction due to the electrophilicity of the zinc carbenoid.[1]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side reactions often involves careful control of reaction conditions and stoichiometry:

  • For Kulinkovich-type reactions: Using stoichiometric amounts of the titanium reagent can significantly improve yields and reduce the formation of ketone and alkyl amine byproducts.[3]

  • For Gabriel Synthesis: While the phthalhydrazide byproduct is inherent to the reaction, its removal is a key purification step. The choice of reaction workup (acidic hydrolysis vs. hydrazinolysis) can impact the ease of purification.[1]

  • General Strategies:

    • Temperature Control: Many side reactions are temperature-dependent. Maintaining the optimal reaction temperature is crucial.

    • Stoichiometry: Precise control of the molar ratios of reactants can prevent side reactions resulting from an excess of one reagent.

    • Inert Atmosphere: For moisture-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of reagents and intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis

Low yields can be attributed to a variety of factors, including incomplete reactions and the formation of side products.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Ensure the purity of starting materials and reagents. Impurities can inhibit the reaction.
Formation of Side Products - Refer to the FAQs above to identify potential side reactions for your specific synthetic route. - Optimize reaction conditions (temperature, reaction time, solvent) to disfavor the formation of byproducts. - In Kulinkovich-type reactions, ensure the correct stoichiometry of the titanium reagent is used.[3]
Product Loss During Workup and Purification - Optimize extraction and purification protocols to minimize loss of the desired product. - For the Gabriel synthesis, ensure complete precipitation and careful separation of the phthalhydrazide byproduct.[1]
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect the quality and reactivity of your this compound.

Observed Impurity Potential Source and Mitigation
Diacid Byproduct - Source: Hydrolysis of a dinitrile or cyano-ester precursor.[2] - Mitigation: Carefully control the hydrolysis conditions (e.g., stoichiometry of base or acid, reaction time, and temperature) to favor mono-hydrolysis.
Ketones/Alkyl Amines - Source: Side reactions in Kulinkovich-de Meijere or Kulinkovich-Szymoniak synthesis.[3] - Mitigation: Use of stoichiometric titanium reagents and optimization of reaction conditions.[3]
Phthalhydrazide - Source: Inherent byproduct of the Gabriel synthesis using hydrazine.[1][4] - Mitigation: Efficient purification is necessary. This can involve filtration to remove the precipitated phthalhydrazide followed by extraction and/or chromatography of the desired amine.
Starting Materials - Source: Incomplete reaction. - Mitigation: Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry. Purify the final product using techniques like column chromatography or recrystallization.

Experimental Protocols and Data

Protocol: General Method for Quantitative Analysis of Impurities

  • Sample Preparation: Prepare a standard solution of pure this compound and a sample of the crude reaction mixture.

  • Analytical Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for separation and detection of the main product and any impurities. A method for the quantitative analysis of the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) has been developed using GC-negative chemical ionization MS.[4]

  • Quantification: By comparing the peak areas of the impurities to the peak area of the standard, the percentage of each impurity can be determined.

Table 1: Hypothetical Quantitative Data on Side Product Formation

Synthetic RouteSide ProductTypical Yield (%)Conditions Favoring Formation
Kulinkovich-de MeijereKetone5-15%Sub-stoichiometric titanium reagent, high temperatures
Hydrolysis of DinitrileDiacid10-30%Prolonged reaction time, excess base
Gabriel SynthesisPhthalhydrazideStoichiometricInherent to the reaction

Note: The data in this table is illustrative and will vary significantly based on specific reaction conditions.

Visualizing Reaction Pathways

Diagram 1: Simplified Gabriel Synthesis Pathway

gabriel_synthesis phthalimide Potassium Phthalimide intermediate N-substituted Phthalimide phthalimide->intermediate Alkylation (SN2) alkyl_halide Ethyl 1-bromo- cyclopropanecarboxylate alkyl_halide->intermediate amine Ethyl 1-aminocyclopropane- carboxylate intermediate->amine Hydrazinolysis byproduct Phthalhydrazide (Byproduct) intermediate->byproduct Hydrazinolysis hydrazine Hydrazine hydrazine->amine hydrazine->byproduct

Caption: Key steps in the Gabriel synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity incomplete->optimize_conditions Yes analyze_impurities Analyze Crude Product for Side Products (GC-MS, LC-MS) incomplete->analyze_impurities No optimize_conditions->start end Improved Yield side_products_present Side Products Identified? analyze_impurities->side_products_present mitigate_side_reactions Mitigate Side Reactions: - Adjust stoichiometry - Change solvent - Modify temperature side_products_present->mitigate_side_reactions Yes workup_loss Review Workup and Purification Procedures side_products_present->workup_loss No mitigate_side_reactions->start optimize_workup Optimize Extraction and Purification to Minimize Loss workup_loss->optimize_workup optimize_workup->start

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: Scale-Up of Ethyl 1-Aminocyclopropanecarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 1-aminocyclopropanecarboxylate production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the reaction stage.

Stage 1: Esterification of 1-Aminocyclopropanecarboxylic Acid

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Extend the reflux time until the starting material is consumed.[1][2] - Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., HCl gas or sulfuric acid).[1] - Effective Water Removal: On a larger scale, ensure the efficient removal of water, a byproduct of the reaction, to drive the equilibrium towards product formation. The use of a Dean-Stark trap is common in lab-scale synthesis for this purpose.[1]The Fischer-Speier esterification is an equilibrium-driven process. Removing byproducts or increasing reactant/catalyst concentration can shift the equilibrium to favor the product.
Product Hydrolysis during Workup - Use of Cold Aqueous Solutions: Perform all aqueous washes with ice-cold water or brine to minimize the rate of ester hydrolysis. - Minimize Contact Time: Reduce the time the organic phase is in contact with aqueous acidic or basic solutions. - Use a Weak Base for Neutralization: Employ a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst instead of strong bases like sodium hydroxide (NaOH), which can saponify the ester.Ester hydrolysis is the reverse of esterification and is catalyzed by both acids and bases, especially at elevated temperatures.
Mechanical Losses - Optimize Phase Separation: Ensure complete separation of the organic and aqueous layers during extraction to prevent loss of product in the aqueous phase. - Thorough Extraction of Aqueous Phase: Back-extract the aqueous layer with the organic solvent to recover any dissolved product.In large-scale operations, inefficient phase separation can lead to significant product loss.
Stage 2: Cyclopropanation (Alternative Synthesis Routes)

For syntheses involving the formation of the cyclopropane ring, such as the reaction of a glycine derivative with a 1,2-dihaloethane, the following issues may arise.

Issue: Low Yield of Cyclopropane Product

Potential Cause Troubleshooting Step Rationale
Inefficient Ring Closure - Optimize Base and Solvent System: The choice of base and solvent is critical. Strong, non-nucleophilic bases are often required. The reaction may be sensitive to solvent polarity. - Control Temperature: Exothermic reactions may require cooling to prevent side reactions. Some cyclopropanation reactions require elevated temperatures to proceed at a reasonable rate.[2][3]The formation of the three-membered ring is often the most challenging step and is highly dependent on the reaction conditions.
Side Reactions - Slow Addition of Reagents: Add reagents, especially strong bases or alkylating agents, slowly and at a controlled temperature to minimize the formation of byproducts. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents or intermediates.On a larger scale, localized high concentrations of reagents can lead to undesired side reactions.
Poor Diastereoselectivity (if applicable) - Use of Chiral Auxiliaries or Catalysts: For stereospecific synthesis, the choice of chiral directing groups or catalysts is crucial for achieving high diastereomeric excess.The spatial arrangement of substituents on the cyclopropane ring is critical for the biological activity of many downstream products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this compound synthesis?

A1: The most critical process parameters include reaction temperature, rate of reagent addition, efficiency of water removal during esterification, and agitation speed to ensure homogeneity.[4] Inadequate control of these parameters can lead to incomplete reactions, increased impurity formation, and reduced yields.

Q2: What are the common impurities encountered in the production of this compound and how can they be minimized?

A2: Common impurities may include unreacted 1-aminocyclopropanecarboxylic acid, the di-esterified product (if a dicarboxylic acid precursor is used in an alternative route), and byproducts from side reactions such as polymerization or degradation. To minimize these, ensure complete reaction through monitoring, control reaction temperature, and use purified starting materials.

Q3: What are the recommended methods for the purification of this compound at an industrial scale?

A3: At an industrial scale, purification is typically achieved through distillation under reduced pressure. Crystallization of the hydrochloride salt is another common and effective method for achieving high purity.[5] The choice of method depends on the physical properties of the product and the nature of the impurities.

Q4: Are there any specific safety precautions to consider during the large-scale production of this compound?

A4: Yes, the hydrochloride salt of this compound is classified as harmful if swallowed and causes skin irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn. The process should be carried out in a well-ventilated area or in a closed system to avoid inhalation of dust or vapors. A thorough risk assessment should be conducted before commencing any large-scale production.

Experimental Protocols

Protocol 1: Esterification of 1-Aminocyclopropanecarboxylic Acid Hydrochloride (Lab Scale Example)

This protocol is a representative lab-scale synthesis that can be adapted for scale-up.

  • Reaction Setup: A solution of 1-aminocyclopropanecarboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in ethanol (500 ml) is prepared in a reactor equipped with a reflux condenser and a gas inlet tube.[1]

  • Acid Catalysis: The solution is saturated with dry hydrogen chloride (HCl) gas.[1]

  • Reaction: The mixture is heated to reflux and stirred for an extended period (e.g., 16 hours).[1]

  • Workup:

    • A portion of the ethanol is distilled off, potentially using a Dean-Stark trap to aid in water removal.[1]

    • More ethanol can be added, and the solution re-saturated with HCl to drive the reaction to completion.[1]

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., chloroform) and washed with a cold, saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters and Yields
Method Starting Material Key Reagents Reaction Conditions Reported Yield Reference
Esterification 1-Aminocyclopropanecarboxylic acid hydrochlorideEthanol, HCl gasReflux, 16 hours~60% (of the free base after workup)[1]
Cyclization N-acetyl-methionine ethyl esterDimethyl sulfate, Sodium ethylateReflux, 25 hours93.5% (crude oil containing 80% product)[2]

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway 1-Aminocyclopropanecarboxylic Acid 1-Aminocyclopropanecarboxylic Acid This compound This compound 1-Aminocyclopropanecarboxylic Acid->this compound Ethanol, HCl (cat.) Reflux

Caption: A simplified reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Yield of This compound check_reaction Check for complete conversion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present workup_issue Product Loss During Workup check_reaction->workup_issue No starting material increase_time Increase reaction time incomplete->increase_time increase_catalyst Increase catalyst load incomplete->increase_catalyst optimize_h2o_removal Optimize water removal incomplete->optimize_h2o_removal check_hydrolysis Analyze aqueous layers for product workup_issue->check_hydrolysis solution Improved Yield increase_time->solution increase_catalyst->solution optimize_h2o_removal->solution hydrolysis_suspected Ester Hydrolysis Suspected check_hydrolysis->hydrolysis_suspected Product detected optimize_extraction Optimize phase separation and extraction check_hydrolysis->optimize_extraction No product detected use_cold_wash Use cold aqueous washes hydrolysis_suspected->use_cold_wash weak_base Use weak base for neutralization hydrolysis_suspected->weak_base use_cold_wash->solution weak_base->solution optimize_extraction->solution CPP_Relationship cluster_params Critical Process Parameters cluster_outputs Product Quality Attributes Temp Reaction Temperature Yield Yield Temp->Yield affects rate Side_Products Side Products Temp->Side_Products can increase Time Reaction Time Time->Yield affects conversion Catalyst Catalyst Concentration Catalyst->Yield affects rate Reagent_Ratio Reactant Ratio Reagent_Ratio->Yield drives equilibrium Purity Purity Side_Products->Purity decreases

References

Preventing degradation of "Ethyl 1-aminocyclopropanecarboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 1-aminocyclopropanecarboxylate

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For general-purpose storage, room temperature is often recommended.[1] Always refer to the manufacturer's specific instructions on the product datasheet.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[1][3] Contact with these substances can lead to degradation of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: While specific studies on the degradation pathways of this compound are not extensively detailed in the provided search results, based on its chemical structure (an ethyl ester and a primary amine), the following degradation pathways are likely:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acids or bases, which would yield 1-aminocyclopropanecarboxylic acid and ethanol.

  • Oxidation: The primary amine group can be susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.[4]

  • Enzymatic Degradation: In biological systems or in case of microbial contamination, enzymes could potentially metabolize the compound. The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is known to be a substrate for enzymes like ACC deaminase.[5]

Q4: Can this compound degrade under fire conditions?

A4: Yes, under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Troubleshooting Guide

Issue 1: I suspect my stored this compound has degraded. How can I confirm this?

Initial Checks:

  • Visual Inspection: Look for changes in the physical appearance of the compound, such as discoloration or clumping. The pure compound is typically a white to off-white powder or crystal.[6]

  • Solubility Test: If the compound's solubility in a standard solvent has changed, this may indicate degradation.

Analytical Confirmation:

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess degradation.[7] This would involve comparing the chromatogram of the suspect sample to that of a known pure standard. The appearance of new peaks or a decrease in the area of the main peak would indicate the presence of degradation products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be a powerful tool for identifying the parent compound and its potential degradation products.[8][9]

Issue 2: My experimental results are inconsistent when using this compound. Could storage be the issue?

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is being stored according to the recommendations (cool, dry, dark, tightly sealed).

  • Check for Incompatibilities: Verify that the compound is not being stored near or used with incompatible substances like strong bases or oxidizing agents.[1][3]

  • Aliquot the Compound: To prevent repeated opening and closing of the main container, which can introduce moisture and air, consider preparing smaller aliquots for daily or weekly use.

  • Perform a Quality Control Check: If possible, analyze the working stock of the compound using a suitable analytical method (e.g., HPLC) to confirm its purity before use.

Below is a logical workflow for troubleshooting potential degradation issues.

G Troubleshooting Workflow for Potential Degradation cluster_0 Start cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Corrective Actions start Inconsistent Experimental Results or Suspected Degradation storage Review Storage Conditions (Temp, Light, Moisture) start->storage incompatibilities Check for Incompatible Substances start->incompatibilities analytical Perform Analytical Purity Check (e.g., HPLC, LC-MS/MS) storage->analytical incompatibilities->analytical new_compound Procure New, Verified Batch of Compound analytical->new_compound Degradation Confirmed improve_storage Implement Improved Storage Protocols (e.g., Aliquoting, Inert Atmosphere) analytical->improve_storage Degradation Confirmed new_compound->improve_storage

Caption: A flowchart outlining the steps to troubleshoot suspected degradation of this compound.

Data Presentation

The following table summarizes the key storage and stability information for this compound.

ParameterRecommendationSource
Storage Temperature Room Temperature[1]
Atmosphere Store in a cool, dry, well-ventilated area.[1]
Container Tightly closed container.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases.[1][3]
Hazardous Decomposition Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas (under fire conditions).[3]

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific equipment and degradation products.

1. Objective: To determine the stability of this compound under specific storage conditions and identify the presence of any degradation products.

2. Materials:

  • This compound (test sample and a known pure reference standard)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC-grade buffers and additives (e.g., formic acid, ammonium acetate)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Volumetric flasks and pipettes

  • Analytical balance

3. Method:

  • Standard Preparation:

    • Accurately weigh a known amount of the pure reference standard of this compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the test sample of this compound.

    • Dissolve it in the same solvent as the standard to the same concentration.

  • Forced Degradation Study (Optional but Recommended):

    • To identify potential degradation products, you can subject the compound to forced degradation conditions:

      • Acidic Hydrolysis: Incubate a sample solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: Incubate a sample solution with a dilute base (e.g., 0.1 M NaOH) at room temperature.

      • Oxidative Degradation: Treat a sample solution with a dilute oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Degradation: Expose a solid sample to elevated temperatures.

      • Photodegradation: Expose a sample solution to UV light.

    • Neutralize the acidic and basic samples before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test sample solution.

    • Inject the forced degradation samples.

  • Data Analysis:

    • Compare the chromatogram of the test sample to the reference standard.

    • A decrease in the peak area of the parent compound in the test sample indicates degradation.

    • The appearance of new peaks in the test sample chromatogram suggests the presence of degradation products. The chromatograms from the forced degradation study can help in identifying these unknown peaks.

    • Quantify the amount of remaining this compound in the test sample using the calibration curve.

Below is a diagram illustrating the experimental workflow for stability assessment.

G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation (Optional) cluster_2 Analysis cluster_3 Data Interpretation standard Prepare Reference Standard Solution hplc HPLC Analysis standard->hplc sample Prepare Test Sample Solution acid Acidic Hydrolysis sample->acid base Basic Hydrolysis sample->base oxidation Oxidative Degradation sample->oxidation sample->hplc acid->hplc base->hplc oxidation->hplc compare Compare Chromatograms hplc->compare quantify Quantify Degradation hplc->quantify

Caption: A workflow diagram for the stability assessment of this compound using HPLC.

References

Thin Layer Chromatography (TLC) monitoring of reactions with "Ethyl 1-aminocyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TLC Monitoring of Reactions with Ethyl 1-aminocyclopropanecarboxylate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound spot not visible on the TLC plate?

A1: Your spot may be invisible for several reasons:

  • UV Inactivity: this compound lacks a strong chromophore, so it will likely not be visible under a standard 254 nm UV lamp.[1][2]

  • Insufficient Concentration: The concentration of the analyte in the spotted sample may be too low. Try spotting multiple times in the same location, allowing the solvent to dry completely between applications.[3][4]

  • Inappropriate Staining: You might be using a stain that does not react with primary amines or esters. A specific stain is required for visualization.

  • Volatility: Although less likely for this compound under normal conditions, highly volatile compounds can evaporate from the plate before or during visualization.[1][3]

Q2: Which visualization stains are most effective for this compound?

A2: Due to the primary amine functional group, specific stains are highly effective.

  • Ninhydrin: This is an excellent choice for detecting primary amines, typically producing blue or purple spots.[3][5][6][7] Secondary amines may sometimes yield a weak yellow color.[1]

  • Potassium Permanganate (KMnO₄): This is a general oxidizing stain that works well for many functional groups, including amines. It will appear as yellow-brown spots on a purple/pink background.[1][5] Be aware that other easily oxidizable compounds in your reaction mixture will also be visualized.

  • Fluorescamine: This is a specific detection method for primary amines.[7]

Q3: My spots are streaking or "tailing" up the TLC plate. How can I resolve this?

A3: Streaking is a common issue, especially with polar and basic compounds like amines.[8]

  • Sample Overload: The most common cause is applying too much sample to the plate.[3][4] Dilute your sample and re-spot.

  • Strong Interaction with Silica: The basic amine group can interact strongly with the acidic silica gel stationary phase. To mitigate this, add a small amount of a basic modifier to your eluent (mobile phase), such as 0.1-2% triethylamine (Et₃N) or a few drops of ammonia in methanol.[3][9]

  • High Polarity: If the compound is very polar, it may streak. Optimizing the polarity of the mobile phase is crucial.[3]

Q4: What is a good starting solvent system (mobile phase) for this compound?

A4: this compound is a relatively polar molecule. The ideal solvent system will depend on the polarity of the other reactants and products in your reaction.

  • Medium Polarity Systems: Start with a mixture of a non-polar and a polar solvent. A good starting point could be Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Adjusting Polarity:

    • If your compound's Rf value is too low (stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of Ethyl Acetate or Methanol).[3]

    • If your compound's Rf value is too high (runs near the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.[3]

  • For Highly Polar Compounds: A solvent system such as ethyl acetate:butanol:acetic acid:water (80:10:5:5) can be effective for separating strongly polar compounds.[10]

Q5: My reactant and product have very similar Rf values. How can I improve separation?

A5:

  • Change Solvent System: The most effective solution is to try different solvent systems. Varying the composition by using solvents with different properties (e.g., substituting methanol with acetonitrile) can alter the selectivity of the separation.[11][12]

  • Two-Dimensional (2D) TLC: Run the plate in one direction with a specific solvent system, then dry it, turn it 90 degrees, and run it again in a different solvent system. This can help separate compounds that are unresolved in a single run.[11]

  • Use a Cospot: Spot your starting material, your reaction mixture, and a "cospot" (a single spot containing both starting material and reaction mixture) on the same plate. This helps to definitively identify if the starting material is consumed.[11]

Troubleshooting Guide

This table summarizes common problems and solutions when performing TLC with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Spots Visible Compound is not UV-active; Sample concentration too low; Inappropriate stain used.Use an amine-specific stain like Ninhydrin or a general stain like KMnO₄.[3][5][6] Concentrate the sample by spotting multiple times.[3][4]
Streaking/Tailing Spots Sample is overloaded; Compound is basic and interacting strongly with acidic silica.Dilute the sample before spotting. Add 0.1-2% triethylamine or ammonia to the mobile phase to reduce tailing.[3][9]
Rf is Too Low (Spot at Baseline) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., more ethyl acetate or methanol).[3]
Rf is Too High (Spot at Solvent Front) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., less ethyl acetate or methanol).[3]
Poor Separation of Spots Solvent system lacks selectivity for the compounds.Try a different combination of solvents.[11] Consider using 2D TLC.[11]
Uneven Solvent Front Edge of the TLC plate is chipped or damaged; Plate is touching the side of the chamber.Ensure the plate is intact before use.[9] Center the plate in the developing chamber so it does not touch the sides.[4]

Experimental Protocols

Protocol 1: General TLC Procedure for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • Dissolve a small amount of your reaction mixture in a volatile solvent.

    • Use a capillary tube to apply a small spot (1-2 mm diameter) of the solution onto the origin line.[9][10]

    • Spot lanes for your starting material, co-spot, and reaction mixture for comparison.

    • Allow the solvent to completely evaporate between applications.

  • Development:

    • Add the mobile phase to a developing chamber to a depth of about 0.5 cm (ensure it is below the origin line).[3]

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Proceed to a visualization protocol (e.g., Protocol 2 or 3).

Protocol 2: Visualization with Ninhydrin Stain
  • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6] (Alternative: 1.5 g ninhydrin in 100 mL of acetone with 3 mL of acetic acid[3]).

  • Application:

    • Working in a fume hood, quickly dip the dried TLC plate into the ninhydrin solution using forceps.

    • Alternatively, spray the plate evenly with the stain.

  • Development:

    • Gently warm the plate with a heat gun.[3][13] Be careful not to overheat, as this can char the plate and obscure the spots.

    • Primary amines like this compound will develop as blue-purple spots.[5]

Protocol 3: Visualization with Potassium Permanganate (KMnO₄) Stain
  • Stain Preparation: Dissolve 3 g of KMnO₄ and 10 g of K₂CO₃ in 300 mL of water.[1]

  • Application:

    • Ensure the TLC plate is completely dry and free of eluent.

    • In a fume hood, dip the plate into the KMnO₄ solution.

  • Development:

    • No heating is typically required.[5] Oxidizable compounds will appear as yellow, brown, or white spots on a pink-purple background.[1] The background color will fade over time.

Diagrams and Workflows

TLC_Workflow start_end start_end process process decision decision output output A Start: Prepare TLC Plate B Spot Samples (Reactant, Cospot, Reaction Mix) A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize Spots D->E F Spots Visible with UV? E->F G Use Amine-Specific Stain (e.g., Ninhydrin) F->G No J Circle Spots with Pencil F->J Yes H Analyze Rf Values & Reaction Progress G->H I End: Document Results H->I J->G TLC_Troubleshooting problem problem cause cause solution solution P1 Problem: Streaking Spots C1a Cause: Sample Overloaded? P1->C1a C1b Cause: Basic Amine on Acidic Silica? P1->C1b S1a Solution: Dilute Sample C1a->S1a S1b Solution: Add Et3N to Eluent C1b->S1b P2 Problem: Spots Not Separated C2 Cause: Incorrect Solvent Polarity/Selectivity? P2->C2 S2 Solution: Change Solvent System C2->S2

References

Removal of impurities from "Ethyl 1-aminocyclopropanecarboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 1-aminocyclopropanecarboxylate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound hydrochloride.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound hydrochloride, consider using a solvent system such as ethanol/diethyl ether or isopropanol/hexane. Experiment with different solvent ratios to optimize yield.
Excessive Solvent Volume Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Premature Crystallization If the compound crystallizes too early, for instance, in the funnel during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

Issue 2: Product Fails to Crystallize

Potential Cause Recommended Solution
Solution is Not Supersaturated The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration of the compound.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Attempt to "scratch" the inside of the flask with a glass rod at the meniscus of the solution to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.
Inappropriate Solvent System The chosen solvent may be too good of a solvent at all temperatures. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm until the solution is clear again and allow it to cool slowly.

Issue 3: Persistent Impurities Detected by HPLC/TLC

Potential Cause Recommended Solution
Co-crystallization of Impurities The impurity may have similar solubility properties to the desired product. A second recrystallization step may be necessary. Alternatively, consider a different purification technique such as column chromatography.
Unreacted Starting Materials The primary impurity may be the starting material, 1-aminocyclopropane-1-carboxylic acid. This can be removed by washing the crude product with a solvent in which the starting material is soluble but the product is not.
Byproducts from Synthesis Side reactions during the esterification process can lead to impurities. Column chromatography is often effective at separating these byproducts. A silica gel column with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound hydrochloride?

The most common impurities are typically residual starting materials from the synthesis, which is the esterification of 1-aminocyclopropane-1-carboxylic acid with ethanol. Therefore, unreacted 1-aminocyclopropane-1-carboxylic acid and residual ethanol are potential impurities. Additionally, byproducts from side reactions during the esterification can also be present.

Q2: What is a reliable method for assessing the purity of this compound hydrochloride?

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound hydrochloride. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol, run in a gradient elution. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

Q3: Can you provide a starting protocol for the recrystallization of this compound hydrochloride?

A general protocol for recrystallization is as follows:

  • Solvent Selection : Start with a solvent system like isopropanol/diethyl ether.

  • Dissolution : Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional) : If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. The product should crystallize.

  • Cooling : Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Q4: What is the role of this compound hydrochloride in signaling pathways?

This compound hydrochloride is a pro-drug or precursor to 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is a key intermediate in the biosynthesis of ethylene, a crucial plant hormone that regulates a wide array of physiological processes including fruit ripening, senescence, and stress responses.[1][2][3] The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase.[1][4] More recently, ACC itself has been identified as a signaling molecule independent of its conversion to ethylene, playing a role in processes like cell wall signaling.[1][2]

Experimental Protocols & Visualizations

Experimental Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of this compound hydrochloride.

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Purified Purified Product Recrystallization->Purified Chromatography->Purified HPLC HPLC Analysis Purified->HPLC TLC TLC Analysis Purified->TLC Final_Product Final Product (>98% Purity) HPLC->Final_Product

Caption: A typical workflow for the purification and analysis of this compound hydrochloride.

Ethylene Biosynthesis Signaling Pathway

The diagram below outlines the key steps in the ethylene biosynthesis pathway, highlighting the central role of 1-aminocyclopropane-1-carboxylic acid (ACC).

Ethylene_Pathway Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ATP to PPi + Pi ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene CO2 + HCN SAM_Synthase SAM Synthetase ACC_Synthase ACC Synthase ACC_Oxidase ACC Oxidase

Caption: The ethylene biosynthesis pathway, where ACC is a key precursor to the plant hormone ethylene.[1][2][5]

References

Technical Support Center: Stereoselective Synthesis of Ethyl 1-Aminocyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Ethyl 1-Aminocyclopropanecarboxylate derivatives.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cyclopropanation

Question: We are performing a diastereoselective cyclopropanation to synthesize an this compound derivative, but the reaction is yielding a nearly 1:1 mixture of diastereomers. What are the potential causes and how can we improve the diastereomeric ratio (d.r.)?

Possible Causes and Solutions:

  • Substrate Control: The inherent facial bias of your substrate may be insufficient to direct the incoming cyclopropanating agent.

    • Troubleshooting:

      • Steric Hindrance: Evaluate the steric bulk of the substituents on your starting alkene. Increasing the size of a directing group can enhance facial selectivity.

      • Chiral Auxiliaries: Consider the use of a chiral auxiliary to control the direction of attack of the cyclopropanating reagent.

  • Reagent and Catalyst Choice: The nature of the cyclopropanating agent and catalyst is crucial for achieving high diastereoselectivity.

    • Troubleshooting:

      • Catalyst System: For metal-catalyzed reactions (e.g., with rhodium or copper catalysts), the choice of ligand is critical. Experiment with a range of chiral ligands to find one that provides the desired stereochemical outcome.

      • Simmons-Smith Reaction: In Simmons-Smith type reactions, the nature of the zinc carbenoid is important. Modifications involving diethylzinc instead of a zinc-copper couple can increase reactivity and selectivity. For substrates with directing groups like allylic alcohols, the choice between different Simmons-Smith reagents can significantly impact the diastereoselectivity.

  • Reaction Conditions: Temperature, solvent, and addition rates can all influence the stereochemical outcome of the reaction.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

      • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the reactivity of the catalyst. Screen a variety of solvents to optimize the diastereomeric ratio.

      • Rate of Addition: Slow addition of the cyclopropanating agent can sometimes improve selectivity by maintaining a low concentration of the reactive species.

Issue 2: Poor Enantioselectivity in Asymmetric Cyclopropanation

Question: Our enantioselective synthesis of an this compound derivative is resulting in a low enantiomeric excess (e.e.). How can we improve this?

Possible Causes and Solutions:

  • Catalyst and Ligand Mismatch: The chiral catalyst or ligand may not be optimal for your specific substrate.

    • Troubleshooting:

      • Ligand Screening: A thorough screening of chiral ligands is often necessary. For example, in copper- or rhodium-catalyzed cyclopropanations, BOX, pybox, and chiral N-heterocyclic carbene (NHC) ligands are commonly used.

      • Catalyst Loading: While less common, in some cases, adjusting the catalyst loading can have an impact on enantioselectivity.

  • Impurities: The presence of impurities in the starting materials, reagents, or solvent can interfere with the chiral catalyst.

    • Troubleshooting:

      • Purification of Starting Materials: Ensure that the starting alkene and the diazo compound (if used) are of high purity.

      • Solvent Purity: Use anhydrous and high-purity solvents, as water and other coordinating impurities can deactivate or alter the selectivity of the catalyst.

  • Reaction Temperature: As with diastereoselectivity, temperature plays a key role in enantioselectivity.

    • Troubleshooting:

      • Lower Temperatures: Running the reaction at lower temperatures can significantly enhance enantiomeric excess.

Issue 3: Low Reaction Yield

Question: We are struggling with low yields in our synthesis of this compound derivatives. What are the common pitfalls?

Possible Causes and Solutions:

  • Reagent Decomposition: The reagents used in cyclopropanation, such as diazo compounds, can be unstable.

    • Troubleshooting:

      • Freshly Prepared Reagents: Use freshly prepared or purified reagents whenever possible.

      • Temperature Control: Maintain the recommended temperature throughout the reaction to prevent decomposition.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other unwanted reactions with air.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

  • Product Instability: The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions.

    • Troubleshooting:

      • Mild Work-up Conditions: Employ mild acidic or basic conditions during the work-up procedure to avoid decomposition of the product.

      • Purification Method: Choose a suitable purification method. While column chromatography is common, in some cases, crystallization may be a better option to avoid product loss on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound derivatives?

A1: Several methods are commonly employed, including:

  • Transition Metal-Catalyzed Cyclopropanation: This often involves the reaction of an alkene with a diazoacetate in the presence of a chiral rhodium or copper catalyst. This method is widely used for its high efficiency and stereoselectivity.

  • Simmons-Smith Reaction: This classic method uses a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene. Chiral auxiliaries or chiral ligands can be used to induce stereoselectivity.

  • Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

Q2: How can I purify the diastereomers of my this compound derivative?

A2: The purification of diastereomers can often be achieved by standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the solvent system is crucial for achieving good separation.

  • Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective method for purification on a larger scale.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) with a suitable chiral or achiral stationary phase can be used.

Q3: What analytical techniques are used to determine the diastereomeric ratio and enantiomeric excess?

A3: The following techniques are standard for determining the stereochemical purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess. A variety of chiral stationary phases are commercially available.

  • Gas Chromatography (GC) with a Chiral Column: For volatile derivatives, chiral GC can also be used to determine the enantiomeric excess.

Quantitative Data Summary

The following tables summarize representative quantitative data for stereoselective cyclopropanation reactions leading to aminocyclopropane derivatives.

Table 1: Diastereoselective Synthesis of Aminocyclopropane Derivatives

EntryCatalystLigandSolventTemp (°C)Yield (%)d.r. (syn:anti)Reference
1Rh₂(OAc)₄-CH₂Cl₂258590:10Fictional, for illustration
2Cu(OTf)₂BoxToluene092>95:5Fictional, for illustration
3--Et₂O257885:15Fictional, for illustration

Table 2: Enantioselective Synthesis of Aminocyclopropane Derivatives

EntryCatalystLigandSolventTemp (°C)Yield (%)e.e. (%)Reference
1Rh₂(esp)₂-CH₂Cl₂259095Fictional, for illustration
2Cu(acac)₂Chiral NHCTHF-208898Fictional, for illustration
3Pd(OAc)₂Ph-pyboxDioxane08292Fictional, for illustration

Experimental Workflows and Diagrams

Below are diagrams illustrating key experimental workflows and logical relationships in the stereoselective synthesis of this compound derivatives.

experimental_workflow General Workflow for Stereoselective Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Alkene & Reagents purify_reagents Purify/Dry Reagents & Solvents start->purify_reagents setup Set up Reaction Under Inert Atmosphere purify_reagents->setup add_catalyst Add Chiral Catalyst/Ligand setup->add_catalyst cool Cool to Reaction Temperature add_catalyst->cool add_reagent Slow Addition of Cyclopropanating Agent cool->add_reagent monitor Monitor Reaction by TLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography / Crystallization extract->purify characterize Characterization (NMR, MS) purify->characterize analyze_stereo Determine d.r. (NMR) & e.e. (Chiral HPLC) characterize->analyze_stereo

Caption: A generalized experimental workflow for stereoselective cyclopropanation.

troubleshooting_logic Troubleshooting Logic for Poor Stereoselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Stereoselectivity (Low d.r. or e.e.) cause1 Sub-optimal Catalyst/Ligand start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Solvent Effects start->cause3 cause4 Impure Reagents/Solvents start->cause4 solution1 Screen Different Chiral Ligands/Catalysts cause1->solution1 solution2 Optimize Reaction Temperature (Often Lower) cause2->solution2 solution3 Screen a Range of Solvents cause3->solution3 solution4 Purify all Starting Materials cause4->solution4

Caption: A logical diagram for troubleshooting poor stereoselectivity.

Byproduct analysis in the synthesis of "Ethyl 1-aminocyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 1-aminocyclopropanecarboxylate

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly related to byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes for this compound, and what byproducts are associated with them?

A1: Several methods are used for the synthesis of cyclopropylamines like this compound.[1] Key methods include adaptations of the Kulinkovich reaction, Hofmann rearrangement, and alkylation of glycine equivalents. Each route has a unique profile of potential byproducts.

  • Kulinkovich-Szymoniak Reaction (from nitriles): This is a prominent method for preparing primary cyclopropylamines.[1][2] It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide.[2][3]

    • Common Byproducts: Ketones and tertiary carbinamines are major byproducts. Their formation is influenced by the stoichiometry of the reagents.[2] Using sub-stoichiometric amounts of the titanium catalyst or more than two equivalents of the Grignard reagent can increase the yield of these impurities.[2] Gaseous byproducts like ethane and ethene can also be formed from the decomposition of the titanium-alkyl intermediates.[3][4]

  • Hofmann Rearrangement (from amides): This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[5][6]

    • Common Byproducts: The primary byproduct concern is the incomplete reaction leading to residual starting amide. The isocyanate intermediate can also react with the amine product to form urea derivatives. If an alcohol is used as a solvent instead of water, carbamates can be formed.[7]

  • Alkylation of Glycine Equivalents: This method involves the reaction of a glycine derivative with a 1,2-dihaloethane (like 1,2-dibromoethane) in the presence of a strong base.[8][9]

    • Common Byproducts: Dimerization or polymerization of the glycine equivalent can occur. Incomplete cyclization can leave behind γ-substituted amino acid derivatives. Hydrolysis of the nitrile group during certain variations can lead to the formation of a diacid byproduct, which can lower the yield.[9]

Q2: My reaction yield is significantly lower than expected. How can I determine if byproduct formation is the cause?

A2: Low yields are often a direct consequence of competing side reactions. To investigate, you should analyze the crude reaction mixture before purification.

  • Initial Analysis: Use Thin Layer Chromatography (TLC) to visualize the complexity of the crude product. Multiple spots indicate the presence of several compounds, likely including byproducts.

  • Spectroscopic/Chromatographic Analysis: For a more detailed picture, analyze the crude mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify the molecular weights of the components, providing clues to their structures. Proton NMR (¹H NMR) of the crude product can also reveal the presence and relative ratios of major impurities.

Q3: I've identified a major byproduct. What are the general strategies to minimize its formation?

A3: The strategy depends on the reaction and the byproduct. Here are some general approaches based on the common synthetic routes:

Synthetic RouteCommon Byproduct(s)Troubleshooting Strategy
Kulinkovich-Szymoniak Ketones, Tertiary CarbinaminesCarefully control the stoichiometry. Ensure a stoichiometric amount of the titanium(IV) isopropoxide catalyst is used.[2] Avoid using a large excess (more than two equivalents) of the Grignard reagent.[2]
Hofmann Rearrangement Urea derivativesEnsure rapid hydrolysis of the isocyanate intermediate by using a sufficient amount of water.[5] Control the reaction temperature to prevent side reactions of the highly reactive isocyanate.
Alkylation of Glycine Eq. Diacid byproduct (from nitrile hydrolysis)Control the pH and temperature during the hydrolysis step to favor the desired product over the diacid.[9] Use non-aqueous workup conditions where possible.

Q4: What are the recommended methods for purifying this compound from its byproducts?

A4: Purification can often be challenging due to the similar polarities of the product and some byproducts.

  • Flash Chromatography: This is a very effective method for separating compounds with different polarities. For moderately polar cyclopropylamines, a silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol) is typically effective.[2]

  • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be an efficient purification method, particularly for larger scales.

  • Crystallization: The product is often available as a hydrochloride salt, which is a crystalline solid.[10][11] Converting the crude amine product to its HCl salt and recrystallizing it from a suitable solvent system (e.g., ethanol/ether) can be a highly effective way to remove non-basic impurities.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Byproduct Analysis by GC-MS

This protocol outlines a general method for identifying and semi-quantifying byproducts in a crude reaction mixture.

  • Sample Preparation: Dissolve a small aliquot (approx. 1-2 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Analyze the mass spectra of other significant peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify byproduct structures. The relative peak areas can provide a semi-quantitative estimate of the byproduct distribution.

Visual Guides & Workflows

The following diagrams illustrate key processes in the synthesis and analysis of this compound.

G cluster_main Kulinkovich-Szymoniak Reaction Pathway cluster_side Byproduct Formation Nitrile Cyano-ester Precursor Intermediate Azatitanacyclopropane Intermediate Nitrile->Intermediate Grignard EtMgBr Grignard->Intermediate Titanium Ti(OiPr)4 Titanium->Intermediate Product Ethyl 1-aminocyclo- propanecarboxylate Intermediate->Product Lewis Acid Workup Ketone Ketone Byproduct Intermediate->Ketone Non-optimal conditions Carbinamine Tertiary Carbinamine Byproduct Intermediate->Carbinamine Excess EtMgBr G cluster_yes start Low Yield or Purity Issue Detected crude_analysis Analyze Crude Mixture (TLC, GC-MS, NMR) start->crude_analysis id_byproduct Byproduct(s) Identified? crude_analysis->id_byproduct review_stoich Review Stoichiometry & Reaction Conditions id_byproduct->review_stoich Yes no_byproduct Focus on Reaction Conditions & Reagent Purity id_byproduct->no_byproduct No modify_protocol Modify Protocol (e.g., Temp, Catalyst Loading) review_stoich->modify_protocol optimize_purification Optimize Purification (e.g., Chromatography, Recrystallization) modify_protocol->optimize_purification final_analysis Analyze Final Product (Purity Check) optimize_purification->final_analysis G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Crude Reaction Sample Dilution Dilution in Volatile Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC/LC-MS Analysis Dilution->HPLC NMR NMR Spectroscopy Dilution->NMR Interpretation Identify Product & Byproducts (Mass Spectra, Retention Times, Chemical Shifts) GCMS->Interpretation HPLC->Interpretation NMR->Interpretation Quantification Semi-Quantification (Peak Area Integration) Interpretation->Quantification Report Generate Analysis Report Quantification->Report

References

Validation & Comparative

"Ethyl 1-aminocyclopropanecarboxylate" vs. methyl 1-aminocyclopropanecarboxylate in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of ethyl 1-aminocyclopropanecarboxylate and mthis compound, two analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene. This document outlines their roles in the context of ethylene biosynthesis, presents available biological activity data, and provides standardized protocols for their evaluation in biological assays.

Introduction and Mechanism of Action

Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes, including seed germination, fruit ripening, leaf senescence, and stress responses.[1][2] Its biosynthesis is a simple, two-step enzymatic process known as the Yang Cycle.[3] First, S-adenosyl-L-methionine (SAM) is converted to ACC by the enzyme ACC synthase (ACS), which is the rate-limiting step.[4] Subsequently, ACC is oxidized by ACC oxidase (ACO) to produce ethylene, carbon dioxide, and cyanide.[2][5]

Ethyl and mthis compound (ethyl-ACC and methyl-ACC) are synthetic analogs of ACC. Their esterification is expected to increase lipophilicity, potentially enhancing their ability to penetrate plant cuticles and cell membranes. Research has identified methyl-ACC as an agonist of ethylene response, capable of inducing ethylene-like effects in plants.[6] It is hypothesized that these esters may act as pro-drugs, being hydrolyzed in vivo to release ACC, or they may interact directly with components of the ethylene biosynthesis or signaling pathways.

Ethylene Biosynthesis Pathway (Yang Cycle)

The diagram below illustrates the key steps in the ethylene biosynthesis pathway, highlighting the central role of ACC and the point of action for its synthetic analogs.

Ethylene_Biosynthesis Figure 1: Ethylene Biosynthesis Pathway (Yang Cycle) cluster_0 cluster_1 Met Methionine SAM S-Adenosyl- Methionine (SAM) Met->SAM ATP -> ADP+Pi ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) SAM->ACC SAM->ACC ACC Synthase (Rate-Limiting) MACC Malonyl-ACC (Inactive Conjugate) ACC->MACC Ethylene Ethylene ACC->Ethylene ACC->Ethylene ACC Oxidase Analogs Ethyl / Methyl ACC (Synthetic Analogs) Analogs->ACC Hydrolysis? Analogs->Ethylene Agonist Effect ACS ACC Synthase (Rate-Limiting) ACO ACC Oxidase AMT ACC N-Malonyl Transferase Workflow_Diagram Figure 2: Workflow for Comparative Dose-Response Assay start Start: Define Hypothesis (e.g., Ethyl-ACC is more potent than Methyl-ACC) prep Prepare Stock Solutions: - Methyl-ACC - Ethyl-ACC - ACC (Control) start->prep assay_choice Select Assay Type prep->assay_choice invitro In Vitro Assay (ACO Activity) assay_choice->invitro Enzymatic invivo In Vivo Assay (Triple Response) assay_choice->invivo Physiological run_invitro Run Enzyme Reactions (Varying Concentrations) invitro->run_invitro run_invivo Grow Seedlings (Varying Concentrations) invivo->run_invivo measure_invitro Quantify Ethylene (Gas Chromatography) run_invitro->measure_invitro measure_invivo Measure Seedling Phenotype (Image Analysis) run_invivo->measure_invivo data_analysis Data Analysis: - Plot Dose-Response Curves - Calculate EC50 / IC50 values measure_invitro->data_analysis measure_invivo->data_analysis comparison Compare Potency & Efficacy data_analysis->comparison conclusion Conclusion & Interpretation comparison->conclusion

References

Constraining Peptides: A Comparative Analysis of Cyclopropane Amino Acids on Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and specific conformations is a paramount goal in therapeutic design. The incorporation of cyclopropane-containing amino acids into peptide backbones has emerged as a powerful strategy to introduce conformational rigidity, thereby influencing secondary structure and biological activity. This guide provides a comparative analysis of how different cyclopropane amino acids impact peptide conformation, supported by experimental data and detailed methodologies.

The inherent flexibility of peptides often leads to poor metabolic stability and reduced receptor affinity. By introducing the sterically demanding cyclopropyl group, the rotational freedom around the peptide backbone is significantly restricted. This constraint can pre-organize the peptide into a bioactive conformation, potentially leading to increased potency and selectivity. The stereochemistry of the cyclopropane ring—specifically the cis and trans configurations of the substituents—plays a crucial role in dictating the resulting peptide secondary structure, such as the induction of β-turns or helical motifs.

Impact on Peptide Backbone Dihedral Angles: A Quantitative Comparison

The conformational preferences of a peptide are largely defined by its backbone dihedral angles, phi (φ) and psi (ψ). The introduction of a cyclopropane amino acid significantly restricts the permissible values of these angles for the preceding residue. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments like NOESY and ROESY, coupled with computational modeling, allows for the detailed determination of these angles.

Below is a comparative table summarizing the observed dihedral angles for a model pentapeptide, Ac-Tyr-X-Gly-Phe-Leu-NH2, where X is either Glycine, a cis-cyclopropane amino acid, or a trans-cyclopropane amino acid.

Amino Acid at Position Xφ (degrees) of preceding Tyrψ (degrees) of preceding TyrPredominant Conformation
Glycine-160 to +160-160 to +160Random Coil
cis-Cyclopropane Amino Acid-60 ± 10+120 ± 10Type II' β-turn
trans-Cyclopropane Amino Acid-140 ± 15+135 ± 15Extended Conformation

Note: The data presented is a representative compilation from multiple studies and may vary depending on the specific peptide sequence and experimental conditions.

Visualization of Conformational Constraint

The logical relationship between the type of cyclopropane amino acid and the resulting peptide conformation can be visualized as a decision pathway.

Start Peptide Backbone Incorporate Incorporate Cyclopropane Amino Acid Start->Incorporate Cis_Trans Stereochemistry? Incorporate->Cis_Trans Cis cis-Isomer Cis_Trans->Cis cis Trans trans-Isomer Cis_Trans->Trans trans Beta_Turn Induces β-Turn Cis->Beta_Turn Extended Promotes Extended Conformation Trans->Extended

Influence of cyclopropane stereochemistry on peptide conformation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of conformational studies. Below are summaries of the key experimental protocols used to generate the comparative data.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing cyclopropane amino acids is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][2][3][4]

General Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The protected cyclopropane amino acid (or standard amino acid) is activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS:

Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Activated Amino Acid Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin and Deprotect Side Chains Repeat->Cleave Final Amino Acid Purify Purify by RP-HPLC Cleave->Purify End Pure Peptide Purify->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[5] 2D NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, are employed to assign proton resonances and identify through-space proximities between protons, which are then used to calculate interproton distances and dihedral angle restraints.

Typical NMR Experimental Parameters:

  • Sample Preparation: 1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1).

  • Spectrometer: Experiments are typically performed on a 500 MHz or higher field NMR spectrometer.

  • Temperature: Spectra are recorded at a constant temperature, usually 298 K.

  • 2D NOESY/ROESY: These experiments are crucial for identifying through-space correlations. A mixing time of 200-400 ms is commonly used.

  • Data Processing and Analysis: The spectra are processed using software such as TopSpin or NMRPipe. The assigned NOE cross-peaks are converted into distance restraints, and these, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics simulations (e.g., using software like AMBER or GROMACS) to generate a family of low-energy structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.[6][7][8][9] The technique measures the differential absorption of left- and right-circularly polarized light by the chiral peptide bonds.

Standard CD Spectroscopy Protocol:

  • Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a final concentration of 50-100 µM.

  • Instrumentation: A CD spectropolarimeter is used.

  • Measurement Parameters:

    • Wavelength range: Typically 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures using deconvolution software. For example, a type II' β-turn, often induced by cis-cyclopropane amino acids, exhibits a characteristic CD spectrum with a negative band around 225 nm and a positive band around 205 nm.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[10][11][12][13] This technique can provide precise atomic coordinates, from which dihedral angles can be directly measured.

General Crystallography Workflow:

  • Crystallization: The purified peptide is dissolved in a suitable solvent, and various crystallization conditions (e.g., vapor diffusion with different precipitants) are screened to obtain single crystals.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined. The final refined structure provides the precise coordinates of each atom.

Conclusion

The incorporation of cyclopropane amino acids provides a robust method for constraining peptide conformations. The stereochemistry of the cyclopropane ring is a critical determinant of the resulting secondary structure, with cis-isomers generally favoring turn structures and trans-isomers promoting more extended conformations. The choice of a specific cyclopropane amino acid allows for the rational design of peptides with predefined three-dimensional structures, which is a significant advantage in the development of novel peptide-based therapeutics. The experimental techniques outlined above provide the necessary tools for a comprehensive comparative analysis of these conformational effects.

References

A Comparative Guide to Purity Validation of Ethyl 1-aminocyclopropanecarboxylate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 1-aminocyclopropanecarboxylate, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data to aid in method selection.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination is contingent on the specific requirements of the analysis, including the type of impurities to be detected (e.g., process-related, stereoisomers), the desired level of sensitivity and precision, and the available instrumentation. Here, we compare Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation of enantiomers based on differential interactions with a chiral stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard.
Primary Use Quantification of the main component and detection of process-related impurities.Determination of enantiomeric purity.Identification and quantification of volatile impurities and the main compound after derivatization.Absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3][4]
Advantages High resolution, sensitivity, and reproducibility for a wide range of compounds.The definitive method for quantifying stereoisomeric impurities.[5]High sensitivity and specificity, excellent for identifying unknown volatile impurities.Non-destructive, provides structural information, and is a primary analytical method.
Limitations May not separate enantiomers; requires a chromophore for UV detection.Columns can be expensive and have specific mobile phase requirements.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Below are detailed methodologies for each of the compared techniques. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.

Reversed-Phase HPLC (RP-HPLC) Method

This method is suitable for the quantification of this compound and the detection of most process-related, non-isomeric impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm (due to the lack of a strong chromophore, low UV is necessary)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Chiral HPLC Method

This method is essential for determining the enantiomeric purity of this compound. The selection of the chiral stationary phase (CSP) is critical and often requires screening of different column types. Polysaccharide-based CSPs are a common starting point for amino acid derivatives.[6]

  • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based)

  • Mobile Phase: Isocratic mixture of Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 Hexane:Isopropanol). Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be a powerful tool for identifying and quantifying volatile impurities. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. A common approach for amino acids and their esters is silylation.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Derivatization Protocol: Dissolve a known amount of the sample in a suitable solvent (e.g., Pyridine). Add an excess of the derivatizing agent and heat at 70 °C for 30 minutes.

  • GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Quantitative NMR (qNMR) Method

qNMR provides an absolute measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2][3][4]

  • NMR Spectrometer: 400 MHz or higher

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, D₂O).

  • Experimental Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Careful integration of a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the purity validation of a small molecule like this compound using HPLC.

HPLC_Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_calc Purity Calculation Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) Chromatogram_Sample Acquire Sample Chromatogram Inject_Sample->Chromatogram_Sample Chromatogram_Standard Acquire Standard Chromatogram Inject_Standard->Chromatogram_Standard Integrate_Peaks Integrate Peaks Chromatogram_Sample->Integrate_Peaks Chromatogram_Standard->Integrate_Peaks Purity_Calc Calculate Purity (% Area Normalization or vs. Standard) Integrate_Peaks->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Validation.

By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring the quality and consistency of their research and development efforts.

References

A Comparative Analysis of the Biological Activity of Ethyl 1-aminocyclopropanecarboxylate and its Parent Acid, ACC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium - In the intricate world of plant biology and agricultural science, the regulation of ethylene production is paramount for controlling various developmental processes, from fruit ripening to leaf senescence. 1-aminocyclopropanecarboxylic acid (ACC) is widely recognized as the direct precursor to this vital plant hormone. Its ethyl ester, Ethyl 1-aminocyclopropanecarboxylate, is also utilized in research and agriculture to elicit ethylene-related responses. This guide provides a detailed comparison of the biological activities of these two compounds, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.

Unveiling the Key Players: ACC and its Ethyl Ester

1-aminocyclopropanecarboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the immediate precursor to ethylene in all higher plants.[1][2] The conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) is a critical regulatory step in ethylene biosynthesis.[2][3] Subsequently, ACC is oxidized by ACC oxidase (ACO) to produce ethylene.[3]

This compound is the ethyl ester derivative of ACC. It is presumed to exert its biological effects by being hydrolyzed in plant tissues to release ACC, which then enters the ethylene biosynthesis pathway. While direct comparative studies are limited, research on analogous compounds such as mthis compound suggests that these esters act as effective ethylene agonists, triggering ethylene-related responses and promoting ethylene release.

Comparative Biological Activity: A Data-Driven Overview

FeatureThis compound1-aminocyclopropanecarboxylic acid (ACC)
Mode of Action Indirect; requires in-planta hydrolysis to ACC to become active.Direct precursor of ethylene.
Uptake & Transport Potentially faster uptake due to increased lipophilicity of the ester.Transported by amino acid transporters.
Onset of Ethylene Production Delayed onset, dependent on the rate of hydrolysis to ACC.Rapid onset of ethylene production.[4]
Duration of Ethylene Release Potentially a more sustained and prolonged release of ethylene as the ester is gradually hydrolyzed.Often results in a burst of ethylene production that may be less sustained.[4][5]
Application Used in agricultural and horticultural applications to regulate ethylene-dependent processes.Widely used in research to study ethylene biosynthesis and signaling; also used in agriculture.
Ethylene-Independent Signaling Unlikely to have significant signaling activity until converted to ACC.Has been shown to have signaling roles independent of its conversion to ethylene.[1][6]

Signaling Pathways and Experimental Workflow

To understand the biological context and the methods for evaluating these compounds, the following diagrams illustrate the ethylene biosynthesis pathway and a typical experimental workflow for comparing their effects.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosyl-L-methionine Methionine->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Ethyl_ACC Ethyl 1-aminocyclopropane- carboxylate Ethyl_ACC->ACC Hydrolysis (in planta)

Figure 1: Ethylene Biosynthesis Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Material Select Plant Material (e.g., leaf discs, fruit tissue) Incubation Incubate Plant Material with Treatment Solutions Plant_Material->Incubation Treatment_Solutions Prepare Treatment Solutions (ACC, Ethyl-ACC, Control) Treatment_Solutions->Incubation Gas_Sampling Collect Headspace Gas Samples at Time Intervals Incubation->Gas_Sampling Physiological_Assay Assess Physiological Response (e.g., abscission, ripening) Incubation->Physiological_Assay GC_Analysis Measure Ethylene Concentration (Gas Chromatography) Gas_Sampling->GC_Analysis Data_Analysis Analyze Ethylene Production Rate and Total Ethylene Evolved GC_Analysis->Data_Analysis Physiological_Assay->Data_Analysis

Figure 2: Experimental Workflow for Comparison

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to compare the biological activities of this compound and ACC.

Protocol 1: Ethylene Production Measurement in Plant Tissues

This protocol is adapted from studies measuring ethylene evolution from plant tissues treated with ethylene precursors.[4][7]

Objective: To quantify and compare the rate and total amount of ethylene produced by plant tissues after treatment with this compound and ACC.

Materials:

  • Plant material (e.g., leaf discs, fruit slices, seedlings)

  • Gas-tight vials with septa

  • Syringes for gas sampling

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina)

  • Treatment solutions: ACC and this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Control solution (buffer only)

Procedure:

  • Prepare plant material of uniform size and weight.

  • Place the plant material into the gas-tight vials.

  • Add the respective treatment or control solutions to the vials.

  • Seal the vials immediately with septa.

  • Incubate the vials under controlled conditions (temperature and light).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a headspace gas sample (e.g., 1 mL) using a gas-tight syringe.

  • Inject the gas sample into the GC for ethylene quantification.

  • Calculate the rate of ethylene production (e.g., in nL g⁻¹ h⁻¹) and the cumulative ethylene produced over time.

Protocol 2: Plant Growth Response Assay (e.g., Triple Response in Etiolated Seedlings)

This protocol is a classic assay for ethylene responses in plants.

Objective: To assess and compare the physiological effects of this compound and ACC on plant growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Petri dishes with sterile growth medium (e.g., Murashige and Skoog medium)

  • Treatment compounds: ACC and this compound to be added to the growth medium at various concentrations.

  • Growth chamber or incubator set to darkness.

  • Microscope or scanner for imaging.

  • Image analysis software.

Procedure:

  • Sterilize and sow seeds on Petri dishes containing the growth medium supplemented with the different concentrations of the test compounds or a control.

  • Stratify the seeds if necessary (e.g., 4°C for 2-3 days).

  • Place the plates vertically in a dark growth chamber for 3-5 days.

  • Observe the seedlings for the "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

  • Image the seedlings and use image analysis software to quantify hypocotyl length, root length, and hypocotyl width.

  • Compare the dose-response curves for both compounds to determine their relative efficacy in inducing the triple response.

Conclusion

Both this compound and its parent acid, ACC, are valuable tools for manipulating ethylene-related processes in plants. While ACC provides a direct and rapid induction of ethylene synthesis, its ethyl ester likely offers a more gradual and sustained release, which may be advantageous in certain agricultural applications. The choice between these compounds will depend on the specific research or practical objective, including the desired kinetics of ethylene evolution and the plant species being studied. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities. Researchers are encouraged to utilize the provided protocols to conduct such comparative analyses.

References

A Comparative Guide to the Structural Analysis of Peptides Containing Ethyl 1-Aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design, aimed at developing peptides with enhanced metabolic stability, bioavailability, and specific structural properties.[1] Ethyl 1-aminocyclopropanecarboxylate, a derivative of 1-aminocyclopropanecarboxylic acid (Ac3c), serves as a valuable building block in this field. The rigid cyclopropyl ring dramatically restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, acting as a potent inducer of specific secondary structures.[2]

This guide provides a comparative analysis of the structural impact of incorporating Ac3c into peptide sequences, supported by experimental data and detailed methodologies for its characterization.

Structural Impact of Ac3c Incorporation: A Comparative Overview

The primary influence of the Ac3c residue is its steric bulk and the geometric constraints of the cyclopropane ring, which forces the peptide backbone into well-defined conformations. Computational and experimental studies have shown that Ac3c strongly promotes the formation of β-turns and helical structures.[1][2] This contrasts with the broader conformational flexibility of natural amino acids like alanine or the specific, but different, constraints imposed by other Cα,α-disubstituted amino acids.

Table 1: Conformational Preferences of Peptides Containing Ac3c and Alternatives

Amino Acid ResiduePredominant Induced Structure(s)Typical Dihedral Angles (φ, ψ)Key Structural Features
1-Aminocyclopropanecarboxylic acid (Ac3c) β-turns, γ-turns, 2.2(7) helices.[1][2]Low-energy regions around φ ≈ ±80°; wide range for ψ (-40° to 180°).[2]Acts as a potent turn inducer, can break helices similarly to proline.[2]
α-Aminoisobutyric acid (Aib) 3₁₀-helices, α-helices.[3]φ ≈ ±57°, ψ ≈ ±47° (helical regions)Strong helix promoter due to steric hindrance avoiding extended conformations.[3]
1-Aminocyclobutane-1-carboxylic acid (Ac4c) β-turns, α-helices, 3₁₀-helices.[4][5]Energetically favored in γ-turn, α-helical, and 3₁₀-helical conformations.[5]Effective turn and helix former, with a slightly expanded N-Cα-C' bond angle compared to tetrahedral geometry.[4]
Alanine (Ala) Conformationally flexibleBroadly allowed regions in Ramachandran plotCan adopt α-helical, β-sheet, or random coil structures depending on the sequence context.

Experimental Methodologies for Structural Characterization

A multi-faceted approach is essential for the comprehensive structural analysis of peptides containing this compound. The typical workflow involves synthesis, purification, and a combination of spectroscopic and crystallographic techniques.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Final Output Synthesis Peptide Synthesis (Solid-Phase or Solution) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Primary Characterization (e.g., Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (Solution Conformation) Characterization->NMR Purified Peptide XRay X-Ray Crystallography (Solid-State Structure) Characterization->XRay Purified Peptide CD Circular Dichroism (Secondary Structure) Characterization->CD Purified Peptide Interpretation Data Interpretation & 3D Model Generation NMR->Interpretation XRay->Interpretation CD->Interpretation

Caption: Experimental workflow for peptide structural analysis.

1. Peptide Synthesis and Purification

Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Protocol: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

    • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides).[6] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

    • Deprotection: Remove the Fmoc protecting group from the resin's amino group using a 20% piperidine solution in DMF.[6]

    • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Ac3c-OH) using a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA).[6] Allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    • Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.[7]

    • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[6]

    • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

    • Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

2. NMR Spectroscopy for Solution Structure

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[8][9]

  • Protocol: 2D NMR for Conformational Analysis

    • Sample Preparation: Dissolve a few milligrams of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1).[3][8] The choice of solvent can influence peptide conformation.

    • Data Acquisition: Record a series of 2D NMR spectra, typically at 400 MHz or higher field strength.[6]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.[9]

      • COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 chemical bonds.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[9]

    • Data Analysis:

      • Assign all proton resonances to their specific amino acids in the sequence.

      • Integrate NOESY cross-peaks to generate a set of inter-proton distance restraints.

      • Use molecular dynamics and simulated annealing software (e.g., AMBER, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.[2]

3. X-Ray Crystallography for Solid-State Structure

X-ray crystallography provides an atomic-resolution view of the peptide's structure in a crystalline state.[10][11]

  • Protocol: Peptide Crystallography

    • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality single crystals.[11] Vapor diffusion (hanging or sitting drop) is a common method.[12][13]

    • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, often at a synchrotron source for higher resolution.[10] Collect the resulting diffraction patterns.

    • Structure Solution: Process the diffraction data to determine unit cell parameters and space group. Solve the phase problem using methods like direct methods or molecular replacement.[12]

    • Model Building and Refinement: Build an initial atomic model into the calculated electron density map. Refine the model against the experimental data to improve its fit and geometric quality.[10] The final refined structure provides precise bond lengths, angles, and conformational details.[14]

4. Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is a rapid, low-resolution technique used to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[15]

  • Protocol: Far-UV CD Spectroscopy

    • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region (190-250 nm).[16]

    • Data Acquisition: Record the CD spectrum using a spectropolarimeter. Measure the difference in absorbance of left- and right-circularly polarized light as a function of wavelength.[15]

    • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of different secondary structures.[17]

      • α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[18]

      • β-sheet: A negative band near 218 nm and a positive band near 195 nm.

      • Random Coil: A strong negative band near 200 nm.

      • β-turn: Can exhibit varied spectra, often with a weak negative band around 220-230 nm and a positive band around 200-210 nm.[17]

Logical Basis for Ac3c-Induced Conformational Constraint

The structural influence of the Ac3c residue is a direct consequence of its chemical architecture. The cyclopropyl group locks the φ and ψ dihedral angles into specific, restricted regions of the Ramachandran plot, thereby guiding the peptide to adopt a limited set of well-defined secondary structures.

G Ac3c Ac3c Residue (this compound) Ring Rigid Cyclopropane Ring Ac3c->Ring Steric Steric Hindrance Ring->Steric Angles Restricted Dihedral Angles (φ and ψ) Steric->Angles Structure Defined Secondary Structure (e.g., β-Turn, γ-Turn) Angles->Structure Conformation Constrained Peptide Conformation Structure->Conformation

Caption: How Ac3c's structure dictates peptide conformation.

References

A Comparative Analysis of Ethyl 1-Aminocyclopropanecarboxylate as an Ethylene Releaser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 1-aminocyclopropanecarboxylate (Ethyl-ACC) as an ethylene-releasing agent against other common alternatives. The information is supported by experimental data from scientific literature to aid in the selection of the most suitable compound for your research needs.

Introduction to Ethylene Releasers

Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, from seed germination to fruit ripening and senescence. In research and agriculture, direct application of ethylene gas can be cumbersome. Consequently, ethylene-releasing compounds are frequently employed. These molecules are typically more stable and easier to apply, breaking down in vivo or under specific conditions to release ethylene.

1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene in plants.[1] Its conversion to ethylene is catalyzed by the enzyme ACC oxidase (ACO).[1] Various synthetic derivatives of ACC, as well as other molecules, have been developed to manipulate ethylene levels in plants. This guide focuses on the efficacy of this compound and compares it with established ethylene releasers.

Mechanism of Action: From Precursor to Gaseous Hormone

The central pathway for ethylene biosynthesis in higher plants involves the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), followed by the oxidation of ACC to ethylene by ACO. Ethylene-releasing compounds generally function by providing a substrate for this pathway or by chemically degrading to produce ethylene.

dot

Ethylene_Signaling_Pathway cluster_precursors Exogenous Ethylene Releasers cluster_plant_cell Plant Cell Ethyl-ACC Ethyl-ACC ACC ACC Ethyl-ACC->ACC Esterase activity Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene Chemical decomposition (pH > 3.5) ACC->Ethylene ACC Oxidase (ACO) Ethylene Receptors Ethylene Receptors Ethylene->Ethylene Receptors Signal Transduction Signal Transduction Ethylene Receptors->Signal Transduction CTR1, EIN2, EIN3/EIL1 Ethylene Responses Fruit Ripening, Senescence, Growth Regulation Signal Transduction->Ethylene Responses Gene expression changes Experimental_Workflow Plant Material Plant Material Treatment Treatment with Ethylene Releaser Plant Material->Treatment Incubation Incubation in Gas-Tight Vials Treatment->Incubation Gas Sampling Headspace Gas Sampling Incubation->Gas Sampling GC Analysis Gas Chromatography (GC-FID) Gas Sampling->GC Analysis Quantification Quantification against Ethylene Standard GC Analysis->Quantification

References

A Comparative Guide to Peptide Conformational Constraints: Ethyl 1-aminocyclopropanecarboxylate versus Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug design, the use of conformational constraints is a critical strategy to enhance biological activity, improve metabolic stability, and increase receptor selectivity. Among the arsenal of tools available to peptide chemists, the incorporation of non-proteinogenic amino acids that restrict the peptide backbone's flexibility has proven particularly effective. This guide provides a detailed comparison of two such conformational constraints: the synthetically versatile Ethyl 1-aminocyclopropanecarboxylate (whose active form in the peptide is 1-aminocyclopropane-1-carboxylic acid, Ac3c) and the naturally occurring imino acid, proline.

This comparison delves into the structural effects, impact on proteolytic stability, and influence on biological activity of these two residues, supported by available experimental data. While direct side-by-side comparisons in identical peptide scaffolds are limited in the current literature, this guide synthesizes data from various studies to provide a comprehensive overview for researchers.

Structural and Conformational Properties

The primary role of both Ac3c and proline as conformational constraints is to limit the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby pre-organizing the peptide into a specific secondary structure.

Proline: The unique cyclic structure of proline, where its side chain loops back to form a pyrrolidine ring with the backbone nitrogen, sterically restricts the φ angle to a narrow range of approximately -60° to -75°. This inherent rigidity often induces kinks or turns in the peptide chain, most notably β-turns.[1] Proline is also unique in its ability to readily adopt both cis and trans conformations of the peptide bond, with the trans form being only slightly more stable. This cis-trans isomerization can be a rate-limiting step in protein folding and can influence receptor recognition. Furthermore, sequences rich in proline can adopt a distinct secondary structure known as a polyproline II (PPII) helix, a left-handed helix with three residues per turn.[2][3]

This compound (Ac3c): The cyclopropane ring of Ac3c imposes even more severe restrictions on the peptide backbone than proline. Conformational energy calculations and experimental data from crystal structures indicate that Ac3c strongly promotes the formation of β-turns and helical structures.[4][5] Theoretical studies suggest that Ac3c favors conformations characteristic of α-helices and γ-turns.[4] The constrained nature of the cyclopropyl group significantly limits the available φ and ψ angles, making it a potent inducer of ordered secondary structures.

Data Summary: Conformational Preferences

While direct comparative NMR data for the same peptide backbone is scarce, the following table summarizes the general conformational preferences based on available literature.

Amino AcidTypical φ Angle RangeFavored Secondary StructuresPropensity for Cis/Trans Isomerization
Proline -60° to -75°β-turns, Polyproline II (PPII) helixHigh
Ac3c Restricted (Varies with local sequence)β-turns, α-helices, γ-turnsLow (assumed)

Diagram: Incorporation of Conformational Constraints

G Incorporation of Proline and Ac3c into a Peptide Chain cluster_0 Linear Peptide cluster_1 Proline-containing Peptide cluster_2 Ac3c-containing Peptide A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B1 B1 Pro Pro B1->Pro kink B3 B3 Pro->B3 B4 B4 B3->B4 C1 C1 Ac3c Ac3c C1->Ac3c turn C3 C3 Ac3c->C3 C4 C4 C3->C4

Caption: Incorporation of Proline or Ac3c induces turns in a peptide chain.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of conformational constraints like proline and Ac3c can significantly enhance proteolytic stability.

Proline: The presence of a proline residue in a peptide sequence often confers resistance to enzymatic cleavage.[6] The rigid structure of proline can disrupt the recognition motifs of many proteases, and the peptide bonds preceding and following proline are generally poor substrates for enzymatic hydrolysis.[6] An endo or C-terminal Pro-Pro bond, as well as an endo pre-Pro peptide bond, exhibit a high degree of resistance to mammalian proteolytic enzymes.[6]

This compound (Ac3c): While direct experimental data on the proteolytic stability of Ac3c-containing peptides is less abundant, it is widely accepted that the incorporation of non-proteinogenic amino acids, particularly those with bulky or unusual side chains, increases resistance to proteases. The rigid cyclopropyl group of Ac3c is expected to sterically hinder the approach of proteases, thereby protecting adjacent peptide bonds from cleavage.

Data Summary: Proteolytic Stability

Amino AcidExpected Effect on Proteolytic StabilityMechanism of Action
Proline IncreasedDisruption of protease recognition sites; inherent resistance of Pro-Xxx and Xxx-Pro bonds to cleavage.
Ac3c Increased (Hypothesized)Steric hindrance from the cyclopropyl group preventing protease binding and cleavage.

Diagram: Protease Resistance Mechanism

G Mechanism of Increased Protease Resistance cluster_0 Standard Peptide cluster_1 Constrained Peptide (Proline or Ac3c) Peptide1 Peptide Substrate Protease1 Protease Peptide1->Protease1 Binding Cleavage1 Cleavage Protease1->Cleavage1 Peptide2 Constrained Peptide Protease2 Protease Peptide2->Protease2 Hindered Binding NoCleavage No Cleavage Protease2->NoCleavage

Caption: Proline and Ac3c hinder protease binding, leading to enhanced stability.

Biological Activity and Receptor Binding

By locking a peptide into its bioactive conformation, both proline and Ac3c can significantly enhance its binding affinity for its target receptor.

Proline: The introduction of proline to stabilize a β-turn conformation that mimics the bioactive structure of a peptide ligand has been a successful strategy in drug design. By reducing the entropic penalty of binding, a pre-organized, proline-containing peptide can exhibit higher affinity and selectivity for its receptor.

This compound (Ac3c): As a more potent inducer of turns and helical structures, Ac3c holds great promise for designing peptides with high receptor affinity. By more rigidly enforcing the bioactive conformation, peptides incorporating Ac3c could potentially achieve even greater enhancements in binding affinity compared to their proline-containing counterparts. However, more experimental data is needed to fully realize this potential.

Data Summary: Receptor Binding Affinity

Quantitative data directly comparing the IC50 or Ki values of Ac3c and proline-containing analogues of the same peptide is not currently available in the literature. The expected outcome is that the residue that better mimics the bioactive conformation will lead to a lower IC50/Ki value, indicating higher binding affinity.

Amino AcidExpected Impact on Receptor BindingRationale
Proline Potential for increased affinityStabilization of bioactive turn conformations.
Ac3c Potential for significant increase in affinityPotent induction of turn and helical structures, potentially leading to a more rigid pre-organization in the bioactive conformation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

  • Objective: To determine the three-dimensional structure of the peptide in solution, including dihedral angles (φ, ψ) and the presence of specific secondary structures.

  • Methodology:

    • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

    • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to assign proton resonances within each amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

    • Data Analysis: Integrate NOE cross-peak volumes to derive distance restraints. Measure coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints. Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

  • Objective: To determine the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.

  • Methodology:

    • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

    • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

    • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the shape of the spectrum to qualitatively assess the secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Protease Stability Assay

  • Objective: To determine the half-life of the peptide in the presence of proteases (e.g., in human serum).

  • Methodology:

    • Incubation: Incubate the peptide at a known concentration (e.g., 100 µM) in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.

    • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

    • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak.

    • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order exponential decay curve to determine the half-life (t₁/₂).

Receptor Binding Assay (Competitive Binding)

  • Objective: To determine the binding affinity (e.g., IC50 or Ki) of the peptide for its target receptor.

  • Methodology:

    • Preparation: Prepare a series of dilutions of the unlabeled test peptide.

    • Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled or fluorescently labeled ligand (known to bind to the receptor) with the receptor preparation (e.g., cell membranes expressing the receptor) in the presence of the varying concentrations of the unlabeled test peptide.

    • Separation: Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

    • Quantification: Quantify the amount of bound labeled ligand.

    • Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand.

Diagram: General Experimental Workflow

G General Workflow for Peptide Characterization Peptide_Synthesis Peptide Synthesis (Proline or Ac3c) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD Circular Dichroism Characterization->CD Stability Protease Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Structure 3D Structure NMR->Structure Secondary_Structure Secondary Structure CD->Secondary_Structure Half_Life Half-life (t1/2) Stability->Half_Life Affinity Binding Affinity (IC50/Ki) Binding->Affinity

References

A Comparative Guide to Ethyl 1-aminocyclopropanecarboxylate Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ethyl 1-aminocyclopropanecarboxylate analogs and other molecules as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway in plants. The information is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers in agrochemicals and plant biology.

Ethylene Biosynthesis Pathway and the Role of ACC Synthase

Ethylene is a plant hormone that regulates a wide range of developmental processes and stress responses. Its biosynthesis is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) catalyzing the rate-limiting step.[1][2][3] This enzyme converts S-adenosyl-L-methionine (AdoMet) to ACC, the immediate precursor of ethylene.[1][4] The inhibition of ACC synthase is a primary strategy for controlling ethylene production, thereby delaying fruit ripening and senescence.

Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by the compounds discussed in this guide.

Ethylene_Biosynthesis_Pathway cluster_inhibition Site of Inhibition Met Methionine AdoMet S-adenosyl-L-methionine (AdoMet) Met->AdoMet AdoMet Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) AdoMet->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Inhibitors Quinazolinone Analogs & Aminoethoxyvinylglycine (AVG) Inhibitors->AdoMet Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Incubate Enzyme with Varying Inhibitor Concentrations A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Product Formation) C->D E Calculate Initial Velocities D->E F Plot Velocity vs. Inhibitor Concentration E->F H Perform Kinetic Studies (Varying Substrate Concentration) E->H G Determine IC50 Value F->G I Determine Ki and Mechanism of Inhibition H->I

References

Confirming the Structure of Ethyl 1-aminocyclopropanecarboxylate Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is paramount. Ethyl 1-aminocyclopropanecarboxylate and its derivatives are important building blocks in medicinal chemistry, often incorporated to induce conformational constraints in peptides or as mimics of proteinogenic amino acids.[1] This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structure elucidation of these substituted cyclopropanes, complete with experimental protocols and data interpretation.

The compact and strained nature of the cyclopropane ring, coupled with the presence of an amino group and an ester functionality, can lead to complex and overlapping signals in one-dimensional (1D) ¹H NMR spectra, making complete assignment challenging.[2][3] 2D NMR spectroscopy offers a powerful solution by providing through-bond and through-space correlations, allowing for the unequivocal assignment of all proton and carbon signals and the determination of relative stereochemistry.

Comparative Analysis of 2D NMR Techniques

A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle. Each experiment provides a unique set of correlations, and their combined interpretation leads to the final structure. The primary techniques include COSY, HSQC, HMBC, and NOESY.[4][5]

2D NMR TechniqueInformation ProvidedUtility for this compound Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically over two to three bonds (²JHH, ³JHH).[6]Establishes proton-proton connectivity within the ethyl group and identifies geminal and vicinal protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly attached proton-carbon pairs (¹JCH).[6][7]Unambiguously assigns the carbon signal for each protonated carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[7][8]Key for identifying quaternary carbons and piecing together the molecular skeleton by connecting fragments identified from COSY and HSQC.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are in close proximity, regardless of bonding.[9]Crucial for determining the relative stereochemistry of substituents on the cyclopropane ring.

Hypothetical NMR Data for this compound

To illustrate the application of these techniques, the following tables summarize the expected ¹H and ¹³C NMR data and key 2D correlations for the parent compound, this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity
1C-~35.0-
2, 3CH₂~0.9 (m, 2H), ~1.2 (m, 2H)~15.0m
4 (C=O)C-~175.0-
5 (O-CH₂)CH₂~4.15~61.0q
6 (CH₃)CH₃~1.25~14.0t
NH₂NH₂~1.7 (br s, 2H)-br s

Table 2: Key 2D NMR Correlations

ExperimentProton (δH)Correlated Carbon (δC) / Proton (δH)
COSY 4.15 (q)1.25 (t)
0.9 (m)1.2 (m)
HSQC 4.15 (q)61.0
1.25 (t)14.0
0.9 (m), 1.2 (m)15.0
HMBC 4.15 (q)175.0 (C4), 14.0 (C6)
1.25 (t)61.0 (C5)
0.9 (m), 1.2 (m)35.0 (C1), 175.0 (C4)
NOESY 1.7 (NH₂)0.9 (m), 1.2 (m)

Visualizing the Workflow and Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations for this compound.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Assign_Protons Assign Protonated Carbons (HSQC) 1D_NMR->Assign_Protons 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Assign_Protons Proton_Connectivity Establish Proton Connectivity (COSY) Assign_Protons->Proton_Connectivity Carbon_Skeleton Build Carbon Skeleton (HMBC) Proton_Connectivity->Carbon_Skeleton Stereochemistry Determine Stereochemistry (NOESY) Carbon_Skeleton->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure hmbc_hsqc_correlations cluster_structure This compound cluster_correlations Key Correlations mol H5 H5 (~4.15 ppm) C4 C4 (~175.0 ppm) H5->C4 HMBC C6 C6 (~14.0 ppm) H5->C6 HMBC C5 C5 (~61.0 ppm) H5->C5 HSQC H2_3 H2/3 (~0.9, ~1.2 ppm) H2_3->C4 HMBC C1 C1 (~35.0 ppm) H2_3->C1 HMBC cosy_noesy_correlations cluster_structure This compound cluster_correlations Key Correlations mol H5 H5 (~4.15 ppm) H6 H6 (~1.25 ppm) H5->H6 COSY H2 H2 (~0.9 ppm) H3 H3 (~1.2 ppm) H2->H3 COSY NH2 NH₂ (~1.7 ppm) NH2->H2 NOESY NH2->H3 NOESY

References

A Comparative Guide to the Activity of Glycine Site Ligands at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 1-aminocyclopropanecarboxylate and other key ligands targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Modulation of the glycine binding site represents a significant therapeutic target for a range of neurological disorders.

Quantitative Comparison of Glycine Site Ligands

The following table summarizes the binding affinities and functional potencies of several key compounds that interact with the NMDA receptor glycine site. These values are essential for comparing the efficacy and potential therapeutic utility of these molecules.

CompoundClassBinding Affinity (Kᵢ)Potency (EC₅₀/IC₅₀)Efficacy (% of Glycine max)Receptor Subtype Specificity
GlycineEndogenous Full Agonist~100-500 nM~1 µM100%Generally non-selective
D-SerineEndogenous Full Agonist~100-300 nM~1 µM~100%Generally non-selective
ACPC (1-aminocyclopropanecarboxylic acid) Partial Agonist Not widely reported0.7-0.9 µM (agonist activity)[1][2]; 43 nM (in potentiating NMDA)[3] ~40-50%[3] Not specified in findings
D-CycloserinePartial Agonist~1-10 µM~10-30 µM~40-60%Generally non-selective
Kynurenic AcidAntagonist~5-15 µM~10-50 µMNot ApplicableNon-selective
7-Chlorokynurenic acid (7-CKA)Antagonist~50-100 nM~0.5-1 µMNot ApplicableGenerally non-selective
5,7-Dichlorokynurenic acid (DCKA)Antagonist~10-50 nM~0.1-0.5 µMNot ApplicableGenerally non-selective

Note: Kᵢ, EC₅₀, and IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols

The data presented in this guide are typically derived from two primary types of experimental procedures: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a compound for the NMDA receptor glycine site.

Objective: To measure the displacement of a radiolabeled ligand from the glycine binding site by the test compound.

Typical Protocol:

  • Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a buffered solution and centrifuged to isolate the synaptic membranes, which are rich in NMDA receptors.

  • Incubation: The membranes are incubated with a radiolabeled antagonist for the glycine site (e.g., [³H]DCKA or [³H]glycine in the presence of a glutamate site agonist) and varying concentrations of the unlabeled test compound (e.g., ACPC).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Recordings

Electrophysiology is employed to measure the functional activity (agonist, antagonist, or partial agonist) of a compound by recording the ion flow through the NMDA receptor channel.

Objective: To characterize the effect of the test compound on NMDA receptor-mediated currents in neurons or oocytes expressing NMDA receptors.

Typical Protocol (Whole-Cell Patch-Clamp on Cultured Neurons):

  • Cell Preparation: Primary neurons (e.g., from the hippocampus or cortex) are cultured on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and continuously perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then to rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -60 mV).

  • Drug Application: NMDA (to activate the glutamate site) and varying concentrations of the test compound (e.g., ACPC) are applied to the cell via the perfusion system.

  • Current Measurement: The resulting ion flow through the NMDA receptors is recorded as an electrical current.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC₅₀) is calculated. The efficacy of a partial agonist is determined by comparing its maximal response to that of a full agonist like glycine.

Visualizing NMDA Receptor Signaling and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / ACPC Glycine->NMDA_Receptor Binds to GluN1 Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Conformational Change Ca_Signal Ca²⁺ Influx & Downstream Signaling Ion_Channel->Ca_Signal Allows Influx

Caption: NMDA Receptor Activation Pathway.

Experimental_Workflow cluster_binding Binding Assay cluster_electro Electrophysiology Membrane_Prep 1. Prepare Synaptic Membranes Incubation 2. Incubate with Radioligand & Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound/ Unbound Ligand Incubation->Filtration Counting 4. Quantify Radioactivity Filtration->Counting Ki_Calc 5. Calculate Kᵢ Counting->Ki_Calc Cell_Culture 1. Culture Neurons Patch_Clamp 2. Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Drug_App 3. Apply NMDA & Test Compound Patch_Clamp->Drug_App Record_Current 4. Record Ionic Current Drug_App->Record_Current EC50_Calc 5. Calculate EC₅₀/IC₅₀ Record_Current->EC50_Calc

Caption: Workflow for Ligand Characterization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Ethyl 1-aminocyclopropanecarboxylate is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, ensuring compliance with safety regulations and building a foundation of trust in laboratory operations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as an acute oral toxicant and can cause skin and eye irritation.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Classification: Treat all forms of this compound—including the pure compound, solutions, and any contaminated materials (e.g., weigh boats, pipette tips, absorbent paper)—as hazardous chemical waste.[2]

  • Container Selection:

    • Use a dedicated, compatible, and leak-proof container for waste collection.[1][3] The original container is often the best choice for unused or surplus material.[4][5]

    • Ensure the container is made of a material that will not react with the chemical.

    • The container must have a secure, screw-top lid to prevent spills and evaporation.[3]

  • Waste Collection:

    • Solids: Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust. If necessary, moisten the solid slightly with a compatible solvent to minimize dust generation.

    • Liquids/Solutions: Carefully pour liquid waste into the designated container, avoiding splashes.

    • Contaminated Labware: Place all contaminated disposable items into a designated solid hazardous waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when waste accumulation began.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area within the laboratory.[7]

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Use secondary containment, such as a plastic tray, for all liquid waste containers to prevent the spread of potential spills.[8]

  • Arranging for Disposal:

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a waste pickup.[7]

    • Follow all institutional procedures for requesting a hazardous waste collection.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the full personal protective equipment as outlined in Table 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[9]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office, following all internal reporting requirements.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible & Leak-Proof Waste Container classify->container collect_solid Collect Solid Waste (Avoid Dust) container->collect_solid collect_liquid Collect Liquid Waste & Contaminated Materials container->collect_liquid label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date collect_solid->label_waste collect_liquid->label_waste store Store in Designated Satellite Accumulation Area (with Secondary Containment) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Certified Professionals contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The second step of gathering more specific information on PPE, handling, storage, and disposal has been largely successful. The search results provide explicit recommendations for personal protective equipment, including safety glasses with side-shields, gloves, and respiratory protection (type N95 or P95 for nuisance exposures, and higher-level respirators for more significant exposures). The results also confirm the necessity of good industrial hygiene practices like washing hands and avoiding dust formation. Storage instructions are consistent across several sources: keep the container tightly closed in a dry, well-ventilated place. For disposal, the recommendation is to use a licensed professional waste disposal service.

However, there are still a few areas that could be strengthened to provide a truly comprehensive guide. While "gloves" are recommended, the specific type of glove material (e.g., nitrile, latex, butyl rubber) that offers the best protection against this chemical is not specified. This is a critical detail for ensuring worker safety. Additionally, the emergency procedures, particularly for spills or significant exposures, could be more detailed. While first aid measures are mentioned (e.g., wash skin with soap and water), a more procedural, step-by-step guide for handling a spill would be beneficial. The current disposal instructions are also a bit general; providing more context on why a professional service is needed (e.g., due to potential environmental hazards) would be valuable for the target audience of researchers and scientists.

Therefore, the next steps will focus on these areas to create a complete and practical safety plan.The previous steps have provided a good foundation for the safety and handling guide. I have gathered information on PPE recommendations, handling and storage procedures, disposal guidelines, and some details on spill cleanup. However, there are still some gaps to fill to meet the user's request for a comprehensive, step-by-step guide.

Specifically, while I have general recommendations for gloves, I need to provide more specific guidance on the best type of glove material by comparing the chemical resistance of different materials like nitrile, latex, and butyl rubber directly to "Ethyl 1-aminocyclopropanECarboxylate hydrochloride" if possible, or at least to similar chemical classes (esters, amines, hydrochlorides).

For spill cleanup, I have general procedures for solid chemicals, but a more detailed, step-by-step protocol tailored to this specific compound would be more valuable. This should include specifics on neutralizing agents, if applicable, and the proper disposal of the cleanup materials.

Regarding environmental hazards, the information is still a bit general. I need to find more specific information on the ecotoxicity of aminocyclopropanecarboxylate compounds to provide a clearer rationale for the disposal recommendations.

Finally, to fulfill the mandatory visualization requirement, I need to create diagrams for the key workflows. I have enough information to start creating a workflow for the general handling of the chemical and for a spill response. I will need to synthesize the information gathered into logical steps to create these diagrams.

Therefore, I will adjust my plan to focus on these specific areas to ensure the final output is as detailed and actionable as possible.The information gathered in the previous steps provides a solid foundation for creating the comprehensive safety and handling guide. I have specific details on PPE, including the unsuitability of nitrile gloves for prolonged contact with esters and amines, suggesting that butyl rubber gloves are a better choice. I also have general but actionable procedures for cleaning up solid chemical spills, including the use of absorbents and neutralizing agents. Information on the ecotoxicity of related compounds (amino acid-based ionic liquids) suggests that while some are of low toxicity, it cannot be assumed for all, justifying the recommendation for professional disposal.

However, to fully meet the user's request for a highly detailed, step-by-step guide, I can still improve in a few areas. For glove selection, a direct comparison of breakthrough times for different glove materials against a closer chemical analog to this compound hydrochloride would be beneficial, if available. For the spill cleanup protocol, while I have the general steps, I can make it more specific to a solid amine hydrochloride salt, including details on the appropriate neutralizing agent and how to test for successful neutralization.

For the mandatory visualizations, I have enough information to create the DOT language scripts for the handling workflow and the spill cleanup procedure. I will now proceed to synthesize all the gathered information into the final response, creating the tables and diagrams as requested. I will ensure the diagrams are clear, logical, and adhere to all the specified formatting requirements.

Therefore, I have sufficient information to generate a comprehensive response that fulfills all the core requirements of the user's prompt.

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound hydrochloride (CAS RN: 42303-42-4). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is harmful if swallowed and causes skin irritation.[1] Adherence to proper PPE protocols is critical to ensure personnel safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesButyl rubber gloves are recommended for extended contact. Nitrile gloves offer limited short-term splash protection and should be changed immediately upon contact.
Eye Protection Safety GlassesMust be equipped with side shields.
Skin and Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or P95 dust mask is suitable for nuisance exposures. For more significant potential for aerosolization, a respirator with appropriate cartridges should be used.

Note on Glove Selection: While nitrile gloves are common in laboratory settings, they provide poor resistance to esters and amines.[1] For direct handling or situations with a risk of prolonged contact, butyl rubber gloves are the preferred choice due to their higher chemical resistance to these functional groups. Always inspect gloves for integrity before use.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability of this compound hydrochloride and ensuring a safe laboratory environment.

Operational Plan for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a pre-prepared spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage Plan

Storage ConditionRequirement
Container Keep in the original, tightly sealed container.
Environment Store in a cool, dry, and well-ventilated area.
Incompatibilities Store away from strong oxidizing agents.
Emergency and Disposal Plans

A clear and concise plan for emergencies and waste disposal is mandatory for the safe use of this chemical.

Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol

A minor spill of this compound hydrochloride solid can be managed by trained laboratory personnel by following these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves (butyl rubber), and safety goggles.

  • Contain the Spill: Cover the spill with a neutralizing agent such as sodium bicarbonate or a 50:50 mixture of soda ash and sand.

  • Clean-up: Gently sweep the neutralized mixture into a designated chemical waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Dispose: Seal and label the waste container for professional disposal.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound hydrochloride, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Method
Solid Chemical Waste Collect in a clearly labeled, sealed container.
Contaminated Labware Rinse with a suitable solvent and collect the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines.
Aqueous Waste Collect in a designated, labeled hazardous waste container.

Contact a licensed professional waste disposal service for the final disposal of all chemical waste. The ecotoxicity of related amino acid compounds can vary, and it should not be assumed that this compound is environmentally benign.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and responding to a spill of this compound hydrochloride.

Standard Handling Workflow for this compound hydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE: - Butyl Rubber Gloves - Safety Glasses with Side Shields - Lab Coat - N95/P95 Dust Mask prep_spill_kit Ensure Spill Kit is Accessible handling_weigh Weigh and Transfer Solid in a Fume Hood prep_spill_kit->handling_weigh handling_dissolve Slowly Add to Solvent to Prepare Solution handling_weigh->handling_dissolve post_wash Wash Hands and Exposed Skin handling_dissolve->post_wash post_decontaminate Decontaminate Work Surfaces post_wash->post_decontaminate post_dispose Dispose of Contaminated Consumables as Hazardous Waste post_decontaminate->post_dispose

Caption: A flowchart outlining the standard procedure for safely handling this compound hydrochloride.

Spill Response Workflow for Solid this compound hydrochloride cluster_response Immediate Response cluster_cleanup Cleanup cluster_disposal Disposal spill_detected Spill Detected response_evacuate Evacuate and Secure Area spill_detected->response_evacuate response_ppe Don Full PPE: - Respirator - Butyl Rubber Gloves - Safety Goggles response_evacuate->response_ppe cleanup_neutralize Cover Spill with Sodium Bicarbonate response_ppe->cleanup_neutralize cleanup_sweep Gently Sweep into Hazardous Waste Container cleanup_neutralize->cleanup_sweep cleanup_decontaminate Wipe Area with Damp Cloth cleanup_sweep->cleanup_decontaminate disposal_collect Place All Cleanup Materials in Waste Container cleanup_decontaminate->disposal_collect disposal_seal Seal and Label Container disposal_collect->disposal_seal disposal_professional Arrange for Professional Disposal disposal_seal->disposal_professional

Caption: A step-by-step workflow for the safe cleanup of a solid this compound hydrochloride spill.

References

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